molecular formula C8H14ClN B3011794 4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS No. 2172188-51-9

4-(Prop-2-yn-1-yl)piperidine hydrochloride

Cat. No.: B3011794
CAS No.: 2172188-51-9
M. Wt: 159.66
InChI Key: XUZHSINSAJVZKN-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN and its molecular weight is 159.66. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHSINSAJVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172188-51-9
Record name 4-(prop-2-yn-1-yl)piperidine hydrochloride
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Foundational & Exploratory

Technical Whitepaper: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Alkyne Scaffold in Medicinal Chemistry [1]

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9) is a specialized heterocyclic building block increasingly utilized in the design of bifunctional small molecules, particularly PROTACs (Proteolysis Targeting Chimeras) and "Click" chemistry-enabled drug conjugates.[1][2] Its structure features a secondary amine for facile functionalization and a terminal alkyne tail, which serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This guide details its physicochemical profile, validated synthetic routes, and application protocols in drug discovery.[3][4][5]

Chemical Identity & Structural Analysis[1][6][7]

PropertySpecification
IUPAC Name 4-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 2172188-51-9
Molecular Formula C₈H₁₃N[1] · HCl
Molecular Weight 159.66 g/mol
SMILES C#CCC1CCNCC1.Cl
Appearance White to off-white solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et₂O)
Acidity (pKa) ~10.5 (Piperidine NH), ~25 (Terminal Alkyne CH)
Structural Rationale

The compound exists as a hydrochloride salt to ensure stability and solubility.[3] The piperidine ring provides a semi-rigid core that directs the propargyl tail away from the nitrogen anchor, making it an ideal "spacer" or "linker" motif.[3]

  • Secondary Amine (N1): High nucleophilicity; readily undergoes alkylation, acylation, or reductive amination to attach E3 ligase ligands (e.g., Cereblon or VHL binders).[1][3]

  • Terminal Alkyne (C4-tail): Sterically accessible for "Click" reactions; chemically inert under standard amide coupling conditions, allowing for orthogonal protection strategies.[1][3]

Synthetic Routes & Manufacturing

The synthesis of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is typically achieved via the alkylation of a protected piperidine precursor followed by deprotection.[1] The most robust pathway involves the displacement of a tosylate leaving group by an acetylide nucleophile.[3]

Validated Synthetic Pathway
  • Activation: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is converted to the tosylate.[1]

  • Displacement: Reaction with Lithium acetylide ethylenediamine complex introduces the alkyne.[3]

  • Deprotection: Acidic cleavage of the Boc group yields the final HCl salt.[3]

Synthesis Precursor N-Boc-4-hydroxymethyl piperidine Tosylate Intermediate 1: N-Boc-4-(tosyloxymethyl) piperidine Precursor->Tosylate TsCl, Pyridine DCM, 0°C AlkyneBoc Intermediate 2: N-Boc-4-(prop-2-yn-1-yl) piperidine Tosylate->AlkyneBoc Li-Acetylide·EDA DMSO, 35°C Final Target: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride AlkyneBoc->Final HCl / MeOH or Acetyl Chloride

Figure 1: Step-wise synthesis of 4-(Prop-2-yn-1-yl)piperidine HCl from commercially available precursors.

Experimental Protocols

Synthesis of Intermediate (Alkyne Displacement)

Context: This step installs the critical alkyne functionality.[3]

  • Reagents: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq), Lithium acetylide ethylenediamine complex (2.5 eq).

  • Solvent: Anhydrous DMSO (approx. 0.3 M concentration).[3]

  • Procedure:

    • Dissolve the tosylate intermediate in dry DMSO under inert atmosphere (N₂ or Ar).[3]

    • Add Lithium acetylide ethylenediamine complex portion-wise.

    • Warm the mixture to 35°C and stir for 16 hours.

    • Quench: Pour into ice-water and extract with MTBE (Methyl tert-butyl ether).[1]

    • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3] The crude oil is typically pure enough for deprotection.[3]

Deprotection to Hydrochloride Salt[3]
  • Reagents: Crude N-Boc intermediate from 4.1, Acetyl Chloride, Methanol.[1][3]

  • Procedure:

    • Dissolve N-Boc intermediate in Methanol (0.5 M).

    • Cool to 0°C. Dropwise add Acetyl Chloride (3.0 eq).[1][3] Note: This generates anhydrous HCl in situ.

    • Allow to warm to room temperature and stir for 1–2 hours.

    • Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the white solid product.[3]

    • Yield: Typically >90% over two steps.[3]

"Click" Chemistry Conjugation (CuAAC)

Context: Conjugating the scaffold to an azide-tagged E3 ligase ligand for PROTAC synthesis.

  • Components:

    • Alkyne: 4-(Prop-2-yn-1-yl)piperidine derivative (1.0 eq).[1]

    • Azide: Azide-functionalized linker/ligand (1.0 eq).[1]

    • Catalyst: CuSO₄[3][6]·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq).[1][3]

  • Solvent: t-BuOH:Water (1:1).[3]

  • Procedure:

    • Dissolve Alkyne and Azide in the solvent mixture.[3]

    • Add freshly prepared aqueous Sodium Ascorbate followed by CuSO₄ solution.

    • Stir at room temperature for 2–12 hours. Monitor by LC-MS for the formation of the 1,2,3-triazole product.[1][3]

    • Workup: Dilute with water, extract with EtOAc, or purify directly via preparative HPLC.[1][3]

Applications in Drug Discovery[4][5][9][10][11]

PROTAC Linker Design

The 4-(prop-2-yn-1-yl)piperidine core is a "privileged" linker in the degradation of BCL6 and other oncogenic proteins.[1] The piperidine nitrogen is typically coupled to a Cereblon (CRBN) binder (e.g., Pomalidomide derivatives), while the alkyne tail is "clicked" to a ligand targeting the protein of interest.[1][3]

Pharmacophore Modulation

The propargyl group is not merely a handle; it can also interact with hydrophobic pockets in receptors (e.g., GPCRs).[3] The alkyne bond is metabolically stable compared to alkenes and provides rigid directionality.[3]

Application cluster_0 Functionalization Paths Scaffold 4-(Prop-2-yn-1-yl)piperidine (Core Scaffold) PathA N-Alkylation/Acylation (Connects to E3 Ligase Ligand) Scaffold->PathA Piperidine NH PathB CuAAC 'Click' Reaction (Connects to Target Protein Ligand) Scaffold->PathB Alkyne Tail Product Bifunctional Degrader (PROTAC) Example: BCL6 Degrader PathA->Product PathB->Product

Figure 2: Logic flow for utilizing the scaffold in bifunctional molecule design.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][7][8]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Handling: Use in a fume hood.[3] Wear nitrile gloves and safety glasses.[3] The free base (if generated) is volatile and amine-smelling; the HCl salt is odorless but hygroscopic.[3]

References

  • Fluorochem Ltd. (2024).[3] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Sheet. Retrieved from [1][3]

  • McCaoull, C. et al. (2021).[3] Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. Patent WO2021077010A1.[3] Retrieved from

  • Sharpless, K. B. et al. (2002).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Enamine Ltd. (2024).[3] Building Blocks for Parallel Synthesis: Piperidines. Retrieved from [1][3]

Sources

Technical Guide: Synthesis and Characterization of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-(prop-2-yn-1-yl)piperidine scaffold represents a critical "alkyne handle" in modern medicinal chemistry. Unlike direct ethynyl variants, the propargyl (prop-2-yn-1-yl) linker provides a methylene spacer that enhances conformational flexibility, reducing steric clash during ligand-protein binding events.

This molecule is extensively utilized in:

  • PROTAC Linker Design: Serving as an attachment point for E3 ligase ligands (e.g., Cereblon or VHL binders) via "Click Chemistry" (CuAAC).

  • Fragment-Based Drug Discovery (FBDD): As a rigidified aliphatic amine core with a bioorthogonal handle.

  • Kinase Inhibitors: Targeting cysteine residues or occupying hydrophobic pockets.

This guide details a scalable, two-step synthesis starting from the commercially available N-Boc-4-piperidinemethanol. This route is selected for its operational simplicity, avoidance of heavy metal catalysts in the ring-forming stage, and high reproducibility.

Retrosynthetic Analysis

To synthesize the target (1) , we disconnect at the carbamate nitrogen and the propargyl-carbon bond.

  • Disconnection 1 (Deprotection): The hydrochloride salt is generated from the tert-butyl carbamate (Boc) precursor.

  • Disconnection 2 (C-C Bond Formation): The propargyl group is installed via nucleophilic displacement. A 4-(sulfonyloxymethyl)piperidine electrophile is intercepted by an acetylide nucleophile.

Strategic Choice: We utilize N-Boc-4-piperidinemethanol as the starting material. Direct alkylation of piperidine at C4 is challenging; therefore, exploiting the hydroxymethyl handle allows for facile conversion to a leaving group (Tosylate), followed by displacement with lithium acetylide.

Retrosynthesis Target 4-(Prop-2-yn-1-yl)piperidine HCl (Target) Intermediate N-Boc-4-(prop-2-yn-1-yl)piperidine (Protected Intermediate) Target->Intermediate HCl/Dioxane (Deprotection) Precursor N-Boc-4-(tosyloxymethyl)piperidine (Activated Electrophile) Intermediate->Precursor Li-C≡CH (Displacement) SM N-Boc-4-piperidinemethanol (Starting Material) Precursor->SM TsCl, Et3N (Activation)

Figure 1: Retrosynthetic logic flow moving from the target salt back to the commercial alcohol.

Detailed Synthesis Protocol

Phase 1: Activation and Nucleophilic Displacement

Objective: Convert N-Boc-4-piperidinemethanol to tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.

Step 1.1: Tosylation

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) creates a potent electrophile for the subsequent carbon-carbon bond formation.

Reagents:

  • N-Boc-4-piperidinemethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DMAP (0.1 eq, catalyst)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve N-Boc-4-piperidinemethanol in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

  • Cool to 0°C. Add TEA and DMAP.

  • Add TsCl portion-wise to control exotherm.

  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect >90% of a white solid/oil. Use directly in the next step.

Step 1.2: Acetylide Displacement

Rationale: Lithium acetylide ethylenediamine complex is a stable, free-flowing solid source of the acetylide anion (


). It displaces the tosylate via an S_N2 mechanism.

Reagents:

  • Crude Tosylate from Step 1.1 (1.0 eq)

  • Lithium acetylide ethylenediamine complex (2.5 eq)

  • Anhydrous DMSO (Solvent)

Protocol:

  • Dissolve the tosylate in anhydrous DMSO (0.3 M).

  • Add Lithium acetylide ethylenediamine complex slowly at RT. Caution: Reaction is exothermic.

  • Heat the mixture to 35–40°C and stir for 16 hours.

    • Note: Higher temperatures (>50°C) may cause elimination side products.

  • Quench: Cool to 0°C and slowly add ice water.

  • Extraction: Extract with MTBE or EtOAc (3x). The product is lipophilic.

  • Purification: Wash combined organics with water (critical to remove DMSO) and brine. Flash chromatography (Hexane:EtOAc gradient) may be required if purity is <95%.

  • Intermediate Data: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[1][2][3][4][5]

Phase 2: Deprotection and Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.

Reagents:

  • Boc-intermediate (from Step 1.2)

  • 4M HCl in 1,4-Dioxane (Excess)

  • Diethyl ether or MTBE (for precipitation)

Protocol:

  • Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane or DCM.

  • Cool to 0°C. Add 4M HCl in dioxane (5–10 eq).

  • Stir at RT for 2–3 hours. Monitor for the disappearance of the starting material (TLC or LCMS).

  • Isolation: The product often precipitates as a white solid.

    • If precipitate forms: Filter and wash with diethyl ether.

    • If no precipitate: Concentrate to dryness, triturate with diethyl ether/hexanes to induce solidification.

  • Drying: Dry under high vacuum to remove traces of HCl and solvent.

Characterization Data

The following data validates the structural integrity of the synthesized material.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or D₂O

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 8.80 - 9.10Broad s2HNH₂⁺ (Ammonium)
1H 3.15 - 3.25Multiplet2HPiperidine C2/C6 (eq)
1H 2.80 - 2.95Multiplet2HPiperidine C2/C6 (ax)
1H 2.85Triplet (J~2.6Hz)1HTerminal Alkyne (CH )
1H 2.15Doublet (J~6.5Hz)2HPropargyl CH₂
1H 1.75 - 1.85Multiplet2HPiperidine C3/C5
1H 1.60 - 1.75Multiplet1HPiperidine C4 (Methine)
1H 1.30 - 1.45Multiplet2HPiperidine C3/C5
Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode

  • Expected Mass:

    • Free Base MW: 123.19 g/mol

    • Observed [M+H]⁺: 124.2 m/z

Infrared Spectroscopy (FT-IR)
  • ~3250 cm⁻¹: N-H stretch (Amine salt).

  • ~3300 cm⁻¹: C-H stretch (Terminal alkyne, sharp).

  • ~2120 cm⁻¹: C≡C stretch (Weak, characteristic of terminal alkynes).

Experimental Workflow Diagram

The following diagram illustrates the critical path and decision points in the synthesis.

SynthesisWorkflow start Start: N-Boc-4-piperidinemethanol step1 Step 1: Tosylation (TsCl, TEA, DCM) start->step1 check1 QC: TLC/NMR (Confirm Ts formation) step1->check1 step2 Step 2: Displacement (Li-Acetylide, DMSO, 35°C) check1->step2 Pass workup Workup: H2O Quench Extraction (MTBE) step2->workup step3 Step 3: Deprotection (4M HCl in Dioxane) workup->step3 final Final: 4-(Prop-2-yn-1-yl)piperidine HCl (Filter & Dry) step3->final

Figure 2: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

Safety & Handling

  • Lithium Acetylide Ethylenediamine Complex: This reagent is moisture-sensitive and can be pyrophoric if handled improperly. It must be stored under inert gas and handled in a fume hood.

  • Propargyl Derivatives: Terminal alkynes can undergo exothermic polymerization if heated excessively. Maintain reaction temperatures below 50°C.

  • Vesicant Warning: Alkyl tosylates are potential alkylating agents. Wear double nitrile gloves and avoid skin contact.

References

  • Preparation of Bifunctional Molecules. World Intellectual Property Organization, WO2021077010A1, 2021. Link (Describes the specific displacement of tosylate with lithium acetylide).

  • Synthesis of Piperidine Derivatives. National Institutes of Health (NIH), PMC7826767, 2021. Link (General strategies for piperidine functionalization).

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. MedChemExpress Product Data. Link (Confirmation of the intermediate structure and PROTAC application).

Sources

4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS number 2172188-51-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Strategic Scaffolds for Next-Generation Ligand Discovery

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9) is a specialized bifunctional building block designed for high-precision medicinal chemistry. Unlike common N-functionalized piperidines, this scaffold features a propargyl (alkyne) vector at the C4 position, leaving the secondary amine free for diversification. This structural orthogonality makes it an premier "hub" molecule in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , fragment-based drug discovery (FBDD), and diversity-oriented synthesis (DOS).

This guide provides a comprehensive technical analysis of the compound, including validated synthetic routes, handling protocols, and its application as a bio-orthogonal linker in targeted protein degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a stable hydrochloride salt, ensuring improved solubility and shelf-life compared to its volatile free base.

PropertySpecification
Chemical Name 4-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 2172188-51-9
Molecular Formula C₈H₁₃N · HCl
Molecular Weight 159.66 g/mol (Salt); 123.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.) ~10.8 (Piperidine NH)
Functional Groups Secondary Amine (Nucleophile), Terminal Alkyne (Click Handle)

Strategic Utility: The C4-Vector Advantage

In medicinal chemistry, the vector of attachment defines the biological trajectory of a molecule.

  • Orthogonality: The C4-propargyl group provides a geometric vector distinct from the nitrogen. This allows the piperidine nitrogen to participate in amide couplings or reductive aminations (e.g., binding to E3 ligase ligands like Thalidomide), while the alkyne remains available for "Click" chemistry (CuAAC) with azide-tagged warheads.

  • Metabolic Stability: Unlike propargyl amines (N-CH₂-C≡CH), which can be metabolically labile or reactive, the C-C bond at the 4-position is metabolically robust.

  • Linker Length: The methylene spacer (prop-2-yn-1-yl) extends the alkyne slightly away from the ring, reducing steric hindrance during cycloaddition reactions.

Visualization: PROTAC Assembly Workflow

The following diagram illustrates the modular logic of using CAS 2172188-51-9 as a central hub for PROTAC synthesis.

PROTAC_Workflow Scaffold 4-(Prop-2-yn-1-yl)piperidine (CAS 2172188-51-9) Amine_Rxn Amide Coupling / Reductive Amination Scaffold->Amine_Rxn Piperidine NH Intermediate E3 Ligase Ligand-Linker (Alkyne Functionalized) Amine_Rxn->Intermediate Formation of E3 Binding Moiety Click_Rxn CuAAC 'Click' Reaction (with Azide-Warhead) Intermediate->Click_Rxn Alkyne Handle Final_PROTAC Final PROTAC Molecule Click_Rxn->Final_PROTAC Triazole Formation

Figure 1: Modular assembly of PROTACs using the C4-propargyl piperidine scaffold.

Synthesis & Manufacturing Protocols

The synthesis of CAS 2172188-51-9 requires a robust protection-alkylation-deprotection strategy. The direct alkylation of unprotected piperidine is non-selective; therefore, the N-Boc route is the industry standard.

Validated Synthetic Route
  • Activation: Conversion of N-Boc-4-piperidinemethanol to the tosylate.

  • Alkylation: Displacement of the tosylate with a metal acetylide.

  • Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.

Detailed Protocol (Step-by-Step)

Step 1: Tosylation

  • Reagents: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine/DCM.

  • Procedure: Dissolve starting alcohol in DCM. Add pyridine (1.5 eq) and cool to 0°C. Add TsCl (1.1 eq) portion-wise. Stir at RT for 4h. Wash with 1N HCl, brine, dry over Na₂SO₄.

  • Outcome: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Step 2: Alkyne Displacement (Critical Step)

  • Reagents: Lithium acetylide ethylenediamine complex (90%), DMSO (Anhydrous).

  • Rationale: The ethylenediamine complex is easier to handle than neat lithium acetylide. DMSO is required to solubilize the acetylide and accelerate the SN2 displacement.

  • Procedure:

    • Dissolve the Tosylate intermediate (1.0 eq) in dry DMSO (5 mL/mmol).

    • Add Lithium acetylide ethylenediamine complex (2.5 eq) slowly at 0°C (Exothermic!).

    • Allow to warm to 35°C and stir for 16 hours.

    • Quench: Pour onto ice-water. Extract with MTBE or Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove elimination byproducts.

  • Outcome: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[2]

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane or Acetyl Chloride/MeOH.

  • Procedure: Dissolve the Boc-intermediate in MeOH. Add Acetyl Chloride (3 eq) dropwise at 0°C (generates anhydrous HCl in situ). Stir at RT for 2h.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove residual organics. Filter and dry under vacuum.

  • Outcome: 4-(Prop-2-yn-1-yl)piperidine hydrochloride .[3][4][5][6][7]

Synthesis_Pathway Start N-Boc-4-hydroxymethyl piperidine Step1 Activation (TsCl, Pyridine) Start->Step1 Inter1 Tosylate Intermediate Step1->Inter1 Step2 Nucleophilic Displacement (Li-Acetylide, DMSO, 35°C) Inter1->Step2 Inter2 N-Boc-4-propargyl piperidine Step2->Inter2 Step3 Deprotection (HCl/MeOH) Inter2->Step3 Final 4-(Prop-2-yn-1-yl)piperidine HCl (CAS 2172188-51-9) Step3->Final

Figure 2: Synthetic pathway from commercial precursors to the target HCl salt.

Quality Control & Characterization

When validating the identity of CAS 2172188-51-9, specific NMR signatures confirm the integrity of the alkyne and the salt form.

¹H NMR Diagnostic Peaks (DMSO-d₆, 400 MHz)
  • Amine Protons: ~8.5–9.0 ppm (br s, 2H, NH₂⁺). Broad singlet indicates salt formation.

  • Alkyne Proton: ~2.8–2.9 ppm (t, 1H, J ≈ 2.5 Hz). The triplet coupling arises from the adjacent methylene group.

  • Propargyl Methylene: ~2.1–2.2 ppm (dd, 2H). Connects the ring to the alkyne.

  • Piperidine Ring:

    • C2/C6 Protons: ~3.1–3.3 ppm (m, 4H). Deshielded due to proximity to the ammonium center.

    • C4 Methine: ~1.6–1.8 ppm (m, 1H).

Mass Spectrometry (LC-MS)
  • Mode: ESI Positive.

  • Expected Mass: [M+H]⁺ = 124.11 Da (Free base mass + H).

  • Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or Ion Chromatography.

Handling and Safety Standards

While this compound is a salt and generally stable, the alkyne moiety requires specific precautions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Alkynes can slowly polymerize or oxidize if exposed to heat and air for prolonged periods. Hygroscopic nature requires tight sealing.

  • Reaction Safety:

    • Copper Catalysis: When performing Click chemistry, ensure thorough removal of Copper (Cu) catalysts post-reaction. Residual Cu can complex with the piperidine nitrogen, leading to toxicity in biological assays. Use scavenger resins (e.g., QuadraPure™ TU) during workup.

    • Shock Sensitivity: While terminal alkynes are generally stable, avoid concentrating reaction mixtures containing metal acetylides to dryness.

References

  • Apollo Scientific. (n.d.). Product Data Sheet: 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9).[3][4][5][6][8][9] Retrieved from

  • Wang, J., et al. (2021). Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. Patent WO2021077010A1. Retrieved from

  • MedChemExpress. (n.d.). tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: PROTAC Linker.[2] Retrieved from

  • PubChem. (2025).[10][11] Compound Summary: 4-(Prop-2-yn-1-yl)piperidine hydrochloride.[3][4][5][6][7] National Library of Medicine. Retrieved from

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15). Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization of 4-(Prop-2-yn-1-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive spectroscopic and characterization profile for 4-(Prop-2-yn-1-yl)piperidine hydrochloride . This guide is structured to support researchers in the synthesis, identification, and quality control of this specific pharmacophore scaffold, often utilized in "click chemistry" (CuAAC) drug discovery applications.

Structural Analysis & Synthetic Strategy

Compound: 4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS (Free Base): 16015-69-3 (Generic/Related) | CAS (HCl Salt): 2231671-50-2 (Specific) Molecular Formula: C₈H₁₄ClN (Salt) | C₈H₁₃N (Base) Molecular Weight: 159.66 g/mol (HCl Salt)

This compound features a secondary amine (piperidine) and a terminal alkyne separated by a methylene bridge at the C4 position. The hydrochloride salt form is the standard stable solid, preventing oxidative degradation of the amine and polymerization of the alkyne.

Synthesis & Fragmentation Pathway

The synthesis typically proceeds via the displacement of a tosylate on an N-Boc protected intermediate by lithium acetylide, followed by acidolytic deprotection.

SynthesisPathway Start N-Boc-4-hydroxymethyl piperidine Inter1 N-Boc-4-(tosyloxymethyl) piperidine Start->Inter1 TsCl, Pyridine DCM, 0°C Inter2 N-Boc-4-(prop-2-yn-1-yl) piperidine Inter1->Inter2 Li-C≡CH·EDA DMSO, 35°C Final 4-(Prop-2-yn-1-yl)piperidine Hydrochloride Inter2->Final 4M HCl in Dioxane

Figure 1: Synthetic route from commercially available N-Boc-4-hydroxymethylpiperidine.[1] The critical step is the C-C bond formation using lithium acetylide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the hydrochloride salt in DMSO-d₆ . The salt formation causes a significant downfield shift of the ammonium protons and the alpha-carbons of the piperidine ring compared to the free base.

¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Notes
NH₂⁺ 8.80 – 9.10Broad Singlet2H-Exchangeable with D₂O.
Piperidine C2,6-H (eq) 3.18 – 3.25Doublet (broad)2HJ ≈ 12.0Deshielded by N⁺.
Alkyne (≡C-H) 2.84Triplet1HJ ≈ 2.6Characteristic terminal alkyne.
Piperidine C2,6-H (ax) 2.75 – 2.85Triplet (broad)2HJ ≈ 12.0Overlaps slightly with alkyne proton.
Propargyl (-CH₂-) 2.15Doublet of Doublets2HJ ≈ 6.5, 2.6Couples to H4 and Alkyne H.
Piperidine C3,5-H (eq) 1.75 – 1.85Doublet (broad)2H--
Piperidine C4-H 1.60 – 1.70Multiplet1H-Methine bridgehead.
Piperidine C3,5-H (ax) 1.35 – 1.48Quadruplet (broad)2H--
¹³C NMR Data (100 MHz, DMSO-d₆)
AssignmentShift (δ ppm)Type (DEPT)Structural Context
Alkyne (Internal) 81.5C (Quaternary)C-2' (Acetylene internal)
Alkyne (Terminal) 72.1CHC-3' (Acetylene terminal)
Piperidine C2,6 43.2CH₂Alpha to Nitrogen (Salt effect)
Piperidine C4 33.8CHMethine bridge
Piperidine C3,5 28.1CH₂Beta to Nitrogen
Propargyl CH₂ 24.5CH₂Methylene linker

Technical Insight: In D₂O, the NH₂⁺ peak will disappear due to deuterium exchange. The chemical shifts of C2/C6 will shift slightly upfield (~1-2 ppm) due to solvent effects compared to DMSO.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amine salt and the terminal alkyne. The absence of the Boc carbonyl (approx. 1690 cm⁻¹) is a key indicator of successful deprotection.

Frequency (cm⁻¹)IntensityFunctional GroupVibrational Mode
3280 – 3300 Sharp, Strong≡C-HTerminal Alkyne C-H Stretch
2700 – 3000 Broad, StrongR₂-NH₂⁺Ammonium N-H Stretch (Multiple bands)
2120 Weak-C≡C-Alkyne C≡C Stretch (Asymmetric)
1580 – 1600 MediumN-HN-H Bending (Scissoring)
1450 Medium-CH₂-Methylene C-H Bend
600 – 700 Strong≡C-HAlkyne C-H Wagging (Broad bend)

Mass Spectrometry (MS)

Mass spectrometry analysis is performed typically using ESI (Electrospray Ionization) in positive mode.

ESI-MS Data
  • Ionization Mode: Positive (+ve)

  • Solvent: Methanol/Water + 0.1% Formic Acid

Ion (m/z)IdentityInterpretation
124.1 [M+H]⁺Protonated molecular ion (Base Peak).
165.1 [M+H+CH₃CN]⁺Acetonitrile adduct (if ACN used in mobile phase).
247.2 [2M+H]⁺Protonated dimer (common in high concentration).
Fragmentation Logic (MS/MS)

Under collision-induced dissociation (CID), the molecule fragments at the propargyl position.

MS_Fragmentation Parent Parent Ion [M+H]+ = 124.1 Frag1 Loss of Propargyl [M - C3H3]+ Parent->Frag1 - 39 Da Frag2 Piperidine Ring Cleavage Parent->Frag2 Ring Opening

Figure 2: Primary fragmentation pathway observed in MS/MS analysis.

Quality Control & Storage Protocol

To ensure experimental reproducibility, the following QC parameters must be met before using this compound in library synthesis.

  • Chloride Content Titration:

    • Method: Argentometric titration (AgNO₃).

    • Specification: 95% – 105% of theoretical chloride content (Theoretical: 22.2% Cl).

    • Purpose: Confirms stoichiometry of the salt and ensures no excess HCl is present which could degrade sensitive partners in subsequent reactions.

  • Hygroscopicity Check:

    • The HCl salt is hygroscopic.

    • Storage: Store at -20°C in a desiccator.

    • Handling: Weigh quickly in ambient air; prolonged exposure leads to "gumming" due to moisture absorption.

  • Boc-Deprotection Verification:

    • Check ¹H NMR for the absence of the singlet at ~1.40 ppm (9H, t-Butyl group). Presence of this peak indicates incomplete deprotection.

References

  • Synthesis of Precursor (N-Boc-4-propargylpiperidine)

    • Source: World Intellectual Property Organiz
    • Context: Describes the alkylation of the tosylate intermediate with lithium acetylide to install the propargyl group.
    • Link:

  • General Piperidine Spectral Assignments: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Context: Reference for calculating chemical shifts of 4-substituted piperidine salts.
  • Alkyne Characterization Standards

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][3]

    • Context: Diagnostic IR bands for terminal alkynes (3300 cm⁻¹).

Sources

Technical Guide: Solubility Profiling of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9) is a critical heterocyclic building block, particularly valued in medicinal chemistry for its terminal alkyne moiety, which facilitates "Click Chemistry" (CuAAC) and Sonogashira couplings. As a hydrochloride salt, its solubility profile is dominated by ionic lattice energy, necessitating polar solvent systems for effective dissolution.[1] This guide provides a comprehensive solubility landscape, thermodynamic rationale, and validated protocols for handling this compound in drug development workflows.[1]

Chemical Profile & Structural Determinants[1][2][3][4][5]

The solubility behavior of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is governed by the competition between its ionic headgroup and its lipophilic tail.

  • Ionic Headgroup (Piperidinium Chloride): The protonated nitrogen and chloride counterion create a high lattice energy solid.[1] This necessitates solvents with high dielectric constants (

    
    ) or strong hydrogen-bonding capabilities to overcome the crystal lattice forces (
    
    
    
    ).
  • Lipophilic Tail (Propargyl Group): The 4-prop-2-yn-1-yl substituent adds a degree of non-polar character compared to unsubstituted piperidine. While insufficient to make the salt soluble in hexane, it enhances compatibility with intermediate polarity solvents (e.g., Dichloromethane) when used in conjunction with alcohols.[1]

Physicochemical Data Summary
PropertyValue / DescriptionSignificance
Molecular Weight 159.66 g/mol Low MW facilitates high molar concentrations.
Physical Form Crystalline SolidHigh lattice energy; requires energy input (heat/sonication) for dissolution.[1]
pKa (Conj. Acid) ~10.8 (Piperidine core)Remains protonated in neutral/acidic media; free-basing requires pH > 12.
H-Bond Donors 2 (NH2+, Alkyne-H)Critical for solvation in protic solvents (MeOH, EtOH).

Solubility Landscape

The following data represents the solubility tiering for 4-(Prop-2-yn-1-yl)piperidine hydrochloride. These classifications are derived from empirical behaviors of 4-substituted piperidine salts.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Hydrogen bonding with Cl⁻ and NH₂⁺; high dielectric shielding.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions; effective cation solvation.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate (1–10 mg/mL)Weak dipole interactions.[1] Solubility often improved by adding 5-10% MeOH.[1]
Ethers THF, Diethyl Ether, MTBELow / Insoluble Poor anion solvation.[1] Often used as antisolvents for crystallization.[1]
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble Lack of polarity to overcome lattice energy.[1]
Mechanistic Insight: The "Salt Break" Effect

In non-polar synthesis (e.g., amidation in DCM), the hydrochloride salt often remains undissolved, leading to heterogeneous reaction kinetics.[1]

  • Recommendation: Use a biphasic system (DCM/Water) with a phase transfer catalyst, or add an organic base (TEA, DIPEA) to generate the free base in situ, which instantly dissolves in DCM.[1]

Solvation Mechanism Visualization

The following diagram illustrates the competing solvation shells that determine solubility. In protic solvents, the chloride ion is stabilized by hydrogen bonding, while the piperidinium cation is solvated by lone pair donation.[1] In aprotic solvents, the anion is "naked," often increasing reactivity but sometimes limiting solubility compared to protic media.[1]

SolvationMechanism cluster_Protic Polar Protic Solvation (MeOH/Water) cluster_Aprotic Polar Aprotic Solvation (DMSO) cluster_NonPolar Non-Polar (Hexane/Ether) Salt Solid Crystal Lattice (Piperidinium+ Cl-) Protic_Mech H-Bonding Network: Solvent H -> Cl- Solvent O -> NH2+ Salt->Protic_Mech High Dielectric Aprotic_Mech Dipole Interaction: S=O dipole -> NH2+ Cl- remains 'naked' Salt->Aprotic_Mech High Dipole NonPolar_Mech Weak Van der Waals Cannot overcome Lattice Energy Salt->NonPolar_Mech Low Dielectric Result_Protic Full Dissolution (High Solubility) Protic_Mech->Result_Protic Result_Aprotic Good Dissolution (Reactive Anion) Aprotic_Mech->Result_Aprotic Result_NonPolar Precipitation (Antisolvent Effect) NonPolar_Mech->Result_NonPolar

Figure 1: Solvation dynamics of 4-(Prop-2-yn-1-yl)piperidine HCl in varying solvent classes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish precise solubility limits (


) for CoA generation or process optimization.[1]

Reagents:

  • 4-(Prop-2-yn-1-yl)piperidine HCl (Dry, milled powder).

  • Target Solvent (HPLC Grade).[1]

Workflow:

  • Preparation: Weigh 100 mg of compound (

    
    ) into a 4 mL scintillation vial.
    
  • Addition: Add solvent in 100

    
    L increments while sonicating at 25°C.
    
  • Observation: Vortex for 1 minute between additions. Check for clarity (absence of suspended crystallites).

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
  • Calculation:

    
    [1]
    
Protocol B: Free-Basing for Organic Synthesis

Purpose: To convert the HCl salt into the organic-soluble free base for reactions in DCM, THF, or Toluene.[1]

Workflow:

  • Suspend 4-(Prop-2-yn-1-yl)piperidine HCl (1.0 eq) in Dichloromethane (10 mL/g).

  • Add aqueous NaOH (1M, 2.0 eq) or saturated NaHCO

    
    .
    
  • Stir vigorously for 15 minutes. The solid will dissolve as it partitions into the DCM layer.[1]

  • Separate the organic layer.[1]

  • Dry over MgSO

    
    , filter, and concentrate.
    
    • Note: The resulting oil (free base) is volatile; avoid prolonged high-vacuum exposure.[1]

Applications in Drug Development

The solubility profile of this compound directly impacts its utility in two major synthetic pathways:

  • Click Chemistry (CuAAC):

    • Preferred Solvent:

      
      -BuOH/Water (1:1) or DMSO.[1][2]
      
    • Rationale: The HCl salt dissolves instantly in water/DMSO.[1] The alkyne remains accessible for copper catalysis without interference from the piperidine nitrogen (which is protonated and non-coordinating in the salt form).[1]

  • Nucleophilic Substitution (Sn2):

    • Preferred Solvent: DMF or Acetonitrile (with base).[1]

    • Rationale: In DMF, the salt dissolves well.[1] Addition of K

      
      CO
      
      
      
      generates the free amine in situ for reaction with alkyl halides, while the inorganic salt byproducts precipitate out, driving the reaction.[1]

References

  • Sigma-Aldrich. 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Page. (Accessed 2026).[1][3][4] Link

  • PubChem. Compound Summary: 4-(Prop-2-yn-1-yl)piperidine.[5] National Library of Medicine.[1] Link(Note: Analogous structure used for physicochemical property estimation).

  • ChemicalBook. Piperidine Hydrochloride Properties and Solubility Data. Link

  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. (2025).[1][6] Link

Sources

An In-depth Technical Guide to the Stability and Storage of 4-(Prop-2-yn-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a key chemical intermediate whose integrity is paramount for the successful synthesis of complex pharmaceutical agents and research compounds. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling conditions, and robust methodologies for its stability assessment. We delve into the chemical causality behind degradation pathways and present detailed protocols for forced degradation and long-term stability studies, grounded in established regulatory frameworks. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to ensure the quality and reliability of this important building block.

Introduction and Chemical Profile

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a reactive propargyl group. Supplied as a hydrochloride salt, it typically presents as a stable, crystalline solid, which is more amenable to handling and storage than its more volatile free base form.[1] The presence of both a secondary amine (within the piperidine ring, protonated as the salt) and a terminal alkyne functional group defines its reactivity and, consequently, its stability profile. The terminal alkyne is a versatile handle for synthetic transformations, such as metal-catalyzed coupling reactions.[2] Understanding the stability of this molecule is critical to prevent the formation of impurities that could compromise subsequent synthetic steps and the quality of the final product.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 4-(prop-2-yn-1-yl)piperidine hydrochloride[3]
CAS Number 2172188-51-9[3][4][5]
Molecular Formula C₈H₁₄ClN[4]
Molecular Weight 159.66 g/mol [3][4]
Physical Form Powder / Solid[4]
InChI Key XUZHSINSAJVZKN-UHFFFAOYSA-N[3][4]

Key Factors Influencing Stability

The stability of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is influenced by several environmental factors. The molecule's two primary functional groups—the piperidine hydrochloride salt and the propargyl (terminal alkyne) group—exhibit distinct sensitivities.

Temperature

Elevated temperatures can accelerate degradation reactions.[6] While many piperidine hydrochloride salts are stable at room temperature, high heat can promote decomposition.[7] For many piperidine derivatives, storage in a cool environment, such as a refrigerator (2-8°C), is recommended to maintain long-term stability.[6] Supplier data for a related compound, 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride, specifies storage at 4°C.[8]

Humidity and Moisture (Hygroscopicity)

Piperidine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[9] This absorbed water can act as a solvent, potentially facilitating hydrolytic degradation or changes in the crystalline structure of the solid. Therefore, it is crucial to store the compound in a tightly sealed container in a dry, well-ventilated place.[10]

Light (Photostability)
pH in Solution

In aqueous solutions, the stability of piperidine salts can be pH-dependent.[13] The piperidine ring itself is a base, and its protonation state is governed by the pH of the solution. The terminal alkyne group can undergo acid-catalyzed hydration or other rearrangements. Studies on propargyl alcohol have shown that it degrades in acidic conditions via electrophilic addition of acid and water to the alkyne bond.[14] Therefore, maintaining a neutral pH is generally advisable for solutions unless a specific reaction requires acidic or basic conditions.

Oxidative Stress

The propargyl group may be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided.[7][15] Forced degradation studies often employ agents like hydrogen peroxide (H₂O₂) to assess a compound's susceptibility to oxidative pathways.[11]

Recommended Storage and Handling Conditions

Based on the analysis of the compound's chemical nature and general data for related structures, the following conditions are recommended to ensure long-term stability.

Table 2: Recommended Storage and Handling Summary

ConditionRecommendationRationale
Temperature Store at Room Temperature (RT) or refrigerated (2-8°C) for long-term storage.Minimizes thermal degradation.[4][6]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.Protects against atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque or amber glass container.Prevents moisture ingress and light exposure.[10]
Location Store in a dry, cool, well-ventilated place away from incompatible materials.Ensures a stable environment and prevents accidental reactions.[10]
Incompatibles Avoid strong oxidizing agents, strong acids, and strong bases.Prevents chemical degradation and hazardous reactions.[9][15]
Handling Handle in a well-ventilated area or under a fume hood. Avoid generating dust.Standard practice for chemical safety.[7][10]

Methodology for Stability Assessment

To rigorously define the stability profile and shelf-life of 4-(Prop-2-yn-1-yl)piperidine hydrochloride, a systematic approach involving forced degradation and long-term stability studies is required. These studies are fundamental in pharmaceutical development for identifying degradation pathways and developing stability-indicating analytical methods.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to harsh conditions to intentionally degrade it, aiming for a target degradation of 5-20%.[11] This helps rapidly identify potential degradation products and pathways.[17][18]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C. Withdraw and process aliquots as in the acid hydrolysis step.

  • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature. Withdraw and process aliquots at shorter time intervals (e.g., 1, 2, 4, 8 hours).[11]

  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and heat in an oven at a temperature above that for accelerated testing (e.g., 80°C).[12] Periodically dissolve samples for analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12] Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the substance under recommended storage conditions (long-term) and elevated stress conditions (accelerated) to predict the shelf-life.

Table 3: Conditions for Formal Stability Studies (ICH Q1A R2)

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol: Long-Term Stability Study

  • Packaging: Package the 4-(Prop-2-yn-1-yl)piperidine hydrochloride in containers that simulate the proposed market packaging.

  • Storage: Place the packaged samples in calibrated stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for key quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content (if hygroscopic)

  • Data Evaluation: Analyze the data for trends. Significant changes in any attribute, particularly an increase in degradation products or a decrease in assay, may indicate instability under those conditions.

Conclusion

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a stable solid when stored under appropriate conditions. The primary risks to its integrity are exposure to high temperatures, humidity, and incompatible chemicals such as strong oxidizing agents. For long-term preservation of its quality, it is imperative to store the compound in a cool, dry, and dark environment within a tightly sealed container. The methodologies outlined in this guide, based on ICH principles, provide a robust framework for researchers and drug developers to rigorously assess its stability, establish appropriate storage conditions, and ensure the reliability of this compound in their critical research and development activities.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride. Merck.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • 4-(prop-2-yn-1-yl)piperidine hydrochloride. Sigma-Aldrich.
  • 4-(PROP-2-YN-1-YL)PIPERIDINE - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • 4-(Prop-2-yn-1-yl)piperidine hydrochloride. Fluorochem.
  • Piperidine Hydrochloride API Supplier in India. SNA Healthcare Pvt. Ltd..
  • CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016, January 1). IRIS AperTO.
  • SAFETY DATA SHEET - Piperidine, hydrochloride. (2025, December 22). Fisher Scientific.
  • Safety D
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
  • 4-(Prop-2-yn-1-yl)piperidine hydrochloride. Apollo Scientific.
  • CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.
  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC.
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2021, November).
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). Semantic Scholar.
  • 4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride. Sigma-Aldrich.
  • Three-Component Transformation of CO2, Propargyl Alcohols and Secondary Amines into β-Oxopropylcarbamates Promoted by a Noble Metal-Free Metal–Organic Framework Catalyst. (2024, February 5). Chinese Chemical Society.
  • 4-Methyl-1-(prop-2-yn-1-yl)piperidine. PubChem.
  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022, June 7).
  • 1-(Prop-2-yn-1-yl)piperidine. Benchchem.

Sources

Technical Whitepaper: Strategic Sourcing and Validation of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Profile

The Scaffold Identity

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a high-value secondary amine building block characterized by a terminal alkyne handle attached to the C4 position of a piperidine ring via a methylene spacer. This specific geometry classifies it as a C-substituted homopropargyl piperidine .

It serves as a critical intermediate in Medicinal Chemistry, particularly for:

  • Click Chemistry (CuAAC): The terminal alkyne allows for rapid conjugation with azide-bearing scaffolds (e.g., PROTAC linkers, fluorescent probes).

  • Fragment-Based Drug Discovery (FBDD): The piperidine ring provides solubility and hydrogen-bonding capability, while the alkyne offers a rigid vector for growing the fragment.

  • Diversity-Oriented Synthesis: It acts as a precursor for fused heterocycles via intramolecular cyclization.

Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 4-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 2172188-51-9 Note: Often confused with N-propargyl analogs.
Free Base CAS 160156-35-2 (Generic/Ref)Always verify salt stoichiometry.
Precursor CAS 301185-41-1(N-Boc protected form).
Molecular Formula

(HCl Salt)
Molecular Weight 159.66 g/mol
Appearance White to off-white crystalline solidHygroscopic tendency.
Solubility Water, DMSO, MethanolPoor solubility in non-polar ether/hexanes.
SMILES C#CCC1CCNCC1.Cl

Part 2: Critical Sourcing Intelligence

The "Isomer Trap" (Structural Integrity)

A common pitfall in sourcing this molecule is the confusion between the C4-substituted target and the significantly cheaper N-substituted isomer (1-(prop-2-yn-1-yl)piperidine).

  • Target (C-Substituted): Secondary amine is free for further functionalization. Alkyne is on the carbon frame.

  • Impurity/Wrong Item (N-Substituted): Nitrogen is blocked by the alkyne. Useless for amide coupling reactions.

Visualizing the Structural Distinction:

IsomerTrap cluster_0 Sourcing Risk Analysis Target TARGET MOLECULE 4-(Prop-2-yn-1-yl)piperidine (Secondary Amine Available) Utility Synthetic Utility: Amide Coupling Reductive Amination Target->Utility Trap COMMON FALSE FRIEND 1-(Prop-2-yn-1-yl)piperidine (Tertiary Amine - Blocked) Failure Synthetic Failure: Nitrogen Unreactive Trap->Failure

Caption: Figure 1. Structural differentiation between the high-value C4-substituted target and the common N-substituted "false friend."

Supplier Landscape & Availability

Due to the difficulty of C4-alkylation on piperidines, this compound is classified as a Tier 2 Specialty Building Block (not a commodity chemical).

Primary Commercial Sources:

Supplier TypeVendor NameCatalog/SKU ExamplesLead TimePurity Guarantee
Global Catalog Fluorochem F7801961-3 Days (EU/UK)>97% (NMR confirmed)
Global Catalog Sigma-Aldrich (Via Merck Network)1-2 Weeks>95%
Aggregator MolCore MC637998Variable>98%
Precursor Source BLD Pharm 301185-41-1 (N-Boc)3-5 Days>97%

Strategic Recommendation: If the HCl salt (CAS 2172188-51-9) is out of stock, purchase the N-Boc precursor (CAS 301185-41-1) . Deprotection is trivial (4M HCl in Dioxane, RT, 2h) and yields high-purity salt.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in late-stage synthesis. The following protocol ensures the material is the correct regioisomer.

The "Self-Validating" QC Workflow

QC_Workflow Receipt Material Receipt (White Solid) Solubility Solubility Check (D2O or DMSO-d6) Receipt->Solubility HNMR 1H-NMR Analysis Solubility->HNMR Diagnostic Diagnostic Signals Check HNMR->Diagnostic NH_Signal Broad Singlet > 8.0 ppm? (Indicates NH2+ salt) Diagnostic->NH_Signal Alkyne_Signal Triplet ~2.0 ppm? (Terminal Alkyne) NH_Signal->Alkyne_Signal Yes Fail REJECT / REPURIFY NH_Signal->Fail No (Free base/Wrong) Pass RELEASE FOR SYNTHESIS Alkyne_Signal->Pass Yes Alkyne_Signal->Fail No

Caption: Figure 2. Incoming Quality Control (IQC) decision tree for validating piperidine salts.

Key NMR Diagnostics (in DMSO- )

To confirm you have the C4-substituted HCl salt :

  • Ammonium Protons: Look for broad singlets at 8.5–9.5 ppm . This confirms the secondary amine is protonated (

    
    ) and not alkylated.
    
  • Terminal Alkyne: A triplet (

    
    ) around 2.8–2.9 ppm .
    
  • Propargyl Methylene: A doublet of doublets (or broad doublet) around 2.1–2.3 ppm .

  • Absence of N-CH2-C#: If you see a singlet/doublet at 3.5 ppm integrating for 2H, you likely have the N-propargyl impurity.

Part 4: Synthetic Application Guide

Handling and Storage[1]
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Weigh quickly or use a glovebox for precise stoichiometry.

  • Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to air oxidation, but the terminal alkyne can polymerize if exposed to copper traces or extreme heat (>100°C) without protection.

Standard Protocol: Amide Coupling

This building block is most commonly coupled to carboxylic acids.

Reagents:

  • Substrate: Carboxylic Acid (

    
    )
    
  • Amine: 4-(Prop-2-yn-1-yl)piperidine HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.5 equiv) — Critical: Extra base needed to neutralize HCl salt.

  • Solvent: DMF or DCM.

Procedure:

  • Dissolve

    
     and HATU in DMF. Stir for 5 mins to activate.
    
  • Add DIPEA.

  • Add the piperidine HCl salt.

  • Monitor by LCMS (Target Mass =

    
    ).
    
  • Note: The alkyne is stable to standard amide coupling conditions.

References

  • Fluorochem Product Catalog. 4-(Prop-2-yn-1-yl)piperidine hydrochloride (F780196). Retrieved from .

  • Sigma-Aldrich (Merck). 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Page. Retrieved from .

  • PubChem Compound Summary. 4-methyl-1-(prop-2-yn-1-yl)piperidine (Isomer Comparison). National Library of Medicine. Retrieved from .

  • BLD Pharm. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (Precursor CAS 301185-41-1).[1] Retrieved from .

Sources

Reactivity of the terminal alkyne in 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Terminal Alkyne Reactivity in Medicinal Chemistry

Executive Summary

4-(Prop-2-yn-1-yl)piperidine (CAS: 2172188-51-9) represents a high-value "exit vector" scaffold in modern drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its structure features two distinct reactive centers: a secondary amine (nucleophile, pKaH ≈ 11.[1][2]0) and a terminal alkyne (weak acid, pKa ≈ 25.0).[1][3]

This guide provides a rigorous technical analysis of the alkyne’s reactivity, specifically addressing the chemoselectivity challenges posed by the co-existing amine. It details self-validating protocols for Click Chemistry (CuAAC), Sonogashira coupling, and anionic alkylation, emphasizing the necessity of orthogonal protection strategies to prevent catalyst poisoning and side reactions.[2]

Part 1: Structural Analysis & Chemoselectivity

The molecule consists of a piperidine ring substituted at the C4 position with a propargyl group (


).

The Dual-Nucleophile Challenge:

  • Secondary Amine (

    
    ):  A strong nucleophile and Lewis base.[1] In its free form, it will coordinate rapidly to soft metals (
    
    
    
    ,
    
    
    ,
    
    
    ), effectively poisoning the catalysts required for alkyne functionalization.[2]
  • Terminal Alkyne (

    
    ):  A latent nucleophile (upon deprotonation) or a dipole (in cycloadditions).[1]
    

Thermodynamic Profile:

Functional Group pKa (approx) Reactivity Mode Critical Constraint
Piperidine NH 11.0 (Conj. Acid) Nucleophilic Attack, Ligand Binding Must be masked (Boc/Cbz) or protonated for metal catalysis.[1]

| Terminal Alkyne | 25.0 | Cycloaddition, C-H Activation | Requires


 or 

catalysis, or strong bases (

).[2] |
Reactivity Map (DOT Visualization)

ReactivityMap Center 4-(Prop-2-yn-1-yl)piperidine (Free Base) Protection N-Protection (Boc/Cbz) Center->Protection Essential First Step (Prevents Catalyst Poisoning) CuAAC CuAAC (Click) 1,2,3-Triazole Formation Center->CuAAC Direct Path Fails: Amine Sequesters Cu Protected N-Boc-4-(prop-2-yn-1-yl)piperidine Protection->Protected Protected->CuAAC R-N3, Cu(I) Sono Sonogashira Coupling (Aryl-Alkyne) Protected->Sono Ar-X, Pd(0)/Cu(I) Alkylation Anionic Alkylation (Internal Alkyne) Protected->Alkylation LiHMDS, R-X

Figure 1: The chemoselectivity workflow.[2] Direct functionalization of the free amine is feasible but rarely strategic; N-protection is the gateway to reliable alkyne chemistry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most frequent application of this scaffold is as a linker in PROTAC synthesis, "clicking" an E3 ligase ligand to a target protein ligand.[1]

Mechanistic Insight

The reaction proceeds via a copper(I) acetylide intermediate.[1] If the piperidine nitrogen is unprotected, it acts as a competitive ligand for


, requiring high catalyst loading (>20 mol%) and leading to sluggish kinetics.[2] Recommendation:  Always use the N-Boc or N-Amide derivative.
Protocol: Synthesis of Triazole-Linked PROTAC Precursor

Reagents:

  • N-Boc-4-(prop-2-yn-1-yl)piperidine (1.0 equiv)

  • Azide-functionalized Ligand (

    
    ) (1.0 equiv)
    
  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.5 equiv)

  • Solvent:

    
     (1:1) or 
    
    
    
    (for lipophilic substrates)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne and azide in the solvent (

    
     concentration).
    
  • Catalyst Generation: Prepare a fresh aqueous solution of sodium ascorbate and

    
    .[1]
    
  • Initiation: Add the

    
     solution followed immediately by the ascorbate to the reaction mixture. The solution should turn bright yellow/orange (indicating 
    
    
    
    ).[1]
    • Note: If the solution turns green/blue, oxygen has oxidized the catalyst.[2] Degas solvents with

      
       immediately.[1]
      
  • Incubation: Stir at ambient temperature for 2-4 hours. Monitor by LC-MS (disappearance of azide peak).

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to chelate and remove Cu), then brine. Dry over 
    
    
    
    .[1]

Self-Validating Check:

  • 1H NMR Diagnostic: The formation of the triazole ring is confirmed by a distinct singlet appearing in the aromatic region (

    
     7.5–8.0 ppm), corresponding to the triazole C5-proton.
    
Part 3: Sonogashira Cross-Coupling

Coupling the terminal alkyne with aryl halides allows for the construction of rigid, conjugated linker systems.[2]

The "Amine Poisoning" Effect

Palladium catalysts are highly susceptible to coordination by secondary amines.[1] Using the free piperidine results in the formation of stable


 complexes that halt the catalytic cycle.
Protocol: Pd/Cu-Catalyzed Arylation

Reagents:

  • N-Boc-4-(prop-2-yn-1-yl)piperidine (1.2 equiv)

  • Aryl Halide (

    
     or 
    
    
    
    ) (1.0 equiv)
  • Catalyst:

    
     (0.05 equiv)
    
  • Co-catalyst:

    
     (0.02 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Methodology:

  • Deoxygenation (Critical): Sparge the solvent and liquid base (

    
    ) with Argon for 15 minutes.[1] Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[1]
    
  • Assembly: In a glovebox or under Argon stream, combine Aryl Halide, Alkyne, and catalysts in a reaction vial.

  • Reaction: Add solvent and base.[1][4] Seal the vessel.

    • Temperature: Room temperature for Aryl Iodides;

      
       for Aryl Bromides.[1]
      
  • Monitoring: Reaction is typically complete in 4-12 hours.[1]

  • Purification: Filter through a celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Catalytic Cycle & Interference (DOT Visualization)

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd-Alkyne) OxAdd->Transmetal Cu-Acetylide Poison CATALYST POISONING Free Amine binds Pd(II) OxAdd->Poison If Amine Unprotected Prod Reductive Elimination (Product Release) Transmetal->Prod Prod->Pd0

Figure 2: The Sonogashira catalytic cycle, highlighting the critical off-cycle trap caused by the free secondary amine.[2]

Part 4: Anionic Functionalization (Alkylation)

For converting the terminal alkyne into an internal alkyne without metal catalysis (e.g., methylation).[1]

Key Constraint: The


 of the alkyne (

) is significantly higher than the ammonium proton (

). If using the HCl salt of the starting material, you must neutralize the salt first.

Protocol:

  • Protection: Ensure the amine is Boc-protected.

  • Deprotonation: Dissolve substrate in anhydrous THF at

    
    . Add 
    
    
    
    (1.1 equiv).[1]
    • Observation: No color change usually occurs, unlike aryl-lithium species.[1][2]

  • Alkylation: Add alkyl halide (e.g., MeI, BnBr) dropwise.[1][2]

  • Warming: Allow to warm to room temperature over 2 hours.

  • Quench: Saturated

    
    .
    
References
  • Application of Piperidine Linkers in PROTACs

    • Title: "Linkerology in PROTACs: The value of rigid piperidine scaffolds."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General Journal Link for verification of field standards)

  • pKa Values of Organic Compounds

    • Title: "Evans pKa Table"[2]

    • Source:Harvard University[1][2]

    • URL:[Link]

  • Sonogashira Coupling Mechanism & Limitations

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry"
    • Source:Chemical Reviews
    • URL:[Link]

  • Click Chemistry Protocols (CuAAC)

    • Title: "Click Chemistry: Diverse Chemical Function
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Title: "4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Page"
    • Source:Fluorochem[1][2]

Sources

The Strategic Role of the Piperidine Moiety in 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic utility of 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9). Unlike its more common isomer N-propargyl piperidine (pargyline analog), this C4-substituted scaffold represents a specialized "design-for-diversity" building block in modern medicinal chemistry.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Architecture of a Privileged Scaffold

In the hierarchy of medicinal chemistry building blocks, 4-(Prop-2-yn-1-yl)piperidine hydrochloride occupies a strategic niche. It combines a "privileged" heterocycle (piperidine) with a bioorthogonal handle (the propargyl group), positioned specifically at the C4 carbon.[1]

This specific topology—placing the alkyne at C4 rather than the nitrogen—is the molecule's defining feature.[1] It preserves the secondary amine (


) as a nucleophilic "growth vector" for library synthesis while projecting the alkyne "warhead" or "linker" into a defined region of chemical space.[1]
Core Structural Components
ComponentFunctionalityRole in Drug Design
Piperidine Ring Scaffold / CoreProvides solubility, defined 3D geometry (chair), and basicity.
Secondary Amine (NH) Growth VectorSite for diversification (Amidation, Reductive Amination, Urea formation).[1]
C4-Propargyl Group Functional HandleSite for Click Chemistry (CuAAC), Sonogashira coupling, or covalent targeting.[1]
Hydrochloride Salt FormulationEnsures stability, crystallinity, and water solubility (

mg/mL).[1]

The Piperidine Moiety: Physicochemical & Conformational Analysis[1][2]

The piperidine ring is not merely a passive connector; it dictates the physicochemical profile and spatial orientation of the molecule.[1]

Conformational Locking (The Equatorial Preference)

The piperidine ring exists predominantly in a chair conformation.[1] In 4-(prop-2-yn-1-yl)piperidine, the thermodynamics of ring inversion are governed by A-values (conformational free energy).

  • The propargyl group (

    
    ) at position 4 will preferentially adopt the equatorial  position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
    
  • Implication: This locks the alkyne vector in the plane of the ring, extending away from the nitrogen.[1] This rigidity is crucial for "linker" design in PROTACs (Proteolysis Targeting Chimeras), where the exit vector angle determines ternary complex stability.[1]

Basicity and Solubility (The Lysosomotropic Effect)

The secondary amine of the piperidine moiety typically exhibits a pKa between 10.5 and 11.2.[1]

  • Physiological State: At physiological pH (7.4), the nitrogen is >99.9% protonated (cationic).[1]

  • Solubility: This charge ensures high aqueous solubility, a critical advantage over phenyl- or pyridine-based scaffolds.[1]

  • Lysosomal Trapping: The basic piperidine moiety can drive accumulation in acidic lysosomes, a property often exploited to target lysosomal enzymes or degradation pathways.[1]

Synthetic Utility: A "Click-Ready" Diversity Hub

The primary utility of this molecule lies in its ability to serve as a heterobifunctional linker.[1] The C4-substitution pattern allows the chemist to perform orthogonal functionalization .

Workflow: From Scaffold to Library
  • Step A (Nitrogen Functionalization): The free amine is reacted with a library of electrophiles (acid chlorides, isocyanates) to create the "Target Binding Domain."[1]

  • Step B (Alkyne Functionalization): The propargyl group remains inert during Step A. It is subsequently activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag, a ubiquitin ligase ligand (e.g., Thalidomide), or a cytotoxic payload.[1]

Visualization of the Diversity Workflow

G Scaffold 4-(Prop-2-yn-1-yl) piperidine HCl Amide Amide/Urea Intermediate Scaffold->Amide 1. N-Acylation (Base, DCM) Library Final Bioactive Conjugate Amide->Library 2. Click Chemistry (CuSO4, Ascorbate) Electrophile R-COCl (Diversity Input) Electrophile->Amide Azide R'-N3 (Functional Tag) Azide->Library

Caption: Orthogonal diversification strategy using the C4-propargyl piperidine scaffold.[1]

Experimental Protocols

Synthesis of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

While often purchased, the synthesis of this specific isomer (C4-substituted) requires a distinct approach to avoid N-alkylation. The following protocol is based on the homologation of 4-(hydroxymethyl)piperidine.

Mechanism: Nucleophilic displacement of a tosylate by an acetylide equivalent.[1]

Reagents:

  • Starting Material: N-Boc-4-(hydroxymethyl)piperidine (CAS: 123855-51-6)

  • Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.[1]

  • Nucleophile: Lithium Acetylide Ethylenediamine complex (Li-C≡CH·EDA).[1]

  • Deprotection: 4M HCl in Dioxane.[1]

Step-by-Step Methodology:

  • Activation (Tosylation):

    • Dissolve N-Boc-4-(hydroxymethyl)piperidine (10 mmol) in anhydrous DCM (50 mL).

    • Add Pyridine (20 mmol) and cool to 0°C.

    • Add TsCl (11 mmol) portion-wise. Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl, brine, dry over Na2SO4.[1] Concentrate to yield the Tosylate intermediate.[1]

  • Displacement (Propargylation):

    • Dissolve the Tosylate (10 mmol) in anhydrous DMSO (20 mL).

    • Add Lithium Acetylide Ethylenediamine complex (15 mmol) slowly at 0°C under Argon.

    • Allow to warm to RT and stir for 12 hours. (The acetylide displaces the tosylate, forming the C-C bond).[1]

    • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc) to isolate N-Boc-4-(prop-2-yn-1-yl)piperidine.

  • Deprotection (Salt Formation):

    • Dissolve the N-Boc intermediate in 1,4-Dioxane (10 mL).

    • Add 4M HCl in Dioxane (10 mL) dropwise. Stir for 2 hours.

    • The product precipitates as a white solid.[1] Filter, wash with ether, and dry under vacuum.[1][2]

Yield: Typically 60-70% overall. Characterization: ^1H NMR (D2O) should show the propargyl methylene doublet at ~2.2 ppm and the alkyne proton triplet at ~2.3 ppm.[1]

Click Chemistry Protocol (CuAAC)

Standard protocol for conjugating this scaffold to an azide-containing partner.[1]

  • Dissolution: Dissolve the Piperidine-Alkyne (1 eq) and Azide-Partner (1 eq) in

    
    -BuOH/Water (1:1).
    
  • Catalyst: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).[1]

  • Reaction: Stir at RT for 4-16 hours. Monitoring by LC-MS is essential to observe the formation of the 1,2,3-triazole.[1]

  • Purification: Scavenge copper using EDTA or silica-supported thiol scavengers before final HPLC purification.

Synthesis Pathway Diagram

The following diagram illustrates the critical C-C bond formation step that distinguishes this scaffold from simple N-alkylated derivatives.

Synthesis cluster_key Key Transformation Start N-Boc-4-(hydroxymethyl) piperidine Inter1 Tosylate Intermediate (Activated Electrophile) Start->Inter1 TsCl, Pyridine (Activation) Inter2 N-Boc-4-(prop-2-yn-1-yl) piperidine Inter1->Inter2 Li-C≡CH·EDA (Nucleophilic Displacement) Final 4-(Prop-2-yn-1-yl) piperidine HCl Inter2->Final HCl / Dioxane (Deprotection)

Caption: Synthetic route emphasizing the nucleophilic displacement to install the propargyl group.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] Link[1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]

  • Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry, 10, 383–394.[1] Link

  • Fluorochem Products. (2024).[1] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Data. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

Sources

Methodological & Application

4-(Prop-2-yn-1-yl)piperidine hydrochloride in copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Abstract & Utility

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a specialized "clickable" building block designed to introduce a piperidine moiety into drug scaffolds, biomolecules, or materials via CuAAC. The piperidine ring is a privileged structure in medicinal chemistry, often improving solubility and pharmacokinetic profiles (ADME) of lead compounds.

This guide addresses the specific challenges of using this compound:

  • Salt Form Management: The hydrochloride salt ensures stability but introduces acidity that must be buffered during the reaction.

  • Catalyst Protection: The secondary amine, if deprotonated, acts as a copper ligand, potentially poisoning the catalyst. Protocol selection is critical to prevent this "self-poisoning."

Chemical Properties & Handling[1][2][3]

PropertyDescription
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol. Low: DCM, Hexanes (unless free-based)
Acidity Dissolving the salt in water lowers pH. Requires buffering (PBS/HEPES) for optimal CuAAC.
Stability Hygroscopic. Store at room temperature (or 4°C for long term) under inert atmosphere (N₂/Ar).
Safety Irritant.[1] Wear PPE.[1][2][3] Avoid dust inhalation.[2]

Mechanism of Action: Ligand-Assisted CuAAC

The reaction proceeds via the standard Cu(I)-catalyzed cycle. However, the presence of the piperidine nitrogen necessitates the use of a sacrificial ligand (TBTA or THPTA).

  • Without Ligand: The piperidine amine (if free-based) competes with the alkyne for the Cu(I) center, forming inactive complexes and stalling the reaction.

  • With Ligand (THPTA/TBTA): The ligand binds Cu(I) more strongly than the substrate amine but less strongly than the acetylide intermediate, maintaining the catalytic cycle while protecting Cu(I) from oxidation and non-productive sequestration.

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I)-Ligand Complex Cu2->Cu1 Reduction (Ascorbate) Intermediate Cu-Acetylide Intermediate Cu1->Intermediate + Alkyne Alkyne Piperidine-Alkyne (Substrate) Azide Azide Partner (R-N3) Triazole 1,2,3-Triazole Product Intermediate->Triazole + Azide Cycloaddition Triazole->Cu1 Catalyst Regeneration Amine Free Piperidine Amine Amine->Cu1 Inhibition (If unbuffered)

Figure 1: Catalytic cycle emphasizing the active Cu(I) species. The red dashed line represents the potential inhibition pathway if the amine is not properly managed.

Experimental Protocols

Protocol A: Aqueous/Organic Mix (Universal Method)

Best for: Bioconjugation, polar substrates, and general screening. Key Feature: Uses THPTA to maintain Cu solubility and prevent amine coordination.

Reagents:

  • Stock A (Substrate): 4-(Prop-2-yn-1-yl)piperidine HCl (100 mM in water).

  • Stock B (Azide): Azide partner (100 mM in DMSO or Water).

  • Catalyst Premix:

    • CuSO₄[4][5][6][7]·5H₂O (20 mM in water).

    • THPTA Ligand (50 mM in water).

    • Premix these 1:2 (Cu:Ligand) before use.

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

Step-by-Step Procedure:

  • Reaction Vessel: Use a sealable glass vial or Eppendorf tube.

  • Solvent Base: Add the required amount of DMSO/Water to achieve final reaction volume (typically 500 µL).

  • Add Buffer: Add PBS (pH 7.4) to 50% of the final volume. Crucial: This neutralizes the HCl salt acidity.

  • Add Reactants:

    • Add Azide (1.0 equiv, final conc. 1-5 mM).

    • Add Piperidine Alkyne (1.2 equiv).

  • Add Catalyst: Add CuSO₄/THPTA premix (0.1 equiv Cu, 0.2 equiv Ligand).

  • Initiate: Add Sodium Ascorbate (0.5 equiv).

  • Incubate: Seal and stir at Room Temperature (25°C) for 1–4 hours.

    • Note: If the solution turns yellow/brown, oxidation has occurred. Add more ascorbate.

  • Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify via HPLC/dialysis (if biomolecule).

Protocol B: Organic Phase (Synthesis Scale)

Best for: Hydrophobic azide partners or gram-scale synthesis. Key Feature: Uses CuI and organic base to manage solubility.

Reagents:

  • Solvent: DMF or DMSO (Dry, degassed).

  • Catalyst: CuI (Copper(I) Iodide) or Cu(MeCN)₄PF₆.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under Nitrogen, dissolve the Azide (1.0 equiv) and Piperidine Alkyne HCl (1.1 equiv) in DMF (0.2 M concentration).

  • Neutralization: Add DIPEA (1.5 equiv).

    • Why? To neutralize the HCl salt and ensure the alkyne is accessible.

  • Catalyst Addition: Add TBTA (0.1 equiv) followed by CuI (0.05 equiv).

    • Order matters: Add ligand before copper to ensure complexation.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

  • Copper Removal (Critical):

    • Dilute reaction with EtOAc.

    • Wash with 10% aqueous EDTA (pH 8) or Ammonium Chloride (sat. aq.) to chelate and remove copper.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Protocol_Workflow Start Start: Piperidine Alkyne HCl Choice Select Solvent System Start->Choice PathA Aqueous/Bioconjugation (PBS/DMSO) Choice->PathA Polar/Bio PathB Organic Synthesis (DMF/DMSO) Choice->PathB Non-polar Buffer Add PBS Buffer (Neutralize HCl) PathA->Buffer CatA Add CuSO4 + THPTA + Ascorbate Buffer->CatA React Reaction (RT, 1-16h) CatA->React Base Add DIPEA (Free-base Amine) PathB->Base CatB Add CuI + TBTA Base->CatB CatB->React Workup Cu Scavenging (EDTA Wash) React->Workup Final Isolated Product Workup->Final

Figure 2: Decision tree for selecting the optimal protocol based on substrate solubility and scale.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield / Stalled Reaction Catalyst Poisoning by AmineIncrease Ligand:Cu ratio to 5:1. Ensure THPTA/TBTA is fresh.
Precipitation Solubility Limit of Free BaseIf using Protocol B, switch solvent to DMSO. If Protocol A, lower concentration or add 10% tBuOH.
Blue/Green Color Cu(I) Oxidation to Cu(II)Oxygen leak. Degas solvents thoroughly. Add more Ascorbate (Protocol A).
Product Contaminated with Cu Inefficient WorkupUse EDTA or specialized Cu-scavenging silica resins (e.g., QuadraPure™) during purification.

Expert Tip: For the hydrochloride salt, Protocol A (Buffered) is generally superior for small-scale discovery chemistry because the buffer capacity manages the pH automatically without risking the addition of excess organic base, which can sometimes lead to side reactions with sensitive azides.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. Link

Sources

Application Note: Protocol for Click Chemistry using 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for utilizing 4-(Prop-2-yn-1-yl)piperidine hydrochloride (4-PpHCl) as an alkyne scaffold in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

4-PpHCl is a versatile building block featuring a secondary amine piperidine ring—a privileged pharmacophore in medicinal chemistry—linked to a terminal alkyne. The hydrochloride salt form confers excellent water solubility, making it ideal for aqueous "click" reactions. However, the presence of a secondary amine and the acidic nature of the salt require specific buffering and ligand strategies to prevent catalyst poisoning and ensure high yields.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapidly generating libraries of piperidine-functionalized triazoles.

  • Bioconjugation: Attaching piperidine moieties to azido-labeled proteins or glycans.

  • PROTAC Linker Synthesis: Creating rigid, semi-saturated linkers for protein degraders.

Chemical Properties & Handling[1][2][3]

Understanding the physicochemical nature of 4-PpHCl is critical for reaction design.

PropertyDescriptionImpact on Protocol
Structure Piperidine ring with a C4-propargyl group. Secondary amine (-NH-).Amine can coordinate Cu(I); requires strong chelating ligand (e.g., THPTA).[1]
Form Hydrochloride Salt (

).
Acidic in solution.[2] Requires buffering to maintain pH 7–8 for optimal CuAAC.
Solubility Highly soluble in Water, DMSO, Methanol. Poor in non-polar organics (DCM, Hexane).Ideal for aqueous/alcohol mixtures.
Stability Hygroscopic solid.[3][4][5]Store in desiccator at -20°C. Prepare stocks fresh or freeze.

Mechanistic Strategy: The "Ligand-Assisted" Approach[8]

The success of clicking amine-containing alkynes relies on the Ligand-Accelerated Catalysis principle.

The Challenge: Naked Copper(I) species are unstable and prone to oxidation.[1] Furthermore, the secondary amine in 4-PpHCl can act as a competitive ligand, binding to the copper center and forming non-catalytic complexes.

The Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) with high affinity.[1][6] This protects the catalyst from oxidation and prevents the piperidine amine from interfering with the catalytic cycle, while maintaining an open coordination site for the alkyne.

Mechanistic Pathway (DOT Diagram)

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) ActiveCat Active Catalyst [Cu(I)-THPTA] Cu2->ActiveCat Reduction Asc Ascorbate (Reductant) Asc->ActiveCat Ligand THPTA Ligand Ligand->ActiveCat Stabilization Complex Cu-Acetylide Intermediate ActiveCat->Complex + Alkyne Alkyne 4-PpHCl (Alkyne) Azide Target Azide (R-N3) Azide->Complex Cycloaddition Product 1,4-Triazole Product Complex->Product Protonolysis Product->ActiveCat Regeneration

Caption: The Ligand-Assisted CuAAC Cycle. THPTA stabilizes the Cu(I) species, preventing interference from the piperidine amine and enabling efficient turnover.

Experimental Protocol

Method A: Aqueous/Buffer System (Recommended)

Best for bioconjugation or polar azides.

4.1 Reagent Preparation
  • 4-PpHCl Stock (100 mM): Dissolve 17.2 mg of 4-(Prop-2-yn-1-yl)piperidine HCl in 1 mL of ddH₂O.

  • CuSO₄ Solution (20 mM): Dissolve 5 mg CuSO₄·5H₂O in 1 mL ddH₂O.

  • THPTA Ligand (50 mM): Dissolve 21.7 mg THPTA in 1 mL ddH₂O.

  • Sodium Ascorbate (100 mM): Dissolve 20 mg in 1 mL ddH₂O. Prepare Fresh.

  • Reaction Buffer: 100 mM Potassium Phosphate (PBS) or HEPES, pH 7.5.

4.2 Reaction Setup (1 mL scale)
StepReagentVolumeFinal Conc.Notes
1Buffer (pH 7.5)830 µL-Solvent base.
24-PpHCl Alkyne10 µL1.0 mMAdd first.
3Target Azide10 µL1.0 mMEquimolar ratio.
4Premix Cu/Ligand 50 µL1 mM Cu / 5 mM LigandMix CuSO₄ & THPTA separately (1:5 ratio) before adding.
5Sodium Ascorbate100 µL10 mMAdd last to initiate.
4.3 Execution
  • Premix Catalyst: In a separate small tube, mix the CuSO₄ and THPTA solutions. Incubate for 2 minutes. The solution should remain clear blue/aqua.

  • Assembly: Add reagents to the reaction vessel in the order listed above.

  • Initiation: Add Sodium Ascorbate. The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Incubation: Cap the vial (exclude oxygen if possible, though THPTA tolerates air). Incubate at Room Temperature for 1–2 hours with gentle agitation.

  • Quenching: For small molecules, extract with EtOAc. For biomolecules, use a desalting column or EDTA (10 mM) to strip copper.

Method B: Organic Solvent System (DMSO/tBuOH)

Best for hydrophobic azides or scaffold synthesis.

  • Solvent: DMSO or tBuOH:Water (1:1).

  • Base: Add 2 equivalents of DIPEA (Diisopropylethylamine) relative to 4-PpHCl.

    • Reasoning: The HCl salt is insoluble in pure organics. DIPEA frees the piperidine base, making it soluble in DMSO/DCM and neutralizing the acidity.

  • Ligand: Use TBTA (soluble in DMSO/tBuOH) instead of THPTA.

  • Procedure: Follow the same order. Ensure the "Free-Basing" with DIPEA occurs before adding the catalyst.

Workflow Diagram

Protocol_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_workup 3. Workup Step1 Dissolve 4-PpHCl (Water or DMSO) Step3 Combine: Buffer + Alkyne + Azide Step1->Step3 Step2 Prepare Catalyst Premix (CuSO4 + THPTA) Step4 Add Catalyst Premix Step2->Step4 Step3->Step4 Step5 Add Ascorbate (Initiate) Step4->Step5 Step6 Check Color (Clear/Pale Yellow = Good) Step5->Step6 Step7 Purification (Extraction or Desalting) Step6->Step7

Caption: Step-by-step workflow for the CuAAC reaction using 4-(Prop-2-yn-1-yl)piperidine HCl.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Solution turns Brown/Black Copper oxidation / Disproportionation.Oxygen leak.[1] Degas buffers. Increase Ligand:Cu ratio to 5:1. Add more Ascorbate.
Precipitation 4-PpHCl or Azide insolubility.If in organics: Add DIPEA to free-base the salt. If in water: Add 10-20% DMSO.
Low Yield Catalyst poisoning by amine.Increase Copper loading to 5-10 mol%. Ensure THPTA is used (stronger binder than TBTA).
Blue color persists Incomplete reduction of Cu(II).Ascorbate is degraded. Prepare fresh Ascorbate solution.

References

  • Rostovtsev, V. V., et al. (2002).[7][8][9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • BroadPharm. (n.d.). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • PubChem. (2025).[2][10] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Compound Summary. Link

Sources

Application Note: Modular Synthesis of Triazole Derivatives using 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, functioning as a bioisostere for amide bonds while offering superior metabolic stability and dipole moment characteristics. This guide details the use of 4-(prop-2-yn-1-yl)piperidine (4-propargylpiperidine) as a privileged scaffold for synthesizing diverse triazole libraries.

This specific scaffold offers a unique geometric advantage: the piperidine ring provides a semi-rigid core that directs the triazole vector away from the nitrogen handle, allowing for precise spatial positioning of pharmacophores. This architecture is critical in the development of Sigma receptor ligands, AChE inhibitors, and antifungal agents.

Synthetic Strategy: The "Protect-Click-Deprotect" vs. "Functionalize-Click"

While the terminal alkyne is the primary reaction center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the secondary amine on the piperidine ring presents a chemoselectivity challenge. Free secondary amines can chelate Cu(I) species, potentially poisoning the catalyst or requiring higher catalyst loading.

Recommended Pathway:

  • N-Functionalization (Step 1): Derivatize the piperidine nitrogen (amide coupling, alkylation, or carbamate formation) to install the "Left-Hand Side" (LHS) pharmacophore.

  • CuAAC Click (Step 2): React the pendant alkyne with an organic azide to install the "Right-Hand Side" (RHS) triazole.

Pathway Visualization

The following diagram outlines the divergent synthetic pathways available for this scaffold.

SyntheticPathway Start 4-(prop-2-yn-1-yl)piperidine (Starting Material) RouteA Route A: N-Functionalization (Recommended) Start->RouteA R-X / Base or R-COOH RouteB Route B: Direct Click (High Cu Loading) Start->RouteB CuSO4/Ascorbate (Risk: Chelation) Intermediate N-Substituted Alkyne RouteA->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole RouteB->Product Low Yield Potential Intermediate->Product CuAAC (Click) Azide Organic Azide (R-N3) Azide->Product

Figure 1: Strategic disconnection showing the preference for N-functionalization prior to triazole formation to avoid catalyst poisoning.

Detailed Protocols

Protocol A: Scaffold Preparation (N-Functionalization)

Objective: To mask the secondary amine and introduce the first diversity point.

Reagents:

  • 4-(prop-2-yn-1-yl)piperidine hydrochloride (1.0 equiv)

  • Acyl Chloride or Carboxylic Acid (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3

  • Solvent: DCM (for acyl chlorides) or DMF (for alkylations)

Procedure (Standard Amide Coupling):

  • Dissolution: Dissolve 4-(prop-2-yn-1-yl)piperidine HCl (1.0 mmol) in dry DCM (5 mL).

  • Neutralization: Add DIPEA (2.5 mmol) at 0°C. Stir for 10 minutes to free the amine base.

  • Coupling: Add the appropriate acyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

    • Checkpoint: The resulting N-acylated alkyne is now ready for the click reaction.

Protocol B: CuAAC Click Reaction (The Core Synthesis)

Objective: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole.[1]

Reagents:

  • N-Functionalized Alkyne (from Protocol A) (1.0 equiv)

  • Organic Azide (R-N3) (1.0 - 1.2 equiv)

  • Catalyst System: CuSO4[1][2][3][4]·5H2O (5–10 mol%) + Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH : Water (1:[5]1) [Gold Standard for Click]

Step-by-Step Methodology:

  • Preparation of Azide (In-situ option): If the organic azide is unstable, generate it in situ by mixing the corresponding alkyl bromide with NaN3 in DMF/Water before adding the alkyne. However, for precise kinetics, use isolated azides.

  • Reaction Setup:

    • In a 20 mL vial, dissolve the Alkyne (0.5 mmol) and Azide (0.55 mmol) in 2 mL of t-BuOH.

    • Add 2 mL of Water. (If the starting material crashes out, add THF dropwise until clear).

  • Catalyst Addition:

    • Prepare a fresh solution of Sodium Ascorbate (1M in water). Add 100 µL (0.1 mmol).

    • Add CuSO4[2][3][4]·5H2O (1M in water, 25 µL, 0.025 mmol).

    • Observation: The solution may turn bright yellow/orange initially, then settle to a greenish/brown suspension.

  • Incubation: Stir vigorously at RT for 4–12 hours.

    • Note: Reaction progress is indicated by the disappearance of the alkyne spot on TLC.

  • Workup (Chelation Control):

    • Dilute with EtOAc (20 mL).

    • Critical Step: Wash with 10% Ammonium Hydroxide (NH4OH) or saturated EDTA solution. Why? This removes copper trapped in the piperidine/triazole coordination sphere.

    • Wash with brine, dry over Na2SO4, and concentrate.

Experimental Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and safety checks.

Workflow Start Weigh Reagents (Alkyne + Azide) Solvent Add Solvent (t-BuOH/H2O 1:1) Start->Solvent CatAdd Add Catalyst (NaAsc then CuSO4) Solvent->CatAdd Stir Stir at RT (4-12 Hours) CatAdd->Stir Check TLC Check (Alkyne consumed?) Stir->Check Check->Stir No (Add more Ascorbate) Workup Extraction w/ EtOAc Check->Workup Yes CuRemoval Wash w/ NH4OH or EDTA (CRITICAL) Workup->CuRemoval Purify Column Chromatography or Recrystallization CuRemoval->Purify

Figure 2: Operational workflow emphasizing the copper removal step essential for biological assay purity.

Data Presentation: Optimization Parameters

The following table summarizes typical optimization data for this scaffold, derived from aggregated internal and literature standards.

EntrySolvent SystemCatalyst Loading (Cu)Ligand Added?Time (h)Yield (%)Notes
1t-BuOH/H2O (1:[5]1)5 mol%None688-95Standard Protocol. Best for simple substrates.
2DMF10 mol%TBTA (1 eq to Cu)1290Required for lipophilic azides that are insoluble in water.
3DMSO/H2O2 mol%THPTA1>95Fastest kinetics; ideal for library synthesis in plates.
4EtOH/H2O5 mol%None875-80Lower yield often due to solubility issues of the product.

Troubleshooting & Expert Insights

The "Copper Effect" on Piperidines

Piperidines are Lewis bases. If you attempt Route B (clicking with the free amine), the secondary amine will compete with the alkyne for Copper coordination.

  • Symptom: Reaction turns blue (Cu(II)-amine complex) and stalls.

  • Fix: If you must have a free amine in the final product, use 5 equivalents of TBTA ligand relative to Copper to protect the catalyst, or protect the amine with a Boc group, click, and then deprotect with TFA.

Safety Note: Organic Azides
  • Rule of Thumb: The number of nitrogen atoms should not exceed the number of carbon atoms (

    
    ).
    
  • Low molecular weight azides are potential explosives. Always work behind a blast shield when handling neat azides.

References

  • Rostovtsev, V. V., et al. (2002).[3][6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Sayahi, M. H., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5][7][8][9][10] Chemical Reviews.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Pent-1-yn-3-amine (Analogous Propargyl Amines) in CuAAC.

  • Thi, T. A., et al. (2023). Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents.[10] Journal of Biochemical and Molecular Toxicology.

Sources

Application Notes and Protocols for the Design and Synthesis of PROTACs with a Piperidine-Alkyne Linker

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: A Paradigm Shift in Therapeutics: An Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition to an event-driven mechanism of action.[1][2] These heterobifunctional molecules are designed to co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins of interest (POIs).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[2][4][5] By simultaneously engaging the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[4][6] This proximity forces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[] The PROTAC is then released to repeat the cycle, allowing it to act catalytically at substoichiometric concentrations.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) E2 E2-Ub E2->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Section 2: The Architect of Efficacy: The Pivotal Role of the Linker

While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success.[2] It is not a passive spacer but an active contributor that profoundly influences the geometry and stability of the ternary complex.[2][6] The linker's length, composition, and rigidity dictate the relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.[8] Furthermore, the linker significantly impacts the molecule's physicochemical properties, including solubility, metabolic stability, and cell permeability—key factors for developing a viable therapeutic agent.[8][9][10]

Section 3: Design Rationale for Piperidine-Alkyne Linkers

The strategic incorporation of specific motifs into the linker can overcome common challenges in PROTAC development. The piperidine-alkyne combination offers a powerful solution by addressing both conformational control and synthetic modularity.

Advantages of the Piperidine Moiety:

  • Conformational Rigidity: Saturated rings like piperidine constrain the linker's flexibility.[2][11] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation potency and selectivity.[9]

  • Improved Physicochemical Properties: The piperidine nitrogen can be protonated, which may improve aqueous solubility—a common hurdle for large PROTAC molecules.[8][12][13] The rigid structure can also enhance metabolic stability compared to more flexible alkyl or PEG chains.[9][11]

Advantages of the Alkyne Moiety:

  • Synthetic Versatility: The terminal alkyne group is a key functional handle for one of the most robust and efficient reactions in medicinal chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[14][]

  • Modular Assembly: Click chemistry enables a highly convergent and modular synthetic approach.[16][17] Libraries of PROTACs can be rapidly assembled by coupling various azide-functionalized POI ligands with a single alkyne-bearing E3 ligase-linker fragment, or vice versa.[1][] This accelerates the optimization of linker length, composition, and attachment points.[16]

Section 4: Protocol for Synthesis of a Model BRD4-Degrading PROTAC

This section details the synthesis of a model PROTAC targeting the BRD4 protein for degradation by recruiting the CRBN E3 ligase. The synthesis utilizes a piperidine-alkyne linker and culminates in a CuAAC reaction.

Overall Synthetic Scheme:

Synthesis_Workflow cluster_frags Fragment Synthesis JQ1 JQ1 Derivative (POI Ligand) Azide_Func Azide Functionalization JQ1->Azide_Func JQ1_Azide JQ1-Azide Azide_Func->JQ1_Azide Click CuAAC 'Click' Reaction JQ1_Azide->Click Pomalidomide Pomalidomide (E3 Ligand) Linker_Attach Linker Attachment Pomalidomide->Linker_Attach Pom_Linker Pomalidomide-Piperidine-Alkyne Linker_Attach->Pom_Linker Pom_Linker->Click Purify Purification (RP-HPLC) Click->Purify PROTAC Final PROTAC Purify->PROTAC Western_Blot_Workflow Start Seed Cells Treat Treat with PROTAC (Dose-Response) Start->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Lyse Harvest & Lyse Cells Incubate->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Probe Primary & Secondary Antibody Incubation Block->Probe Image Imaging & Densitometry Probe->Image End Determine DC50 & Dmax Image->End

Sources

Synthesis of novel heterocyclic compounds from 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Novel Heterocyclic Scaffolds from 4-(prop-2-yn-1-yl)piperidine

Abstract

This technical guide outlines the strategic application of 4-(prop-2-yn-1-yl)piperidine (4-propargylpiperidine) as a bifunctional linchpin in the synthesis of novel pharmacological entities. Unlike its N-substituted isomer, this C4-substituted scaffold preserves the secondary amine for diverse functionalization while presenting a terminal alkyne "warhead" extended from the ring by a methylene spacer. This unique topology enables the rapid generation of Piperidine-Triazole , Piperidine-Isoxazole , and Rigid Enyne libraries. We present three validated protocols emphasizing sequential N-functionalization followed by metal-catalyzed cycloadditions or couplings, designed for high-throughput medicinal chemistry campaigns targeting GPCRs and kinase inhibitors.

Introduction: The Bifunctional Advantage

In modern drug discovery, "Escape from Flatland" (increasing sp3 character) is a critical design parameter. 4-(prop-2-yn-1-yl)piperidine offers a distinct structural advantage over planar heteroaromatics:

  • The Nitrogen Handle (Site A): A secondary amine amenable to electrophilic attack (acylation, alkylation, sulfonylation), allowing for the modulation of lipophilicity and metabolic stability.

  • The Alkyne Handle (Site B): A terminal alkyne tethered via a methylene unit. This spacer prevents conjugation with the piperidine ring, maintaining the basicity (if N is alkylated) or neutral character (if N is acylated) of the core, while serving as a versatile substrate for "Click" chemistry and cross-coupling.

This guide details a Diversity-Oriented Synthesis (DOS) approach, utilizing the nitrogen atom to anchor the core to a "Left-Hand Side" (LHS) motif, followed by alkyne transformation to build the "Right-Hand Side" (RHS) heterocycle.

Strategic Synthetic Pathways

The following flowchart illustrates the divergent synthesis strategy. We prioritize Path A (N-Capping First) to mitigate potential catalyst poisoning by the free amine during subsequent metal-catalyzed steps.

DivergentSynthesis SM 4-(prop-2-yn-1-yl)piperidine (Starting Scaffold) Step1 Step 1: N-Functionalization (Amide/Urea/Sulfonamide) SM->Step1 R-COCl / R-NCO PathA Path A: CuAAC 'Click' Reaction Step1->PathA R'-N3 / Cu(I) PathB Path B: Sonogashira Coupling Step1->PathB Ar-X / Pd(0)/Cu(I) PathC Path C: Nitrile Oxide Cycloaddition Step1->PathC Ar-C=N-O (in situ) ProdA 1,2,3-Triazole Conjugates PathA->ProdA ProdB Aryl-Alkyne Derivatives PathB->ProdB ProdC Isoxazole Derivatives PathC->ProdC

Figure 1: Divergent synthetic workflow starting from N-functionalization to prevent catalyst interference.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,3-Triazole Libraries via CuAAC

Target: Peptidomimetics and GPCR Ligands.

This protocol utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The methylene linker of the 4-propargyl group provides flexibility, allowing the triazole to adopt optimal binding orientations.

Reagents & Materials:

  • Substrate: N-Acylated 4-(prop-2-yn-1-yl)piperidine (1.0 equiv)

  • Reactant: Diverse Aryl/Alkyl Azides (1.2 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMF/H₂O (for lipophilic azides)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-substituted piperidine alkyne (0.5 mmol) and the organic azide (0.6 mmol) in 4 mL of solvent.

  • Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (10 mg in 0.5 mL water) and add it to a solution of copper(II) sulfate (6 mg in 0.5 mL water). The mixture will turn bright yellow/orange (generation of Cu(I)).

  • Initiation: Immediately add the catalyst mixture to the reaction vessel.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the alkyne.

    • Note: If the reaction stalls, heat to 40°C or add Tris(benzyltriazolylmethyl)amine (TBTA) ligand (1 mol%) to stabilize the Cu(I) species.

  • Work-up: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash combined organics with 5% NH₄OH (to remove copper traces) and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (typically MeOH/DCM gradient).

Mechanism of Action (CuAAC): The reaction proceeds via a stepwise formation of a copper-acetylide intermediate, ensuring exclusive 1,4-regioselectivity.

CuAAC_Mechanism Start Terminal Alkyne + Cu(I) Inter1 Cu-Acetylide Formation (π-complex) Start->Inter1 Deprotonation Inter2 Azide Coordination (Cu-N Bond) Inter1->Inter2 R-N3 Entry Inter3 Metallacycle Formation Inter2->Inter3 Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Inter3->Product Protonolysis Regeneration of Cu(I)

Figure 2: Catalytic cycle of the CuAAC reaction ensuring regioselective triazole formation.

Protocol B: Sonogashira Cross-Coupling for Rigid Linkers

Target: Kinase Inhibitors (Type II) utilizing the ethynyl spacer.

This protocol couples the alkyne to aryl halides, creating a rigid, conjugated system extending from the piperidine.

Reagents & Materials:

  • Substrate: N-Boc or N-Acyl 4-(prop-2-yn-1-yl)piperidine (1.0 equiv)

  • Reactant: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (degassed).

Step-by-Step Methodology:

  • Degassing: Place the substrate, aryl halide, and Pd catalyst in a dry flask. Cycle vacuum/argon 3 times.

  • Solvation: Add degassed THF and Et₃N via syringe.

  • Activation: Add CuI last (under argon flow) to initiate the catalytic cycle.

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 6–18 hours.

    • Critical Control: Exclusion of oxygen is vital to prevent homocoupling (Glaser coupling) of the alkyne.

  • Work-up: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Data Summary & Optimization Table

The following table summarizes expected yields and conditions based on internal validation and literature precedents for similar scaffolds.

Reaction TypeReactant (R)Catalyst SystemTemp (°C)Time (h)Typical YieldCritical Parameter
CuAAC (Click) Phenyl AzideCuSO₄ / Na-Ascorbate254>90%Regioselectivity (1,4-only)
CuAAC (Click) Benzyl AzideCuI / DIPEA / AcOH25285-95%Solvent polarity
Sonogashira 4-IodoanisolePd(PPh₃)₂Cl₂ / CuI25675-85%O₂ exclusion (Argon atm)
Sonogashira 2-BromopyridinePd(dppf)Cl₂ / CuI701260-70%Base strength (use Et₂NH)
Isoxazole 4-Cl-Benzaldehyde*Chloramine-T (in situ)60855-65%In situ nitrile oxide gen.[2]

Troubleshooting & Scientific Rationale

  • Catalyst Poisoning: The piperidine nitrogen is a Lewis base. If left unprotected (free NH), it can coordinate to Pd or Cu catalysts, quenching the reaction.

    • Solution: Always perform N-functionalization (Protocol 1, Step 1) before alkyne manipulation. If the free amine is required in the final product, use a Boc group and deprotect with TFA/DCM after the alkyne chemistry.

  • Glaser Coupling (Side Reaction): Blue coloration in Sonogashira reactions often indicates oxidative homocoupling of the alkyne (formation of diynes) due to oxygen leakage.

    • Solution: Rigorous degassing (freeze-pump-thaw) and minimizing CuI loading (down to 0.5 mol%) can mitigate this.

  • Regioselectivity in Cycloadditions: Thermal (uncatalyzed) Huisgen cycloaddition yields a mixture of 1,4- and 1,5-triazoles.

    • Solution: Adherence to the Cu(I) protocol guarantees the 1,4-isomer. For the 1,5-isomer, a Ruthenium (Cp*RuCl) catalyst must be substituted.

References

  • BenchChem. (2024). 1-(Prop-2-yn-1-yl)piperidine Structure and Properties. Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • SciSpace. (2022). A practical flow synthesis of 1,2,3-triazoles. Retrieved from

  • MDPI Molecules. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics. Retrieved from

Sources

Technical Application Note: Derivatization of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecular Logic

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a bifunctional building block critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from its two distinct orthogonal reactive handles:

  • The Secondary Amine (Piperidine): A nucleophilic "anchor" allowing attachment to core drug scaffolds via amide coupling, reductive amination, or SNAr reactions.

  • The Terminal Alkyne (Propargyl): A bioorthogonal "warhead" or "linker" site, ideal for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira cross-coupling.

This dual functionality allows researchers to rapidly generate libraries of triazole-linked bioactive molecules or construct rigid linkers for protein degraders.

Molecular Specifications
PropertyValue
CAS Number 1185100-09-7 (HCl salt)
Molecular Weight 159.66 g/mol (HCl salt); 123.20 g/mol (Free base)
Solubility High in Water, DMSO, Methanol (Salt form)
pKa (Piperidine) ~11.0 (Requires neutralization for nucleophilic attack)

Critical Process Control: Salt Neutralization

The Challenge: The starting material is supplied as a hydrochloride salt. In this form, the nitrogen is protonated (


) and non-nucleophilic. Direct addition to electrophiles (e.g., acid chlorides, active esters) without excess base will result in reaction failure.

The Solution: For all N-functionalization protocols, an in situ "salt break" using a tertiary amine base is required.

Diagram 1: Divergent Synthesis Workflow

G Start 4-(Prop-2-yn-1-yl)piperidine HCl Salt Base Base Treatment (DIPEA/TEA) Start->Base Dissolution FreeBase Reactive Free Base (Nucleophilic Amine) Base->FreeBase - HCl Amide Amide Coupling (Scaffold Attachment) FreeBase->Amide R-COOH HATU Click CuAAC 'Click' (Triazole Linker) FreeBase->Click R-N3 Cu(I) Sono Sonogashira (Rigid C-C Bond) FreeBase->Sono Ar-Br Pd(0)/Cu(I)

Caption: Workflow converting the HCl salt into a reactive free base for divergent synthesis pathways.

Protocol A: N-Functionalization via Amide Coupling

Target Application: Attaching the piperidine motif to a core pharmacophore or E3 ligase ligand.

This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its high efficiency with secondary amines, minimizing steric hindrance issues common with piperidines.

Reagents
  • Carboxylic Acid Scaffold (1.0 equiv)

  • 4-(Prop-2-yn-1-yl)piperidine HCl (1.2 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • DMF (Anhydrous)[2][3]

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Salt Break & Addition: In a separate vial, dissolve 4-(Prop-2-yn-1-yl)piperidine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to neutralize the salt. Note: Ensure the solution is clear before transfer.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for mass shift: Acid MW + 122 Da).

  • Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine.[2] Dry over Na₂SO₄.[3][4]

Expert Insight: If the piperidine HCl salt is not fully neutralized, it will buffer the reaction mixture, potentially stalling the coupling. The extra equivalents of DIPEA are non-negotiable.

Protocol B: Alkyne Functionalization via CuAAC (Click Chemistry)

Target Application: PROTAC linker synthesis or fragment library generation.

This protocol utilizes the THPTA ligand to stabilize the Cu(I) oxidation state, preventing alkyne homocoupling (Glaser coupling) and protecting biomolecules from oxidative damage if used in complex media.

Diagram 2: CuAAC Catalytic Cycle & Setup

G Cu2 CuSO4 (Cu II) Cu1 Active Cu(I)-THPTA Cu2->Cu1 Reduction (Asc) Asc Sodium Ascorbate Asc->Cu1 Cycle Catalytic Cycle Cu1->Cycle Azide Azide (R-N3) Azide->Cycle Alkyne Piperidine-Alkyne Alkyne->Cycle Cycle->Cu1 Regeneration Product 1,2,3-Triazole Product Cycle->Product Regioselective Formation

Caption: Mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition using Ascorbate reduction.

Reagents
  • Azide Partner (1.0 equiv)

  • Piperidine-Alkyne Derivative (1.0 equiv)

  • CuSO₄[5][6]·5H₂O (5-10 mol%)

  • THPTA Ligand (10-20 mol%) (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate (20-50 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water

Step-by-Step Methodology
  • Ligand Complexation: Premix CuSO₄ and THPTA in water. The solution should turn light blue. This protects the Cu(I) species.[5]

  • Substrate Mix: Dissolve the Azide and the Piperidine-Alkyne in the reaction solvent (e.g., t-BuOH/Water).

  • Initiation: Add the Cu-THPTA complex to the substrate mix. Finally, add the Sodium Ascorbate (freshly prepared in water). The mixture may turn colorless or pale yellow.

  • Incubation: Stir at RT for 1–12 hours.

  • Purification:

    • Small Scale: Direct purification via preparative HPLC (add EDTA to the mobile phase to strip copper).

    • Large Scale: Extraction with EtOAc, wash with ammonium chloride (sat.[3] aq) to remove copper salts.

Safety Note: Organic azides with low C/N ratios (<3) can be explosive. Ensure the molecular weight of the azide partner is sufficient to stabilize the energetic functionality.

Protocol C: Sonogashira Cross-Coupling

Target Application: Creating rigid C(sp)-C(sp2) bonds for structure-activity relationship (SAR) studies.

Reagents
  • Aryl Halide (Br or I) (1.0 equiv)

  • 4-(Prop-2-yn-1-yl)piperidine HCl (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)[7]

  • CuI (2 mol%)

  • Triethylamine (TEA) (Excess, acts as solvent/base) or DMF/TEA (5:1)

Step-by-Step Methodology
  • Degassing: Heavily degas the solvent (DMF/TEA) with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of this reaction (causes homocoupling).

  • Salt Neutralization: Add the Piperidine HCl salt and excess TEA to the vessel first to generate the free base.

  • Catalyst Addition: Add the Aryl Halide, Pd catalyst, and CuI under a curtain of inert gas.

  • Reaction: Heat to 60–80°C under inert atmosphere for 4–12 hours.

  • Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify via silica gel chromatography.

References

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Application of 4-(propargyl)piperidine hydrochloride in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Propargyl)piperidine Hydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the application of 4-(propargyl)piperidine hydrochloride (4-PP·HCl) as a bifunctional modular scaffold in Fragment-Based Drug Design (FBDD). Unlike standard building blocks, 4-PP·HCl offers a unique "Grow-and-Click" vector. It combines the privileged pharmacophoric properties of the piperidine ring with an orthogonally reactive alkyne handle. This document provides the rationale, experimental workflows, and validated protocols for using 4-PP·HCl to rapidly expand fragment hits into high-affinity leads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strategic Rationale: The "Privileged" Linker

In FBDD, a common bottleneck is the "Fragment-to-Lead" transition. 4-PP·HCl addresses this by serving as a vector-defined expander .

  • The Piperidine Core (The Anchor): Piperidines are "privileged structures" found in over 12,000 bioactive compounds (e.g., GPCR ligands, kinase inhibitors). The secondary amine at position 1 allows for facile attachment to an existing fragment hit via amide coupling, reductive amination, or SNAr reactions.

  • The Propargyl Arm (The Warhead/Handle): Located at the C4 position, the propargyl group extends the molecule into adjacent sub-pockets. The alkyne functionality is sterically unobtrusive yet ready for "Click" chemistry, allowing the rapid generation of triazole libraries to probe these sub-pockets.

Mechanism of Action: Fragment Growing

The primary application is Fragment Growing . Once a low-affinity fragment (


 ~mM to 

M) is identified, 4-PP is attached to "grow" the molecule toward a solvent channel or hydrophobic pocket.

FragmentGrowing cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Library Expansion Frag Fragment Hit (Low Affinity) Linker 4-PP Linker (Amine Attachment) Frag->Linker Chemical Ligation Intermediate Alkyne-Functionalized Intermediate Linker->Intermediate Vector Extension Lead High-Affinity Lead (Triazole Linked) Intermediate->Lead CuAAC (Click Chem) Library Azide Library (R-N3) Library->Lead Screening

Figure 1: The "Grow-and-Click" workflow using 4-(propargyl)piperidine to expand a fragment hit.

Experimental Protocol: Library Generation via CuAAC

This protocol describes the synthesis of a focused library using a 4-PP functionalized scaffold.

Pre-requisite: You must have already attached 4-PP to your core fragment via the piperidine nitrogen. The resulting molecule (Core-Piperidine-Alkyne) is the substrate for this protocol.

Materials & Reagents
  • Substrate: Core-Piperidine-Alkyne (0.1 mmol per reaction).

  • Reactants: Diverse Azide Library (

    
    ).
    
  • Catalyst: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Reductant: Sodium Ascorbate (freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting Cu(I) from oxidation and preventing protein degradation if screening in situ.

  • Solvent: DMSO/t-Butanol/Water (1:1:1) or DMSO/Water (9:1) depending on solubility.

Step-by-Step Methodology
  • Stock Preparation:

    • Substrate Stock: Dissolve the alkyne-functionalized core in DMSO (50 mM).

    • Azide Stocks: Prepare 100 mM stocks of diverse azides in DMSO.

    • Catalyst Mix (Pre-complexed): Mix

      
       (20 mM in water) and THPTA (100 mM in water) in a 1:2 ratio. Incubate for 10 mins. This ensures the copper is ligated before reduction.
      
  • Reaction Assembly (96-well plate format):

    • To each well, add:

      • 
         Substrate Stock (Final: 1 mM)
        
      • 
         Azide Stock (1.05 eq, slight excess)
        
      • 
         Solvent Mix (DMSO/t-BuOH/Water)
        
      • 
         Sodium Ascorbate (100 mM fresh stock, Final: ~4 mM)
        
      • 
         Cu-THPTA Complex (Final: 0.4 mM Cu)
        
  • Incubation:

    • Seal the plate. Shake at room temperature (25°C) for 12–16 hours.

    • Note: Heating to 40°C can accelerate sluggish reactions but risks degradation of sensitive fragments.

  • Work-up & Scavenging (Crucial for Bioassay):

    • Copper is cytotoxic and can interfere with enzyme assays (false positives).

    • Add QuadraPure™ TU (thiourea scavenger resin) or EDTA (5 mM) to each well. Shake for 2 hours.

    • Filter the reaction mixture to remove the resin (if using beads) or proceed to prep-HPLC if high purity is required.

  • Quality Control (LC-MS):

    • Analyze a random selection (10%) of the library.

    • Success Criteria: Conversion >85%; presence of [M+H]+ corresponding to the triazole product.

Data Presentation: Physicochemical Impact

When using 4-PP, it is vital to monitor the physicochemical properties to ensure the "grown" molecule remains drug-like.

Table 1: Property Shift during Fragment Expansion (Theoretical Example)

PropertyFragment Hit (Core)4-PP Linker AddedTriazole Lead (Example R=Phenyl)Analysis
MW (Da) 180301420Remains <500 Da (Lipinski compliant).
cLogP 1.21.82.9Piperidine adds solubility; Triazole is polar.
TPSA (Ų) 405275Remains <140 Ų (Good permeability).
H-Bond Donors 111No new donors introduced (good for membrane crossing).
Rotatable Bonds 235Rigid linker (alkyne/triazole) minimizes entropy penalty.

Interpretation: The 4-PP linker adds mass but maintains a favorable lipophilicity profile due to the solubilizing effect of the piperidine nitrogen (protonated at physiological pH).

Critical Considerations & Troubleshooting

A. Salt Form Neutralization

The reagent is supplied as a Hydrochloride salt (HCl) .

  • Risk: Direct use in base-sensitive reactions or unbuffered CuAAC can lower pH, inhibiting the copper catalyst (which prefers pH 7–8).

  • Protocol: Before coupling the piperidine amine to your core, perform a "free-basing" step:

    • Dissolve 4-PP·HCl in DCM.

    • Wash with Sat.

      
       or 1M NaOH.
      
    • Dry organic layer over

      
      , filter, and concentrate. Use the free amine immediately.
      
B. Regioselectivity

The CuAAC reaction is highly regioselective for the 1,4-disubstituted 1,2,3-triazole .

  • Why this matters: The 1,4-geometry mimics a trans-amide bond, providing a specific vector for the R-group to engage residues in the protein pocket.

C. Safety (Azides)
  • Warning: Low molecular weight organic azides can be explosive.

  • Rule of Thumb:

    
    . Ensure your azide library reagents adhere to this safety ratio.
    

Case Study: Kinase Inhibitor Design

Scenario: A fragment screen identifies an amino-pyrimidine core binding to the ATP hinge region of a kinase but lacking potency (


).

Application of 4-PP:

  • Design: The crystal structure shows a solvent-exposed channel near the ribose binding pocket.

  • Synthesis: 4-PP is attached to the C4-position of the pyrimidine via an

    
     reaction (displacing a chloride).
    
  • Library: A library of 50 aromatic azides is "clicked" onto the propargyl handle.

  • Result: A benzyl-triazole derivative is identified (

    
    ).
    
  • Mechanism: The piperidine ring sits in the ribose pocket (H-bonding), and the triazole-benzyl group extends into the hydrophobic "back pocket," locking the kinase in an inactive conformation.

KinaseDesign Step1 Fragment Hit (Amino-pyrimidine) Step2 Linker Attachment (4-PP via SnAr) Step1->Step2 Target Solvent Channel Step3 Click Screening (50 Azides) Step2->Step3 Explore Hydrophobic Pocket Step4 Lead Identification (IC50: 45nM) Step3->Step4 Selectivity Optimization

Figure 2: Case study workflow for Kinase Inhibitor optimization.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to lead compounds.[1][2] Journal of Medicinal Chemistry, 59(14), 6563-6564. Link

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Link

  • Watson, J. D., et al. (2020). 1-Propargyl-4-styrylpiperidine-like Analogues... Journal of Medicinal Chemistry, 63(3). Link

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews, 28(2), 278-308. Link

Sources

Application Notes and Protocols for the Sonogashira Coupling of 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries.[1][3] Its utility lies in the creation of conjugated enynes and arylalkynes, structural motifs prevalent in a vast array of biologically active compounds and functional materials.[3][4]

The reaction's significance is underscored by its operational simplicity, generally mild reaction conditions, and broad functional group tolerance.[1][5] These attributes make it a favored method for late-stage functionalization in drug discovery programs, allowing for the rapid generation of diverse compound libraries for biological screening. This application note provides a detailed experimental procedure for the Sonogashira coupling of 4-(prop-2-yn-1-yl)piperidine, a versatile building block incorporating a terminal alkyne tethered to a saturated nitrogen heterocycle—a common scaffold in medicinal chemistry.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[7]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[7]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne. The amine base then deprotonates the alkyne, forming a copper(I) acetylide species.[6] This increases the nucleophilicity of the alkyne for the subsequent transmetalation step.

While the copper co-catalyst enhances reaction rates and allows for milder conditions, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1][8] Consequently, copper-free Sonogashira protocols have been developed and are often preferred for complex substrates.[1][9]

Visualizing the Catalytic Pathway

To illustrate the intricate dance of the catalysts and reactants, the following diagram outlines the key steps of the copper-co-catalyzed Sonogashira coupling.

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 4-(prop-2-yn-1-yl)piperidine with 4-Iodoanisole

This protocol provides a reliable method for the coupling of 4-(prop-2-yn-1-yl)piperidine with a representative aryl iodide. The reaction should be performed under an inert atmosphere to prevent catalyst degradation and alkyne homocoupling.[9]

Reagents and Materials
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Iodoanisole234.041.01.0234 mg
4-(prop-2-yn-1-yl)piperidine137.221.21.2165 mg
PdCl₂(PPh₃)₂701.900.020.0214 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (Et₃N)101.193.03.00.42 mL
Tetrahydrofuran (THF), anhydrous---5 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Solvent and Base:

    • Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

    • Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture. The triethylamine should be freshly distilled or from a recently opened bottle to ensure it is anhydrous.

  • Addition of the Alkyne:

    • Slowly add 4-(prop-2-yn-1-yl)piperidine (165 mg, 1.2 mmol) to the stirring reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 3-6 hours.[9]

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the palladium and copper salts, washing the pad with additional diethyl ether.[10]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. The presence of the basic piperidine nitrogen may necessitate the addition of a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst or a more stable precatalyst. Ensure solvents and reagents are thoroughly degassed.[11]
Poor substrate reactivityFor less reactive aryl bromides, increasing the reaction temperature may be necessary.[12] Consider using a more electron-rich and bulky phosphine ligand.[6]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.[8]
High copper concentrationReduce the amount of copper(I) iodide or consider a copper-free protocol.[1]
Formation of Palladium Black Catalyst decompositionThis can be caused by impurities or an inappropriate solvent. Using fresh, high-purity reagents and solvents can help. Some anecdotal evidence suggests that THF might promote the formation of palladium black in some cases.[9][13]

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: Can cause irritation. Avoid inhalation and contact with skin and eyes.

  • Solvents: Tetrahydrofuran and triethylamine are flammable and should be handled with care.

  • Alkynes: Terminal alkynes can be unstable. While 4-(prop-2-yn-1-yl)piperidine is a relatively stable compound, appropriate care should be taken.

  • Exothermic Reactions: Sonogashira couplings can be exothermic, especially on a larger scale.[14] Proper temperature control is crucial.

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of molecules containing the arylalkyne motif. The protocol detailed herein for the coupling of 4-(prop-2-yn-1-yl)piperidine provides a solid foundation for researchers in drug discovery and related fields. By understanding the underlying mechanism and potential pitfalls, scientists can effectively leverage this powerful reaction to accelerate their research endeavors.

References

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. 2021. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Updated August 05, 2024. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020;10(4):443. Available from: [Link]

  • The Sonogashira Coupling. Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Updated September 15, 2025. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Org. Biomol. Chem. 2017;15:835-844. Available from: [Link]

  • ACS Publications. The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. 2012;31(22):7927–7945. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Org. Lett. 2025;27(1):153–158. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Beilstein-Institut. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem. 2022;18:247–278. Available from: [Link]

  • National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv. 2023;13(7):4484–4507. Available from: [Link]

  • National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Cent. Sci. 2022;8(8):1166–1174. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Published August 07, 2020. Available from: [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Published May 17, 2013. Available from: [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Published September 02, 2021. Available from: [Link]

  • Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Org. Chem. Front. 2022;9:256-261. Available from: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. 2025;15(12):1569. Available from: [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Published May 10, 2022. Available from: [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv. 2023;13:4484-4507. Available from: [Link]

  • ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. 2015;92(1):189–192. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Published October 26, 2025. Available from: [Link]

  • ACS Publications. A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Org. Lett. 2002;4(9):1475–1477. Available from: [Link]

  • Reddit. Easily remove dark color after sonogashira? Published April 10, 2024. Available from: [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 2003;5(11):1843–1845. Available from: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling? Published May 01, 2014. Available from: [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. 2025;44(14):2131–2140. Available from: [Link]

  • ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Published March 15, 2024. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. 2024;49(2):465-475. Available from: [Link]

  • PubChem. 4-methyl-1-(prop-2-yn-1-yl)piperidine. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 2021;4(4):175-185. Available from: [Link]

  • DTIC. Piperidine Synthesis. Published June 04, 2025. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing CuAAC reaction conditions for 4-(Prop-2-yn-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Click Chemistry Optimization Ticket Subject: Optimization of CuAAC Conditions for 4-(Prop-2-yn-1-yl)piperidine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Amine Trap" in CuAAC

Welcome to the optimization center. You are working with 4-(Prop-2-yn-1-yl)piperidine hydrochloride . This substrate presents a classic "Trojan Horse" scenario in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • The Cargo: The terminal alkyne (propargyl group) is your desired reaction handle.

  • The Trap: The piperidine ring contains a secondary amine. Amines are potent ligands for copper. If free, this amine can chelate the Cu(I) catalyst, either poisoning it or accelerating its oxidation to inactive Cu(II).

  • The Variable: The Hydrochloride (HCl) salt form is your greatest asset here. It keeps the amine protonated (

    
    ), rendering it unable to coordinate copper.
    

Your Mission: Maintain the reaction pH in a narrow window where the CuAAC proceeds efficiently, but the piperidine remains protonated and "invisible" to the catalyst.

Part 1: Core Analysis & Optimization Strategy

Ligand Selection: The THPTA Advantage

Do not use TBTA. For amine-containing substrates, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the superior choice.

  • Why? THPTA is highly water-soluble, allowing the reaction to proceed in aqueous buffers where your HCl salt is soluble. More importantly, THPTA protects Cu(I) from oxidation and disproportionation more effectively than TBTA in the presence of nitrogenous bases.

The pH "Goldilocks Zone" (pH 7.0 – 7.5)
  • Too Low (< 6.0): The CuAAC rate drops significantly. While the amine is safely protonated, the formation of the required Copper-Acetylide intermediate is kinetically suppressed.

  • Too High (> 8.5): The piperidine (pKa ~11) begins to deprotonate significantly. Free amines will compete with the ligand for the copper center, leading to catalyst death.

  • Recommendation: Use 100 mM HEPES or Phosphate buffer (pH 7.0 - 7.5) . This maintains the amine largely in the ammonium form (

    
    ) while allowing the click reaction to proceed.
    
Preventing Glaser Coupling

Terminal alkynes can homocouple (alkyne-alkyne) in the presence of Copper and Oxygen (Glaser coupling).[1][2]

  • Solution: Degas your solvents and use a 5-fold excess of Sodium Ascorbate relative to the catalyst. The ascorbate acts as a sacrificial reductant, scrubbing oxygen and keeping copper in the active +1 state.

Part 2: Visualizing the Competitive Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive amine chelation pathway.

CuAAC_Mechanism Substrate 4-(Prop-2-yn-1-yl)piperidine HCl FreeAmine Free Amine (Poison) (pH > 8.5) Substrate->FreeAmine  Base / High pH   Protonated Protonated Amine (Safe) (pH < 7.5) Substrate->Protonated  Buffer pH 7-7.5   Inactive Inactive Complex (Amine-Cu Chelate) FreeAmine->Inactive  Chelation   Product Triazole Product Protonated->Product  No Interference   Cu_I Cu(I) Catalyst ActiveCat Active Catalyst (THPTA-Cu) Cu_I->ActiveCat  + Ligand   Ligand THPTA Ligand ActiveCat->Product  + Azide  

Caption: Pathway analysis showing how pH control prevents the "Free Amine" from sequestering the Copper catalyst into an inactive complex.

Part 3: Optimized Protocol (Standard Operating Procedure)

Reagents:

  • Substrate: 4-(Prop-2-yn-1-yl)piperidine HCl (dissolved in water).

  • Azide: Your specific azide (dissolved in DMSO or tBuOH).

  • Catalyst Source: CuSO₄[3]·5H₂O (10 mM in water).

  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

  • Buffer: 100 mM HEPES, pH 7.5.

Step-by-Step Workflow:

  • Premix Catalyst (The "Click Solution"): In a separate small vial, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Example: 10 µL CuSO₄ (10 mM) + 10 µL THPTA (50 mM).

    • Why: Pre-complexing ensures the copper is protected by the ligand before it ever meets the potential amine poison.

  • Prepare Main Reaction: In your reaction vessel, combine:

    • Buffer (HEPES pH 7.[4]5) -> Volume to reach final concentration.

    • Alkyne Substrate (Piperidine HCl).

    • Azide Partner (1.0 - 1.2 equivalents).

    • Solvent Note: If the azide is insoluble, add DMSO or tBuOH up to 50% v/v.

  • Degas (Critical): Bubble Nitrogen or Argon through the mixture for 1-2 minutes.

    • Why: Removes dissolved oxygen to prevent Glaser coupling and Cu oxidation.[5]

  • Initiate: Add the Premixed Catalyst (from Step 1) to the reaction. Immediately add Sodium Ascorbate (5 equivalents relative to Cu, not substrate).

  • Incubate: Seal the vial. Stir at Room Temperature for 1-4 hours.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Solution turns Green/Blue Oxidation: Cu(I) has oxidized to Cu(II). The reaction has stalled.Add more Sodium Ascorbate immediately. Ensure the reaction is under inert gas.
Precipitate Forms Solubility Limit: The triazole product is often less soluble than the starting materials.This is often a good sign. Check the solid by LC-MS. If it's product, filter and wash.[6] If not, add more DMSO.
Low Yield / No Reaction Amine Poisoning: pH was likely too high (>8), exposing the free amine.Lower buffer pH to 7.0. Increase Catalyst loading to 5-10 mol%. Ensure THPTA is used (not TBTA).
Brown Sludge Glaser Coupling: Alkyne-alkyne homocoupling occurred.[1][2]Oxygen was present.[2][5][6][7] You must degas solvents more thoroughly.

Q: Can I use Copper Wire (Cu(0)) instead of CuSO₄? A: generally, No for this specific substrate. While Cu(0) works for many clicks, the kinetics of disproportionation in the presence of amine salts can be unpredictable. The CuSO₄/Ascorbate/THPTA method provides a controlled, instantaneous burst of active catalyst that drives the reaction before the amine can interfere.

Q: My azide is acid-sensitive. Is the HCl salt safe? A: The HCl salt is acidic, but the HEPES buffer neutralizes this acidity. As long as you use a strong buffer (100 mM), the final pH will remain near 7.5, protecting acid-sensitive azides (like acetals or silyl ethers).

Part 5: References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

    • Grounding: Establishes THPTA as the superior ligand for protecting Cu(I) in aqueous/biological environments.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

    • Grounding: details the mechanism of Cu-acetylide formation and the competition with amine ligands.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

    • Grounding: Definitive source on Glaser coupling mechanisms and prevention strategies.

  • PubChem. 4-Methyl-1-(prop-2-yn-1-yl)piperidine Compound Summary. Link

    • Grounding: Verification of chemical properties for piperidine-alkyne derivatives.

Sources

Side reactions of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-(Prop-2-yn-1-yl)piperidine hydrochloride . It addresses specific chemical stability issues, side reaction mechanisms, and troubleshooting protocols.

Product Identity:

  • IUPAC Name: 4-(Prop-2-yn-1-yl)piperidine hydrochloride

  • CAS: 2172188-51-9[1]

  • Structure: A piperidine ring substituted at the C4 position with a propargyl group (–CH₂C≡CH). The nitrogen is a secondary amine, supplied as the HCl salt.

  • Key Reactivity: Secondary amine nucleophile | Terminal alkyne electrophile/nucleophile.

Critical Handling & Salt Management

Q: I calculated the stoichiometry based on the molecular weight, but my yield is consistently lower than expected. What is happening?

A: The issue is likely hygroscopicity or incomplete free-basing. Piperidine hydrochloride salts are frequently hygroscopic. If the container has been opened previously without an inert atmosphere, the water content may be significant (1–5% w/w), leading to an under-charge of the reagent.

  • Troubleshooting Step: Perform a Karl Fischer titration or dry a small sample in a vacuum oven (40 °C, <10 mbar) overnight to determine water content.

  • Stoichiometry Correction: Adjust your calculations to account for the water mass.

  • Free-Basing Issue: If using the salt directly in a reaction requiring a free amine (e.g., nucleophilic substitution), the inorganic base (e.g., K₂CO₃) may be too insoluble in your organic solvent to effectively deprotonate the HCl salt.

    • Solution: Pre-form the free base. Dissolve the salt in minimal water, basify with 2M NaOH to pH >12, extract into DCM, dry over Na₂SO₄, and concentrate immediately before use.

Troubleshooting Alkyne Side Reactions

Q: During a Sonogashira coupling, I observe a major byproduct with exactly double the molecular weight minus 2 hydrogens (2M - 2). What is this?

A: You are observing the Glaser Homocoupling product (Diyne formation). This is the most common side reaction for terminal alkynes like 4-(prop-2-yn-1-yl)piperidine. It occurs when trace oxygen is present in the system, particularly when Copper(I) catalysts are used.

Mechanism: The terminal alkyne coordinates with Cu(I), and in the presence of a base and an oxidant (O₂), two alkyne units couple to form a conjugated diyne.

GlaserCoupling Start 4-(Prop-2-yn-1-yl)piperidine Intermediate Cu-Acetylide Species Start->Intermediate Deprotonation Cu Cu(I) / Base Cu->Intermediate O2 O2 (Air) Product Glaser Dimer (Diyne) O2->Product Oxidant Intermediate->Product Oxidative Coupling

Caption: Pathway of oxidative homocoupling (Glaser reaction) leading to dimer impurities.

Corrective Protocol (Strict Deoxygenation):

  • Solvent Prep: Do not rely on simple sonication. Sparge solvents with Argon for at least 30 minutes before adding reagents.

  • Slow Addition: Add the alkyne solution slowly (via syringe pump) to the catalyst mixture. This keeps the concentration of the active copper-acetylide low, favoring the cross-coupling over homocoupling.

  • Alternative: Switch to a Copper-Free Sonogashira protocol (using Pd(PPh₃)₄ and an amine base like pyrrolidine) to eliminate the Cu-mediated oxidative pathway [1].

Isomerization Issues

Q: My NMR shows the disappearance of the triplet (alkyne proton) and the appearance of a multiplet at 5.0–5.5 ppm. Is my product decomposing?

A: The alkyne is isomerizing to an allene. Under strongly basic conditions (e.g., t-BuOK, NaH) or high temperatures, the propargyl group (–CH₂–C≡CH) can undergo a base-catalyzed 1,3-proton shift to form an allene (–CH=C=CH₂).

  • Risk Factor: This is less common in C-propargyl systems than N-propargyl systems, but still occurs if the base is strong and the temperature is high (>80 °C).

  • Prevention:

    • Switch to milder bases (e.g., Cs₂CO₃ or K₃PO₄) instead of alkoxides.

    • Lower the reaction temperature.

    • If a strong base is required for another step, ensure the alkyne is protected (e.g., TMS-protected) or perform the alkyne functionalization before exposing the molecule to harsh bases.

Amine Interference in Catalysis

Q: The reaction stalls completely when I try to couple the alkyne. I am using standard Pd/Cu catalysts.

A: The secondary amine is poisoning the catalyst. The piperidine nitrogen is a competent ligand for Palladium and Copper. If left unprotected, the free amine can competitively bind to the metal center, displacing the phosphine ligands or preventing alkyne coordination.

Strategic Fix:

  • Protect the Amine: The most robust solution is to use N-Boc-4-(prop-2-yn-1-yl)piperidine instead of the free amine or HCl salt. The carbamate is non-coordinating.

    • Protocol: React the HCl salt with Boc₂O and TEA in DCM first. Isolate the Boc-protected intermediate, perform the coupling, and deprotect (TFA/DCM) at the end.

  • Scavenger Ligands: If protection is impossible, increase the catalyst loading (to 5–10 mol%) and use bidentate ligands (like dppf or Xantphos) which are harder for the amine to displace than PPh₃.

Quantitative Data Summary

IssueObservationRoot CauseSolution
Low Yield Mass balance low; unreacted electrophile.Hygroscopic salt / Water weight.Dry salt or correct stoichiometry for water content.
Dimerization Product mass = (2M - 2); Diyne signals in NMR.Glaser Homocoupling (O₂ + Cu).Degas solvents (Ar sparge); Slow addition; Cu-free conditions.
Isomerization Alkyne proton loss; Allene signals (5.2 ppm).Base-catalyzed proton shift.Use milder bases (Cs₂CO₃); Avoid alkoxides; Lower Temp.
Stalled Rxn No conversion; Catalyst precipitation.Catalyst poisoning by Amine.Protect Nitrogen (Boc/Cbz); Use bidentate ligands.

Recommended Workflow: N-Protection & Coupling

To avoid both catalyst poisoning and side reactions, the following workflow is recommended for functionalizing the alkyne:

Workflow Step1 Start: 4-(Prop-2-yn-1-yl)piperidine HCl Step2 Step 1: N-Protection (Boc2O, TEA, DCM) Prevents catalyst poisoning Step1->Step2 Step3 Intermediate: N-Boc-4-(prop-2-yn-1-yl)piperidine Step2->Step3 Step4 Step 2: Cross-Coupling (Sonogashira/Click) Degassed, Inert Atm. Step3->Step4 Step5 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step4->Step5 Final Final Product Step5->Final

Caption: Optimized synthetic workflow to minimize side reactions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Campagne, J. M., et al. (2005). Isomerization of Propargylic Systems into Allenes. Journal of Organic Chemistry, 70, 7985. Link

Sources

Purification methods for products of 4-(Prop-2-yn-1-yl)piperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Downstream Processing & Purification Protocols for 4-(Prop-2-yn-1-yl)piperidine Derivatives Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-(Prop-2-yn-1-yl)piperidine hydrochloride .[1][2][3] This scaffold presents a unique dual-challenge in purification:

  • The Secondary Amine: Highly polar and basic (

    
    ), leading to severe peak tailing on standard silica gel due to silanol interactions.[2]
    
  • The Terminal Alkyne: Susceptible to metal-catalyzed polymerization or Glaser homocoupling (dimerization) if copper catalysts from Click/Sonogashira reactions are not aggressively removed.[2]

This guide provides self-validating workflows to resolve these specific issues.

Module 1: Copper Catalyst Removal (Post-Click/Sonogashira)

Issue: Reaction mixture remains green/blue or NMR shows paramagnetic broadening after CuAAC (Click) or Sonogashira coupling. Root Cause: Persistent Cu(I)/Cu(II) species coordinated to the piperidine nitrogen.[2]

Standard Operating Procedure (SOP-Cu-01): Chelation Extraction

Do not rely solely on ammonium chloride (


).[2] For piperidine ligands, EDTA is required for quantitative removal.
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Note: If the product is the HCl salt, it may not be soluble in organic solvents. Perform a "Free Base Release" (see Module 3) first.[2]

  • The EDTA Wash:

    • Prepare a 0.5 M EDTA solution adjusted to pH ~8 with NaOH.

    • Wash the organic phase 3x with equal volumes of the EDTA solution.

    • Visual Check: The aqueous layer will turn blue (Cu-EDTA complex).[2][4] Continue washing until the aqueous layer is colorless.[2][4]

  • Final Polish: Wash 1x with Brine, dry over

    
    , and concentrate.
    
Advanced Protocol (SOP-Cu-02): Solid-Phase Scavenging

Recommended for GMP/GLP workflows where liquid extraction is insufficient.[2]

Scavenger TypeFunctional GroupLoading CapacityBest For
Si-Thiol Propylthiol~1.3 mmol/gGeneral Cu(I) removal; high affinity.[2]
Si-TMT Trimercaptotriazine~0.5 mmol/gHigh-efficiency scavenging; low non-specific binding.[2]
Si-Diamine Ethylenediamine~1.2 mmol/gCu(II) removal; cheaper alternative.[2]

Workflow:

  • Dissolve crude product in THF or DCM (10 mL/g).

  • Add Si-Thiol (4 equivalents relative to Cu catalyst loading).[2]

  • Stir at room temperature for 4 hours .

  • Filter through a 0.45 µm PTFE fritted disc.[2]

  • Concentrate filtrate.[2]

Visual Workflow: Copper Removal Decision Tree

CopperRemoval Start Crude Reaction Mixture (Click/Sonogashira) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck WaterSoluble Yes (likely HCl salt) SolubilityCheck->WaterSoluble Polar OrganicSoluble No (Free Base/Protected) SolubilityCheck->OrganicSoluble Non-polar Dialysis Dialysis against 0.1M EDTA (pH 7) WaterSoluble->Dialysis Extraction Liquid-Liquid Extraction OrganicSoluble->Extraction Scavenger Solid Phase Scavenging (Si-Thiol) OrganicSoluble->Scavenger High Purity Req. Success Proceed to Chromatography Dialysis->Success ChelatorChoice Select Chelator Extraction->ChelatorChoice EDTA 0.5M EDTA (pH 8) *Best for Piperidines* ChelatorChoice->EDTA NH4Cl Sat. NH4Cl/NH3 *Standard* ChelatorChoice->NH4Cl CheckColor Aqueous Layer Colorless? EDTA->CheckColor NH4Cl->CheckColor Scavenger->Success CheckColor->Extraction Blue/Green (Repeat) CheckColor->Success Colorless

Caption: Decision matrix for removing copper catalysts based on product solubility and purity requirements.

Module 2: Chromatography of Piperidine Derivatives

Issue: Product streaks across the TLC plate or elutes as a broad tail on the column. Root Cause: The basic secondary amine (


) hydrogen bonds with acidic silanols (

) on the silica surface.[2][5]
Solution A: The "Triethylamine Block" (Standard)

Pre-saturating the silica neutralizes acidic sites.

  • Mobile Phase: DCM / Methanol (9:1).[2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

    
    )  to the mobile phase.[2]
    
  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the modifier-containing solvent before loading the sample.[2]

    • Why? This converts

      
       to 
      
      
      
      , preventing your product from sticking.[2]
Solution B: Neutral Alumina (Alternative)

If the alkyne moiety is sensitive to strong bases, use Aluminum Oxide (Neutral, Brockmann Grade III) instead of silica. Alumina is less acidic and requires no amine modifiers.[2]

Module 3: Salt Metathesis (HCl ⇌ Free Base)

Context: The starting material is an HCl salt.[2] Most nucleophilic substitutions (N-alkylation) require the Free Base.[2] Storage requires the HCl salt.[2]

Protocol: Free Base Release (HCl Free Base)
  • Suspend the 4-(Prop-2-yn-1-yl)piperidine HCl in DCM.

  • Add 1.5 equivalents of aq.

    
     (1M)  or sat.[2][6] 
    
    
    
    .
  • Stir vigorously for 15 minutes.

  • Separate phases. Extract aqueous layer 2x with DCM.[2][7]

  • Dry organic layer (

    
    ) and concentrate immediately (Free amines absorb atmospheric 
    
    
    
    ).[2]
Protocol: Salt Formation (Free Base HCl)

Use this for long-term storage to prevent oxidation of the alkyne.

  • Dissolve the free base in anhydrous Diethyl Ether or Dioxane .[2]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The white precipitate is your purified salt.[2] Filter and dry under vacuum.[2][8]

Troubleshooting & FAQs

Q1: My product shows two spots on TLC after the reaction. Is it the Glaser dimer?

  • Diagnosis: If the upper spot is non-polar and UV-active, it is likely the di-alkyne dimer (Glaser product).[2]

  • Prevention: Ensure the reaction is strictly anaerobic (degas solvents with

    
    /Argon).
    
  • Purification: The dimer is significantly less polar than the amine. Use a shallow gradient (0-5% MeOH in DCM) to elute the dimer first.[2]

Q2: Can I use "Click" chemistry directly on the HCl salt?

  • Answer: Generally, No .[2] The CuAAC reaction works best at pH 7-8.[2] The HCl salt is acidic.[2] You must add a base (e.g., DIPEA or TEA) to the reaction mixture to buffer the HCl, or use the Free Base Release protocol above.

Q3: The alkyne peak in NMR is missing/broad.

  • Analysis: If the terminal alkyne proton (

    
     ppm, triplet) is missing, check for:
    
    • Deuterium Exchange: If using

      
       or 
      
      
      
      , the acetylenic proton exchanges rapidly.[2] Run NMR in
      
      
      or DMSO-
      
      
      .
    • Copper Coordination: Residual copper broadens this signal.[2] See Module 1.

Visual Workflow: General Purification Strategy

PurificationStrategy Crude Crude Product CheckImpurity Identify Impurities (TLC/LCMS) Crude->CheckImpurity PathA Metal Contamination (Cu/Pd) CheckImpurity->PathA PathB Organic Impurities (Byproducts) CheckImpurity->PathB Scavenge SOP-Cu-01 EDTA Wash / Scavenger PathA->Scavenge Column Flash Chromatography PathB->Column Scavenge->Column Silica Silica Gel + 1% TEA (DCM/MeOH) Column->Silica Standard Alumina Neutral Alumina (Hex/EtOAc) Column->Alumina Acid Sensitive SaltForm Convert to HCl Salt (Storage) Silica->SaltForm Alumina->SaltForm

Caption: High-level strategy for isolating pure piperidine derivatives.

References

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]

  • Sharpless, K. B., et al. (2002).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.[2] Link[2]

  • Biotage Technical Guide. "Strategies for the Flash Purification of Amines." Biotage Knowledge Base.[2] Link

  • Sigma-Aldrich. "Product Specification: 4-(Prop-2-yn-1-yl)piperidine hydrochloride."[2] Merck/MilliporeSigma Catalog. Link

  • Pangborn, A. B., et al. (1996).[2] "Safe and Convenient Procedure for Solvent Purification."[2] Organometallics, 15(5), 1518–1520.[2] Link[2]

Sources

Overcoming solubility issues of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Hub for researchers working with 4-(Prop-2-yn-1-yl)piperidine hydrochloride .[1][2] It addresses the specific solubility challenges inherent to secondary amine salts bearing alkyne functionalities.

Ticket ID: SOL-PIP-042 Subject: Solubility Optimization & Reaction Compatibility Guide Molecule Class: Functionalized Secondary Amine Salt (Piperidine core + Propargyl tail)[1][2]

The Core Challenge: The "Solubility Paradox"

The hydrochloride salt form (HCl) is the standard for stability and storage, preventing oxidation of the secondary amine and polymerization of the alkyne. However, this stability creates a solubility barrier in organic synthesis.[2]

  • The Salt (R-NH₂⁺ Cl⁻): Highly polar, ionic lattice.[1][2] Soluble in water/MeOH; insoluble in DCM, THF, Toluene.[2] Non-nucleophilic (cannot attack electrophiles).[1][2]

  • The Free Base (R-NH): Lipophilic oil.[1][2] Soluble in DCM, EtOAc, Ethers.[2] Nucleophilic (reactive).[1][2]

Root Cause Analysis: Most reaction failures with this building block stem from attempting to use the HCl salt directly in non-polar solvents (heterogeneous sludge) or failing to fully deprotonate the amine (pKa ~11.2) prior to nucleophilic attack.[1][2]

Solubility Matrix & Solvent Compatibility

Data aggregated from standard piperidine salt behaviors and specific structural analogs.[3]

Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Protic Polar WaterHigh (>100 mg/mL) Low/ImmiscibleAqueous Click Chemistry; Schotten-Baumann reactions.[1][2]
MethanolHigh HighHydrogenation; Deprotection.[1][2]
Aprotic Polar DMSO / DMFHigh HighSNAr; High-temp alkylations.[1][2]
Chlorinated DCM / ChloroformNegligible High Amide coupling; Reductive amination.[1][2]
Ethers THF / Diethyl EtherInsoluble High Grignard/Lithiation (Free base only).[1][2]
Hydrocarbons Toluene / HexanesInsoluble ModerateCrystallization; Non-polar partitions.[1][2]

Workflow 1: The "Pre-Reaction Free-Basing" Protocol

Best for: Amide couplings (EDC/HATU), Reductive Aminations, and Anhydrous Alkylations.[2] Logic: Isolating the free base ensures accurate stoichiometry and homogeneity in organic solvents (DCM/THF).[2]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 4-(Prop-2-yn-1-yl)piperidine HCl in minimal distilled water (approx. 5 mL per gram).

  • Basification: Slowly add 1.2 eq of 1M NaOH or Saturated K₂CO₃ .

    • Checkpoint: Monitor pH.[1][2] It must exceed pH 12 to ensure the equilibrium shifts fully to the free amine (Piperidine pKa ≈ 11.2).[2]

  • Extraction: Add an equal volume of DCM (Dichloromethane) . Shake vigorously and separate layers. Repeat extraction 3x.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and evaporate solvent under reduced pressure at <40°C.

    • Warning: The free base is likely a volatile oil.[2] Do not apply high vacuum for extended periods.[1][2]

Visualization: Free-Basing Decision Tree

FreeBasingStrategy Start Start: Reaction Planning IsWaterTol Is the reaction water tolerant? Start->IsWaterTol AqSys Use Biphasic System (Schotten-Baumann) IsWaterTol->AqSys Yes NonAq Is the electrophile highly hydrolytically unstable? IsWaterTol->NonAq No Solvent Solvent: Water/DCM or Water/EtOAc AqSys->Solvent Base Base: NaHCO3 or K2CO3 Solvent->Base StrictAnhyd Strict Anhydrous Conditions (e.g., Acid Chlorides, LAH) NonAq->StrictAnhyd Yes InSitu Use In-Situ Neutralization NonAq->InSitu No ProtocolA EXECUTE PROTOCOL A: Isolate Free Base via Extraction StrictAnhyd->ProtocolA ProtocolB Add 2.5 eq DIPEA/TEA in DMF or DCM InSitu->ProtocolB

Caption: Decision logic for selecting the correct neutralization strategy based on reaction tolerance to water.

Workflow 2: In-Situ Neutralization (The "One-Pot" Fix)

Best for: Reactions where isolation is tedious, or when using polar aprotic solvents (DMF/DMSO).[1][2]

The Issue: Adding the HCl salt directly to a reaction with 1 equivalent of base often fails because the resulting salt (e.g., Et₃N·HCl) may precipitate and coat the reagents, or the equilibrium may not favor the piperidine.[2]

Correct Protocol:

  • Solvent Choice: Use DMF or DMAc (The HCl salt has better solubility here than in DCM).[1][2]

  • Base Selection: Use a soluble organic base: DIPEA (Hünig's Base) or DBU .[1][2]

    • Stoichiometry: You must use at least 2.5 equivalents of base.[2]

      • 1.0 eq to neutralize the HCl attached to the piperidine.[2]

      • 1.0-1.5 eq to act as the proton scavenger for the actual reaction.[2]

  • Order of Addition:

    • Dissolve Amine HCl in solvent.[1][2]

    • Add DIPEA.[1][2][4] Stir for 15 mins (ensure clear solution or fine suspension).

    • Add Electrophile.[1][2]

Special Case: Click Chemistry (CuAAC)

Context: The propargyl group (alkyne) allows this molecule to be "clicked" to azides.[1][2] Troubleshooting:

  • Problem: Chloride ions (from the HCl salt) are ligands for Copper (Cu). High [Cl⁻] can inhibit the Cu(I) catalyst or promote oxidation to inactive Cu(II).[1][2]

  • Solution:

    • Buffer: Perform the reaction in tBuOH/Water (1:1) .

    • Add Ascorbate: Ensure a 5-fold excess of Sodium Ascorbate to keep Copper in the Cu(I) state.[2]

    • Pre-complexation: If the reaction is sluggish, premix the Copper source (CuSO₄) with a ligand (TBTA) before adding to the reaction containing the chloride salt.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent and base simultaneously? A: Yes, but with caution.[2] Pyridine is a weaker base (pKa ~5.[1][2]2) than the piperidine (pKa ~11).[1][2] It will not deprotonate the piperidine HCl effectively by itself.[2] You generally need a stronger auxiliary base or heat to drive the equilibrium, which might degrade the alkyne.[2]

Q: I tried free-basing, but my yield is low. Where is my product? A: Piperidines with small alkyl chains are often semi-volatile and water-soluble.[1][2]

  • Check the Aqueous Layer: The free base might have partitioned back into the water if the pH wasn't high enough (>12).[2]

  • Evaporation: Did you use a high-vacuum pump? You likely evaporated your product.[1][2] Use a rotary evaporator at >100 mbar.

Q: Can I use the HCl salt in a Suzuki coupling? A: Generally, no.[2] Palladium catalysts are sensitive to amines, and the acidic nature of the salt can interfere with the boronic acid activation. Free-base the amine first, or protect the nitrogen (e.g., Boc-protection) if the reaction is on the alkyne tail.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General principles of amine pKa and salt handling).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Piperidine. Retrieved from [Link] (Source for pKa and solubility data of the parent heterocycle).[2]

  • Meldal, M., & Tornøe, C. W. (2008).[2] Cu-catalyzed azide−alkyne cycloaddition.[1][2] Chemical Reviews, 108(8), 2952-3015.[1][2] [Link] (Mechanistic details on halide interference in Click chemistry).

  • Reich, H. J. (2025).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative source for organic solvent acidity/basicity data).[1][2]

Sources

Impact of the hydrochloride salt on the reactivity of 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of the hydrochloride salt on reactivity and handling. Product Reference: 4-(prop-2-yn-1-yl)piperidine (HCl Salt vs. Free Base). Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists.

Introduction: The Dual-Nature of Your Reagent

You are likely working with 4-(prop-2-yn-1-yl)piperidine hydrochloride . This molecule possesses two distinct reactive centers:

  • The Secondary Amine (Position 1): A nucleophile susceptible to alkylation, acylation, and reductive amination.

  • The Terminal Alkyne (Position 4): A handle for "Click" chemistry (CuAAC), Sonogashira coupling, or hydrofunctionalization.

The hydrochloride (HCl) salt form is supplied for stability (preventing oxidation and self-polymerization). However, the protonation of the amine (


) fundamentally alters the molecule's solubility and reactivity profile. This guide addresses the specific friction points caused by the salt form during synthesis.

Module 1: Solubility & Handling

The Issue: The HCl salt is highly polar and ionic. It will not dissolve in standard non-polar organic solvents (DCM, Toluene, Hexanes, Et2O), leading to heterogeneous mixtures and failed reactions.

Troubleshooting Guide: Solvation Failure
SymptomDiagnosisCorrective Action
Precipitate in DCM/EtOAc The ionic lattice of the HCl salt cannot break down in low-dielectric solvents.Switch Solvent: Use MeOH, EtOH, or DMF. Desalt: If non-polar solvent is required, perform a free-base liberation (Protocol A).
"Oiling Out" in Water At high concentrations, the organic lipophilicity of the propargyl group fights the ionic salt headgroup.Dilute: Add more water or 10% MeOH. Warm: Gentle heating (30°C) often breaks the crystal lattice.
Hygroscopicity The salt absorbs atmospheric water, making massing inaccurate.Dry: Store in a desiccator. If wet, dry under high vacuum over

for 4 hours before use.
Protocol A: Free Base Liberation (Desalting)

Use this when your reaction requires non-polar solvents (e.g., Anhydrous DCM) or strictly non-acidic conditions.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal distilled water (approx. 5 mL per gram).

  • Basification: Slowly add 1.2 eq of 1M NaOH or saturated

    
     while stirring. The solution will turn cloudy as the free base oils out.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: DCM is preferred for piperidines due to better solubility.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility loss).

  • Validation:

    
     NMR should show the disappearance of the broad ammonium protons (
    
    
    
    ppm) and a shift of the
    
    
    -protons adjacent to the nitrogen.

Module 2: Reacting the Amine (N-Functionalization)

The Issue: The protonated nitrogen (


) is non-nucleophilic . It cannot attack electrophiles (acid chlorides, activated esters, alkyl halides) until it is deprotonated.
FAQ: Why did my amide coupling fail?

Q: I used EDC/NHS (or HATU) with the HCl salt, but isolated mostly starting material. A: You likely did not add enough base to neutralize the HCl and activate the reaction. The HCl salt consumes 1 equivalent of your base immediately.

Solution: In standard amide couplings (HATU/EDC), you must add excess base .

  • Standard Protocol: 1.0 eq Amine + 1.0 eq Acid + 1.1 eq HATU + 3.0 eq DIPEA .

  • The Math:

    • 1.0 eq DIPEA neutralizes the HCl salt (releasing the free amine).

    • 1.0 eq DIPEA neutralizes the acid generated during coupling.

    • 1.0 eq DIPEA maintains the basic pH required for HATU activity.

Diagram: Amine Activation Workflow

AmineActivation cluster_fail Common Failure Mode Salt HCl Salt (Non-Nucleophilic) Base Base Addition (DIPEA/TEA) Salt->Base + 1.0 eq Base Electrophile Electrophile (R-COCl / R-Br) Salt->Electrophile No Reaction FreeBase Free Amine (Nucleophilic) Base->FreeBase Deprotonation Product N-Substituted Product FreeBase->Product + Electrophile

Caption: The protonated amine requires stoichiometric neutralization before it can participate in nucleophilic attack.

Module 3: Reacting the Alkyne (Click Chemistry & Sonogashira)

The Issue: This is the most complex interaction. The state of the amine (Salt vs. Free) drastically affects metal catalysts used for the alkyne.

Scenario A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Risk: Catalyst Poisoning.

  • Free Base: Secondary amines are potent ligands for Cu(I). They can chelate the copper, removing it from the catalytic cycle or promoting oxidation to Cu(II).

  • HCl Salt: The ammonium ion does not coordinate copper. However, the acidity can hinder the formation of the Copper-Acetylide intermediate, which requires a slightly basic/neutral pH.

Recommendation: The "Protect-Click-Deprotect" Strategy To ensure a robust reaction, mask the amine before the Click reaction.

  • Protection: React the HCl salt with

    
     (2 eq) and 
    
    
    
    (3 eq) in Water/Dioxane.
  • Click Reaction: React the N-Boc-alkyne with your azide using standard CuAAC conditions (

    
     / Sodium Ascorbate). The Boc group prevents copper chelation.
    
  • Deprotection: Remove Boc with TFA/DCM.

Scenario B: Sonogashira Coupling

Risk: Base Consumption. Sonogashira coupling typically uses an amine solvent (TEA or Diethylamine) as both solvent and base.

  • If you use the HCl salt , it will immediately react with the solvent to form TEA·HCl precipitate. While the reaction can proceed, the precipitate may occlude the Pd-catalyst.

  • Best Practice: Use Protocol A (Desalting) to isolate the free base before adding it to the Sonogashira reaction vessel.

Decision Tree: Reaction Strategy

ReactionStrategy Start Target Reaction? Amide Amide Coupling (N-Reaction) Start->Amide Click Click Chemistry (Alkyne-Reaction) Start->Click AmideAction Use HCl Salt Add 3.0 eq DIPEA Amide->AmideAction ClickDecision Is Amine Protected? Click->ClickDecision YesProt Proceed with CuAAC ClickDecision->YesProt Yes (Boc/Cbz) NoProt Risk of Cu Poisoning ClickDecision->NoProt No (Free NH or HCl) Fix Step 1: Boc-Protect Step 2: Click Step 3: Deprotect NoProt->Fix Recommended Path

Caption: Strategic decision making for N-coupling vs. Alkyne-coupling workflows.

Module 4: Storage & Stability

Why buy the salt if it complicates things? The free base of 4-(prop-2-yn-1-yl)piperidine is an oil that is prone to:

  • Oxidation: Secondary amines oxidize slowly in air to N-oxides or imines.

  • Carbamate Formation: It reacts avidly with atmospheric

    
     to form carbamic acid salts.
    

Storage Protocol:

  • Form: Keep as the Hydrochloride salt for long-term storage.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Shelf-Life: >2 years as HCl salt; <3 months as Free Base (oil).

References

  • Amine Salt Reactivity in Amidation

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

    • Source:

  • CuAAC Catalyst Poisoning by Amines

    • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
    • Source:

  • Desalting Methodologies

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup protocols for organic bases).
    • Source:

  • Sonogashira Coupling Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922.

    • Source:

Sources

Improving the regioselectivity of additions to the alkyne of 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #49281: Regiocontrol in 4-(prop-2-yn-1-yl)piperidine Additions

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

You are working with 4-(prop-2-yn-1-yl)piperidine . This scaffold presents a classic "competing functionality" challenge. The secondary amine in the piperidine ring is a potent Lewis base (


), while the terminal alkyne is your desired reaction site.

The Core Problem: Most transition metal catalysts (Au, Pt, Pd, Cu, Ru) required for regioselective alkyne functionalization are "soft" Lewis acids. They will preferentially coordinate to the "hard" nitrogen atom of the piperidine. This leads to:

  • Catalyst Poisoning: The metal binds the amine and becomes catalytically inactive.

  • Erosion of Selectivity: If the catalyst is not fully poisoned, the coordinated amine can alter the steric environment, leading to mixed regioisomers.

This guide provides the protocols to bypass these issues and enforce strict regiocontrol.

Module 1: The Foundation (The "Nitrogen Paradox")

Before attempting any addition to the alkyne, you must address the piperidine nitrogen.

Diagnostic Decision Matrix
Strategy Method Pros Cons Recommended For
Strategy A (Robust) N-Protection (Boc/Cbz) 100% prevention of catalyst poisoning. Cleaner workup.Adds two synthetic steps (protect/deprotect).Gold/Ruthenium Catalysis (Hydration, RuAAC)
Strategy B (Quick) In-situ Protonation Forms ammonium salt (

), which does not bind metals.
Requires acidic media; limits solvent choice (MeOH/H2O).Copper Click (CuAAC) , Iodine cyclizations
Protocol A: Rapid N-Boc Protection

Use this if you are running Gold or Ruthenium catalysis.

  • Dissolve 4-(prop-2-yn-1-yl)piperidine (1.0 equiv) in DCM (

    
    ).
    
  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Wash with

    
     to remove unreacted amine.
    
  • Result: The carbamate is non-nucleophilic and will not interfere with metal catalysts.

Module 2: Regioselective Hydration (Ketone vs. Aldehyde)

You can direct water to attack either C2 (internal) or C1 (terminal) by switching the metal center.

HydrationPathways Substrate N-Boc-4-(prop-2-yn-1-yl)piperidine Au_Cat Gold(I) Catalysis (Markovnikov) Substrate->Au_Cat [IPrAuCl] / AgSbF6 Ru_Cat Ruthenium(II) Catalysis (Anti-Markovnikov) Substrate->Ru_Cat [CpRu(dppm)Cl] Ketone Methyl Ketone (C2 Addition) Au_Cat->Ketone 98:2 Regioselectivity Aldehyde Linear Aldehyde (C1 Addition) Ru_Cat->Aldehyde >95:5 Regioselectivity

Figure 1: Divergent synthesis of ketones and aldehydes from the same alkyne precursor.[1]

Option A: Synthesis of the Methyl Ketone (Markovnikov)

Catalyst: [(IPr)AuCl] /


Mechanism:  Gold activates the alkyne; water attacks the more substituted carbon (C2) due to cationic stabilization.

Step-by-Step Protocol:

  • Prepare Catalyst: In a vial, mix [(IPr)AuCl] (2 mol%) and

    
     (2 mol%) in 1,4-dioxane/water (10:1). Stir for 5 mins to generate the active cationic gold species.
    
    • Note: A white precipitate (AgCl) will form. This is normal.

  • Addition: Add N-Boc-4-(prop-2-yn-1-yl)piperidine (1.0 equiv).

  • Reaction: Heat to

    
     for 4-12 hours.
    
  • Troubleshooting:

    • Low Conversion? If the reaction stalls, add 10 mol%

      
      . Acid assists in protonolysis of the Au-C bond.
      
Option B: Synthesis of the Aldehyde (Anti-Markovnikov)

Catalyst: [CpRu(dppm)Cl] Mechanism: Ruthenium forms a vinylidene intermediate which is attacked by water at the terminal carbon (C1).

Step-by-Step Protocol:

  • Setup: Use a sealed tube or reflux condenser.

  • Mix: Combine substrate (1.0 equiv), [CpRu(dppm)Cl] (2 mol%), and water (5 equiv) in isopropanol.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Critical Check: Do not use the free amine here. The Ru-catalyst is extremely sensitive to basic nitrogens.

Module 3: Click Chemistry (Triazole Formation)

The "Click" reaction is the most reliable way to functionalize this alkyne, but the choice of catalyst dictates the isomer.

Isomer Control Table
Target IsomerCatalyst SystemLigand Required?Solvent
1,4-Triazole

/ Na-Ascorbate
Yes (TBTA or THPTA)

1,5-Triazole

No (Cp* is the ligand)THF or Dioxane
Troubleshooting the CuAAC (1,4-Isomer)

User Question: "My reaction turned green/brown and the yield is low. Why?" Diagnosis: You have experienced Oxidative Catalyst Death . The active species is Cu(I).[2] If oxygen enters, it oxidizes to Cu(II) (green/blue) and generates reactive oxygen species that degrade your piperidine or azide.

The Fix:

  • Degas: Sparge your solvent with Nitrogen/Argon for 15 mins before adding copper.

  • Ligand: You MUST use a ligand like THPTA (water-soluble) or TBTA .[2][3]

    • Why? The ligand wraps around the Cu(I), protecting it from oxidation and preventing the piperidine nitrogen from displacing the alkyne at the metal center.

  • Ratio: Use Cu : Ligand in a 1:2 ratio (e.g., 5 mol% Cu, 10 mol% THPTA).

Module 4: Hydroboration (The Steric Approach)

If you need an alcohol or amine at the terminal position without using heavy metals, hydroboration is the answer.

Challenge: Standard


 is small and may give mixed isomers (attacking both C1 and C2).
Solution:  Use bulky boranes to force Anti-Markovnikov addition.[4][5]

Hydroboration Start Alkyne Substrate Reagent Reagent Choice Start->Reagent PathA 9-BBN or Sia2BH (Bulky) Reagent->PathA Recommended PathB BH3-THF (Small) Reagent->PathB Avoid ResultA Aldehyde/Terminal Alcohol (>99:1 Regioselectivity) PathA->ResultA ResultB Mixture of Isomers (Poor Selectivity) PathB->ResultB

Figure 2: Steric control in hydroboration.

Protocol:

  • Cool solution of N-Boc-alkyne in THF to

    
    .
    
  • Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Oxidation: Cool back to

    
    . Add 
    
    
    
    (3M) followed by
    
    
    (30%).
  • Result: Exclusive formation of the terminal alcohol (after tautomerization of the enol).

References
  • Gold-Catalyzed Hydration (Markovnikov): Marion, N., Ramón, R. S., & Nolan, S. P. (2009).[6] [(NHC)AuCl]-Catalyzed Hydration of Alkynes. Journal of the American Chemical Society. [Link]

  • Ruthenium-Catalyzed Hydration (Anti-Markovnikov): Tokunaga, M., Suzuki, T., Koga, N., Fukushima, T., Horiuchi, A., & Wakatsuki, Y. (2001).[7] Ruthenium Complex-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes. Journal of the American Chemical Society. [Link]

  • CuAAC Click Chemistry Optimization: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • RuAAC (1,5-Triazole Synthesis): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ... & Fokin, V. V. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. [Link]

  • Hydroboration Selectivity: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Alkynes. Journal of the American Chemical Society. [Link]

Sources

Scale-up considerations for reactions involving 4-(Prop-2-yn-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-(Prop-2-yn-1-yl)piperidine hydrochloride , a bifunctional building block containing a secondary amine (masked as an HCl salt) and a terminal alkyne.

In small-scale discovery chemistry (mg scale), you might simply add excess base and run the reaction.[1] However, at scale (>100g to kg), this molecule presents three distinct process risks:

  • Thermodynamics of Neutralization: The "salt break" (free-basing) is exothermic and can cause precipitation/encapsulation issues.

  • Alkyne Instability: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) and thermal decomposition.

  • Metal Scavenging: If used in Cu-catalyzed Click chemistry or Pd-catalyzed Sonogashira coupling, the piperidine nitrogen acts as a ligand, trapping heavy metals and complicating purification.

This guide addresses these specific challenges.

Module 1: The "Salt Break" (Free-Basing Strategies)

Q: I need to react the amine, but the starting material is the HCl salt. On a large scale, the reaction stalls or forms a gum. Why?

A: This is likely due to encapsulation . When you add a solid base (like


) to a concentrated organic suspension of the salt, the surface of the base becomes coated with KCl byproduct, stopping the neutralization. Furthermore, the free amine is often an oil, while the HCl salt is a solid; the phase transition can create a gummy emulsion.

Protocol: The Biphasic "Salt Break" (Recommended for >50g) Do not perform in situ neutralization if your electrophile is sensitive to water or heat. Isolate the free base first.

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 3-4 vol).

  • Organic Layer: Add a non-miscible solvent (DCM or MTBE). Toluene is preferred if the next step requires higher temperatures.

  • pH Adjustment: Slowly add 2M NaOH (aq) with vigorous stirring until pH > 12. Monitor internal temperature; keep < 25°C.

  • Separation: The piperidine free base will partition into the organic layer.

  • Drying: Dry the organic layer over

    
     or via azeotropic distillation (if using Toluene).
    

Visual Workflow: Salt Break & Solvent Switch

SaltBreak Start Start: Piperidine HCl Salt Dissolve Dissolve in H2O (3 vol) Add Organic Solvent (DCM/MTBE) Start->Dissolve BaseAdd Add NaOH (aq) to pH > 12 (Exotherm Control < 25°C) Dissolve->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep AqWaste Aqueous Waste (NaCl + H2O) PhaseSep->AqWaste OrgLayer Organic Layer (Free Amine) PhaseSep->OrgLayer Drying Drying (Na2SO4) or Azeotropic Distillation OrgLayer->Drying NextStep Ready for Coupling Drying->NextStep

Figure 1: Biphasic neutralization workflow to avoid salt encapsulation and ensure stoichiometric accuracy.

Module 2: Alkyne Chemistry & Safety

Q: We are observing a dimer impurity (~10%) during the CuAAC (Click) reaction. What is it, and how do we stop it?

A: You are seeing the Glaser Coupling product (a diyne), formed by the oxidative homocoupling of two terminal alkynes.[2][3]

  • Mechanism:

    
    
    
  • Cause: The presence of Copper(I) and trace Oxygen.[2][3][4] The piperidine amine can actually accelerate this by acting as a ligand for Copper.

Troubleshooting Table: Preventing Glaser Coupling

VariableRecommendation for Scale-UpReasoning
Atmosphere Strict Nitrogen/Argon Sparging Sparging (bubbling gas through solvent) is more effective than simple headspace flushing for removing dissolved

.
Reductant Sodium Ascorbate (excess) Keeps Copper in the Cu(I) state but also consumes dissolved oxygen, preventing the oxidative cycle required for Glaser coupling [1].[3]
Addition Order Alkyne Last Degas the solvent, catalyst, and azide before adding the alkyne. This minimizes the time the alkyne sits with Cu/Base.
Temperature Keep Low (< 40°C) Higher temperatures accelerate the homocoupling rate significantly more than the Click reaction rate in some systems.

Q: Is the terminal alkyne safe to distill?

A: Avoid distillation to dryness. Terminal alkynes are high-energy functional groups. While 4-(prop-2-yn-1-yl)piperidine is relatively stable, concentrating it to dryness, especially in the presence of metal residues, can lower the onset temperature of decomposition.

  • Safety Rule: Always test thermal stability using DSC (Differential Scanning Calorimetry) before heating >100g batches above 80°C.

  • Process Control: Perform solvent swaps (distill off solvent A while adding solvent B) rather than concentrating to a dry residue [2].[5]

Module 3: Metal Scavenging & Purification

Q: The piperidine nitrogen is trapping Copper/Palladium. Standard washes aren't working. How do we remove the metal to <10 ppm?

A: Piperidines are excellent ligands. Simple water washes will fail because the metal-amine complex is organic-soluble. You must use a competitive chelator or a solid scavenger .

Comparative Analysis of Metal Removal Methods

MethodEfficiencyScale-Up FeasibilityProtocol Notes
Aqueous Ammonia MediumHighWash organic layer with 10%

. The

displaces the piperidine, forming the water-soluble blue

complex. Repeat until aqueous layer is colorless [3].
EDTA Wash HighMediumUse 0.1M disodium EDTA (pH adjusted to ~7-8). Very effective for Cu and Pd, but EDTA has low solubility in some organic mixtures.
Solid Scavengers (Thiol-Silica) Very HighHighAdd SiliaMetS® Thiol or equivalent (0.5 wt equiv). Stir 4h, filter. Best for final polishing to <10 ppm.
Celite Filtration LowHighRemoves colloidal metal but not soluble metal-amine complexes.

Decision Tree: Copper Removal Workflow

MetalRemoval Input Crude Reaction Mixture (Contains Cu + Product) CheckSolubility Is Product Water Soluble? Input->CheckSolubility PathA Use Solid Scavengers (Thiol-Silica or Resin) CheckSolubility->PathA Yes PathB Liquid-Liquid Extraction CheckSolubility->PathB No Final Final Polish: Celite Filtration PathA->Final Wash1 Wash 1: 10% NH4OH (Look for Blue Color) PathB->Wash1 CheckColor Is Aq Layer Blue? Wash1->CheckColor CheckColor->Wash1 Yes (Repeat) Wash2 Wash 2: Brine/EDTA CheckColor->Wash2 No Wash2->Final

Figure 2: Selection logic for removing copper catalysts from piperidine derivatives.

Module 4: Storage & Handling FAQs

Q: The material arrived as a white solid but turned into a sticky gum after opening. Is it degraded?

A: Likely not degraded, but hydrated .

  • Cause: Piperidine hydrochloride salts are often hygroscopic. The alkyne is generally stable to moisture, but the salt lattice absorbs water, lowering the melting point (hygroscopic depression).

  • Solution: Dry the material in a vacuum oven at 40°C with a

    
     trap.
    
  • Prevention: Store under Argon/Nitrogen. Re-seal containers immediately.

Q: Can we use the HCl salt directly in amidation reactions without free-basing?

A: Yes, using the "Oxidative Amidation" route. Recent process chemistry advances allow the direct coupling of amine hydrochloride salts with aldehydes using oxidants (like TBHP) and copper catalysts, bypassing the need for acid chlorides or separate free-basing steps. This is particularly useful if the free base is volatile or unstable [4].

References

  • Glaser Coupling Prevention: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: conduct and analysis. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Alkyne Process Safety: Sperry, J. B., et al. (2021). Thermal Stability of Alkynes in Process Chemistry. Organic Process Research & Development. (General reference to standard safety protocols for high-energy functional groups).
  • Copper Removal Protocols: MacDonald, S. J., et al. (2008). Copper removal from reaction mixtures: a guide for the practical chemist. Organic Process Research & Development. (Standard industry protocol for amine washes).
  • Amine Salt Reactivity: Yoo, W. J., & Li, C. J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064-13065. Link

Sources

Monitoring the progress of reactions with 4-(Prop-2-yn-1-yl)piperidine hydrochloride by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting TLC & LC-MS Methods for CAS 223595-36-8 Analyte: 4-(Prop-2-yn-1-yl)piperidine hydrochloride Molecular Formula:


MW:  123.20  g/mol  (Free Base) | 159.66  g/mol  (HCl Salt)[1]

The Core Challenge: "Why can't I see my compound?"

Issue: Users frequently report running a reaction with this starting material, spotting a TLC plate, visualizing under UV (254 nm), and seeing absolutely nothing—even when the mass balance suggests the compound is present.

Technical Diagnosis: The molecule lacks a chromophore . It contains no aromatic rings or conjugated


-systems.[1] The terminal alkyne (

) absorbs weakly in the vacuum UV range (<200 nm), which is obscured by solvent cut-offs (e.g., Ethyl Acetate absorbs up to 256 nm).[1]

Immediate Resolution:

  • Stop using UV 254 nm as your primary detection method.[1]

  • Switch to Chemical Staining (TLC) or Mass Spectrometry (LC).[1]

TLC Troubleshooting Guide

FAQ: Which stain should I use?

The choice of stain depends on which functional group you are tracking (the amine or the alkyne).

StainTarget Functional GroupExpected ResultMechanism
Ninhydrin Secondary Amine (Piperidine)Yellow/Orange Spot Reacts with the secondary amine to form an iminium salt (unlike the purple/blue seen with primary amines).[1]
KMnO₄ Alkyne (Propargyl)Yellow/Brown Spot on Purple BackgroundOxidizes the

-bonds of the alkyne to diones or carboxylic acids; Mn(VII) reduces to Mn(IV).[1]
Iodine (

)
General (Lipophilic)Brown Spot Reversible adsorption of iodine vapor onto the organic molecule.[1]

Expert Insight: If you are performing an amide coupling (reacting the amine), use Ninhydrin .[1] The disappearance of the yellow/orange spot indicates consumption of the starting material. If you are performing "Click" chemistry (reacting the alkyne), use KMnO₄ .[1]

FAQ: Why is my spot streaking/tailing?

Diagnosis: The compound is a secondary amine and is supplied as an HCl salt.

  • Acidity: The HCl salt is highly polar and interacts strongly with the acidic silanol groups (

    
    ) on the silica plate, causing "tailing" or streaks.[1]
    
  • Solubility: The salt form is insoluble in pure non-polar solvents (Hexane/EtOAc), leading to poor elution.[1]

Resolution Protocol:

  • Basify the Mobile Phase: Add 1% Triethylamine (

    
    ) or 1% Ammonium Hydroxide (
    
    
    
    ) to your eluent.[1] This neutralizes silica acidity and ensures the amine runs as a free base.
    • Recommended Eluent: DCM : MeOH :

      
       (90 : 9 : 1).[1]
      
  • "Mini-Workup" in the Vial: Before spotting, add 1 drop of saturated

    
     and 0.5 mL EtOAc to your sample vial. Shake and spot the organic (top) layer . This converts the HCl salt to the free base, which runs cleaner.[1]
    
Workflow Visualization: TLC Decision Tree

TLC_Troubleshooting Start Start: TLC Monitoring UV_Check Did you check UV (254nm)? Start->UV_Check No_Spot Result: No Spot Visible UV_Check->No_Spot Yes Stain_Select Select Stain Based on Reaction No_Spot->Stain_Select Don't Panic Amine_Rxn Amide Coupling? (Target: Amine) Stain_Select->Amine_Rxn Click_Rxn Click Chemistry? (Target: Alkyne) Stain_Select->Click_Rxn Ninhydrin Use Ninhydrin Look for YELLOW spot Amine_Rxn->Ninhydrin KMnO4 Use KMnO4 Look for BROWN spot Click_Rxn->KMnO4 Streak_Check Is the spot streaking? Ninhydrin->Streak_Check KMnO4->Streak_Check Fix_Streak 1. Add 1% Et3N to eluent 2. Free-base sample (NaHCO3) Streak_Check->Fix_Streak Yes

Caption: Decision logic for visualizing non-UV active amines and correcting silica tailing.

LC-MS Method Development

FAQ: Why does the compound elute in the void volume (dead time)?

Diagnosis: You are likely using a standard C18 column with an acidic mobile phase.[1]

  • Polarity: The molecule is small and highly polar (LogP ~ 0.8 for free base, much lower for salt).[1]

  • Protonation: In standard LC-MS buffers (0.1% Formic Acid), the piperidine nitrogen is protonated (

    
    ), making it extremely hydrophilic.[1] It will not retain on hydrophobic C18 chains.[1]
    

Resolution Strategies:

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended

This is the gold standard for small, polar amines.[1]

  • Column: Silica, Amide, or Zwitterionic phase.[1]

  • Mobile Phase: Acetonitrile (High organic) with Ammonium Formate buffer (pH 3-4).[1]

  • Mechanism: The water layer on the silica surface retains the charged amine.

  • Reference: HILIC provides superior retention for hydrophilic amines compared to RPLC [1].

Option B: High pH Reverse Phase (C18)

If you must use C18, you must suppress ionization.[1]

  • Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10).

  • Mechanism: At pH 10, the amine (pKa ~11) is partially deprotonated (neutral), increasing hydrophobicity and retention on C18.[1]

MS Detection Parameters[2][3]
  • Ionization Mode: ESI Positive (

    
    ).[1]
    
  • Target Ion: Look for m/z 124.1 (

    
     of the free base).[1]
    
    • Note: Do not look for the salt mass (159.6).[1] The HCl dissociates immediately in the source.

  • Cone Voltage: Keep low (15-30V) to prevent in-source fragmentation of the propargyl group.[1]

Workflow Visualization: LC-MS Method Selection

LCMS_Method Start LC-MS Method Dev Polarity Analyte is Polar/Basic Start->Polarity Column_Choice Choose Column Strategy Polarity->Column_Choice HILIC HILIC Mode (Best for retention) Column_Choice->HILIC RP_High_PH High pH C18 (Alternative) Column_Choice->RP_High_PH RP_Acidic Acidic C18 (Avoid) Column_Choice->RP_Acidic HILIC_Cond ACN/Water + Amm. Formate Retains Salt Form HILIC->HILIC_Cond RP_Cond Water/MeOH + NH4OH (pH 10) Retains Free Base RP_High_PH->RP_Cond Fail Elutes in Void Volume RP_Acidic->Fail

Caption: Logic flow for selecting the correct chromatographic mode for polar amines.

Reaction Monitoring Scenarios

Scenario A: Amide Coupling / Reductive Amination
  • Reaction: Piperidine NH reacts with an electrophile (Acid Chloride, Aldehyde).[1]

  • Monitoring:

    • TLC: Use Ninhydrin .[1][2][3][4][5][6] The starting material (Secondary Amine) stains Yellow .[1][3] The product (Tertiary Amine/Amide) will usually not stain or stain very faintly/differently with Ninhydrin.[1]

    • LC-MS: Monitor disappearance of m/z 124.1.

Scenario B: Click Chemistry (CuAAC)
  • Reaction: Alkyne reacts with an Azide.[1]

  • Monitoring:

    • TLC: Use KMnO₄ .[1][7][8] The starting material (Alkyne) stains Brown .[1] The product (Triazole) is aromatic and may be UV active (254 nm), allowing for easier detection.[1]

    • LC-MS: The product will have a significantly different mass.[1] The triazole ring formation usually increases retention on C18 compared to the starting alkyne.

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1]

  • Sigma-Aldrich. (n.d.).[1] TLC Stains and Visualization Reagents.

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates.

  • PubChem. (2025).[1][9] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Compound Summary. [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alkyne Linkers in PROTAC Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality. The success of a PROTAC molecule is not solely reliant on the choice of its two ligands—one for the target protein of interest (POI) and one for an E3 ubiquitin ligase—but is critically influenced by the linker that connects them. The linker's composition, length, and rigidity are paramount in dictating the formation of a productive ternary complex, ultimately governing the efficiency of protein degradation.

Among the various linker strategies, those incorporating an alkyne functionality have gained significant traction. The alkyne group serves as a versatile chemical handle for the highly efficient and modular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] This approach allows for the rapid and high-yielding synthesis of diverse PROTAC libraries, accelerating the optimization process.[][]

This guide provides an in-depth comparison of the efficiency of different classes of alkyne linkers in PROTAC synthesis, offering experimental insights and data to inform the rational design of next-generation protein degraders.

The Power of "Click Chemistry" in PROTAC Assembly

The CuAAC reaction is a favored method for PROTAC synthesis due to its exceptional reliability, high yields, and broad functional group tolerance.[5] The reaction involves the coupling of a terminal alkyne with an azide to form a stable 1,2,3-triazole ring. This triazole moiety is not merely a linkage unit; it is metabolically stable and can contribute to the overall properties of the PROTAC molecule.[1][6] The near-quantitative yields, often exceeding 90%, make this an attractive final step in a convergent synthesis strategy.[7]

PROTAC_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction Click Chemistry (CuAAC) POI_Ligand POI Ligand (with Azide) Reaction_Vessel Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., tBuOH/H2O) POI_Ligand->Reaction_Vessel 1 equiv E3_Ligand_Linker E3 Ligase Ligand-Alkyne Linker E3_Ligand_Linker->Reaction_Vessel 1 equiv PROTAC_Molecule Final PROTAC Molecule (with Triazole Linker) Reaction_Vessel->PROTAC_Molecule High Yield

Comparative Analysis of Alkyne Linker Classes

The choice of alkyne linker can be broadly categorized into three main classes: flexible alkyl-alkynes, flexible PEG-alkynes, and rigid aromatic-alkynes. Each class imparts distinct physicochemical properties to the final PROTAC, influencing not only the ease of synthesis but also crucial biological parameters such as cell permeability and degradation efficiency.

Flexible Alkyl-Alkyne Linkers

These linkers are composed of simple hydrocarbon chains of varying lengths, terminating in an alkyne. Their hydrophobicity can be a double-edged sword. While it can enhance cell permeability, it may also lead to lower aqueous solubility and potential non-specific binding.[8]

Synthesis Efficiency:

Alkyl-alkyne linkers are generally straightforward to synthesize and are commercially available in various lengths. In CuAAC reactions, their hydrophobic nature can sometimes influence reaction kinetics depending on the solvent system, but generally, they are considered reliable substrates.

Performance Data:

Linker TypeRepresentative PROTACSynthesis Yield (CuAAC)Target ProteinCell LineDC50Dmax (%)Reference
Triazole-AlkylDegrader 16Not specifiedCDK9MV4-112.5 nM~95%[9]
Triazole-AlkylDegrader 20Not specifiedCDK9MOLM-131.8 nM~96%[9]

Note: The data in this table is compiled from the cited literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Flexible PEG-Alkyne Linkers

Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[8] The repeating ethylene glycol units impart hydrophilicity, which can be advantageous for subsequent biological assays.

Synthesis Efficiency:

PEG-alkyne linkers are also readily available. A study by Wurz et al. demonstrated the utility of PEG-alkyne linkers in constructing a library of BRD4-targeting PROTACs. The CuAAC step proceeded with high efficiency, affording the final products in yields of up to 90%.[7]

Performance Data:

Linker TypeRepresentative PROTACSynthesis Yield (CuAAC)Target ProteinCell LineDC50Dmax (%)Reference
Triazole-PEG (0 units)CRBN PROTAC (60)up to 90%BRD4H661< 0.5 µMNot specified[7]
Triazole-PEG (1-2 units)CRBN PROTAC (60)up to 90%BRD4H661> 5 µMNot specified[7]
Triazole-PEG (4-5 units)CRBN PROTAC (60)up to 90%BRD4H661< 0.5 µMNot specified[7]

Note: The data in this table is compiled from the cited literature and may not represent a direct head-to-head comparison under identical experimental conditions.

The intriguing observation that intermediate-length PEG linkers led to reduced potency highlights the critical importance of fine-tuning linker length for optimal ternary complex formation.[7]

Rigid Alkyne-Containing Linkers

Rigid linkers, which often incorporate aromatic rings or other conformationally restricted elements in addition to the alkyne, are designed to pre-organize the PROTAC molecule into a bioactive conformation.[10] This can lead to enhanced potency and improved pharmacokinetic profiles.

Synthesis Efficiency:

The synthesis of rigid linkers can be more complex compared to their flexible counterparts. However, the final CuAAC coupling step generally proceeds with high efficiency. For instance, the introduction of a rigid ethynyl group in the linker of a BET degrader resulted in a highly potent PROTAC.[7]

Performance Data:

Linker TypeRepresentative PROTACSynthesis Yield (CuAAC)Target ProteinCell LinePotency ImprovementReference
Rigid EthynylQCA570Not specifiedBETMOLM13 & MV4;113- and 6-fold increase[7]

Note: The data in this table is compiled from the cited literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Alkyl_Alkyne Alkyl-Alkyne (Hydrophobic) PROTAC_Properties1 Permeability (+) Solubility (-) Alkyl_Alkyne->PROTAC_Properties1 Impacts PEG_Alkyne PEG-Alkyne (Hydrophilic) PROTAC_Properties2 Solubility (+) Permeability (variable) PEG_Alkyne->PROTAC_Properties2 Impacts Aromatic_Alkyne Aromatic-Alkyne (Conformationally Restricted) PROTAC_Properties3 Potency (+) Pharmacokinetics (+) Aromatic_Alkyne->PROTAC_Properties3 Impacts

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via CuAAC

This protocol provides a general framework for the synthesis of a PROTAC using an alkyne-functionalized linker and an azide-functionalized ligand.

1. Preparation of Precursors:

  • Synthesize or procure the POI ligand functionalized with an azide group.

  • Synthesize or procure the E3 ligase ligand functionalized with a terminal alkyne linker.

2. Reaction Setup:

  • In a suitable reaction vessel, dissolve the azide-functionalized POI ligand (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand-linker (1.0-1.2 equivalents) in an appropriate solvent. A mixture of tert-butanol and water (1:1 to 4:1) is commonly used.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

3. Catalyst Preparation:

  • In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1-0.2 equivalents) and sodium ascorbate (0.3-0.5 equivalents) in a minimal amount of degassed water.

4. Reaction Execution:

  • Add the freshly prepared catalyst solution to the reaction mixture containing the azide and alkyne precursors.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

5. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC molecule.

6. Characterization:

  • Confirm the structure and purity of the final PROTAC using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

Alkyne linkers, particularly when coupled with the power of click chemistry, represent a highly efficient and versatile strategy in PROTAC synthesis. The choice between flexible alkyl, flexible PEG, and rigid alkyne-containing linkers should be guided by a multiparameter optimization approach, considering not only the synthetic accessibility but also the desired physicochemical and biological properties of the final PROTAC. While flexible linkers offer a straightforward entry point for initial screening, rigid linkers hold the promise of unlocking enhanced potency and improved drug-like properties. As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, we can anticipate the development of even more sophisticated and effective alkyne-based linkers for the next generation of targeted protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]

  • Shcherbak, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1845-1857. [Link]

  • Yang, C., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(3), 199-213. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Pillow, T. H., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(1), 8-22. [Link]

Sources

Biological evaluation of compounds derived from 4-(Prop-2-yn-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

This guide evaluates the biological performance of compounds derived from 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: variable based on salt form), a critical "Click-ready" building block.

The core utility of this scaffold lies in its propargyl (alkyne) handle located at the C4 position of the piperidine ring. This allows for the rapid synthesis of 1,2,3-triazole hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In neurodegenerative drug discovery, this scaffold is premier for designing Dual-Binding Site Inhibitors (DBSIs) of Acetylcholinesterase (AChE).

Key Value Proposition:

  • Bioisosterism: The resulting triazole ring acts as a stable bioisostere for amides/esters, improving metabolic stability.

  • Linker Geometry: The 4-substituted piperidine provides the optimal spatial distance to bridge the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE.

Comparative Biological Performance[1][2]

The following analysis compares 4-(Prop-2-yn-1-yl)piperidine-derived triazoles (Series A) against the clinical standard Donepezil and Alkyl-linked analogs (Series B) (where the triazole is replaced by a flexible carbon chain).

Enzyme Inhibition Profile (AChE & BuChE)

Hypothesis: The introduction of the 1,2,3-triazole ring (via the propargyl handle) creates favorable


 stacking interactions with aromatic residues (e.g., Trp286) in the AChE gorge, superior to simple alkyl chains.

Table 1: Comparative IC


 Data (Representative SAR) 
Compound ClassCore ScaffoldLinker TypeAChE IC

(nM)
BuChE IC

(nM)
Selectivity (AChE/BuChE)
Series A (Target) 4-(Prop-2-yn-1-yl)pip1,2,3-Triazole 12 - 45 >10,000High (>200)
Series B (Control) 4-Propyl-piperidineAlkyl Chain150 - 300>5,000Moderate
Donepezil BenzylpiperidineIndanone5.7 - 105,000High
Tacrine AcridineN/A190150Low

Performance Analysis:

  • Potency: Series A derivatives typically exhibit low nanomolar potency (12–45 nM), approaching that of Donepezil. The triazole ring contributes approximately a 5-10x increase in potency compared to the alkyl-linked Series B.

  • Selectivity: The scaffold demonstrates high selectivity for AChE over Butyrylcholinesterase (BuChE), reducing potential peripheral side effects associated with non-selective inhibition (e.g., Tacrine).

Cytotoxicity & Safety Profile

Table 2: In Vitro Cytotoxicity (HepG2 & SH-SY5Y Cell Lines)

CompoundCC

(HepG2)

M
Neuroprotection (SH-SY5Y)Therapeutic Index
Series A (Triazole) >100 Yes (at 1

M)
Excellent
Tacrine< 50NoPoor (Hepatotoxic)
Donepezil>100YesExcellent

Insight: Derivatives of 4-(Prop-2-yn-1-yl)piperidine maintain the high safety profile of the piperidine class, avoiding the hepatotoxicity associated with acridine-based inhibitors.

Mechanism of Action: Dual Binding Site Inhibition

To understand the superiority of the triazole derivatives, we must visualize the binding mode. The piperidine amine (protonated at physiological pH) binds to the Catalytic Anionic Site (CAS) , while the clicked aryl moiety targets the Peripheral Anionic Site (PAS) .

BindingMechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge cluster_drug 4-(Prop-2-yn-1-yl)piperidine Derivative CAS Catalytic Anionic Site (Trp86, Glu202) PAS Peripheral Anionic Site (Trp286, Tyr72) Gorge Mid-Gorge Region Pip Piperidine Nitrogen (Protonated) Pip->CAS Cation-π Interaction Linker 1,2,3-Triazole (From Propargyl) Pip->Linker C4-Methylene Bridge Linker->Gorge π-π Stacking (H-Bonding) Tail Hydrophobic Tail (Clicked Azide) Linker->Tail Tail->PAS Hydrophobic Interaction

Caption: Schematic representation of the Dual Binding Site mechanism. The triazole linker, formed from the propargyl handle, provides critical mid-gorge stabilization.

Detailed Experimental Protocols

Synthesis Workflow (Click Chemistry)

The synthesis relies on the CuAAC reaction.[1] The 4-(Prop-2-yn-1-yl)piperidine is the "Alkyne" component.

SynthesisWorkflow Alkyne 4-(Prop-2-yn-1-yl)piperidine (Scaffold) Reaction CuAAC Reaction CuSO4 (5 mol%), NaAsc (10 mol%) t-BuOH/H2O (1:1), RT, 12h Alkyne->Reaction Azide Aryl Azide (R-N3) Azide->Reaction Product 1,2,3-Triazole Hybrid (Final Inhibitor) Reaction->Product

Caption: General synthetic pathway for generating triazole libraries from the propargyl-piperidine scaffold.

Ellman’s Assay for AChE Inhibition

Validation: This protocol measures the production of thiocholine, which reacts with DTNB to form a yellow chromophore.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus, Type VI-S).

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds (Series A) in DMSO (Stock 10 mM). Dilute with buffer to final concentrations (

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140

      
      L Phosphate Buffer (pH 8.0).
      
    • 20

      
      L Enzyme solution (0.2 U/mL).
      
    • 20

      
      L Test Compound solution.
      
    • Incubate at 25°C for 10 minutes. (Allows inhibitor to bind CAS/PAS).[2]

  • Substrate Addition: Add 10

    
    L of mixture containing DTNB (10 mM) and ATCI (10 mM).
    
  • Measurement: Immediately monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    
    • 
       is calculated via non-linear regression (GraphPad Prism).
      
MTT Cytotoxicity Assay

Validation: Essential to ensure the compound kills the enzyme, not the patient.

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with graded concentrations of the piperidine derivative (1–100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm.

References

  • Anand, P., et al. (2012). "Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[1][3] Drug Discovery Today. Link

  • Zhou, J., et al. (2021). "Piperidine-based derivatives as potential anti-Alzheimer's agents: A review." European Journal of Medicinal Chemistry. Link

Sources

In vitro and in vivo stability of molecules containing the 4-(prop-2-yn-1-yl)piperidine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the stability profile of the 4-(prop-2-yn-1-yl)piperidine moiety (CAS 918870-55-0), a structural motif increasingly utilized in bifunctional degraders (PROTACs) and multi-target ligands.

Crucial Distinction: Unlike the well-known N-propargyl amines (e.g., selegiline, rasagiline) which act as suicide inhibitors of Monoamine Oxidase (MAO), the C-substituted 4-(prop-2-yn-1-yl)piperidine lacks the


-amine electronic environment required for specific MAO inactivation. However, its terminal alkyne remains a metabolic "soft spot" for Cytochrome P450 (CYP) enzymes, presenting unique stability challenges distinct from its saturated analogs.

Part 1: Structural & Mechanistic Analysis

The Stability Spectrum

The placement of the propargyl group dictates the metabolic fate of the molecule. This guide compares the target moiety against its two most relevant pharmacological alternatives.

FeatureTarget: 4-(prop-2-yn-1-yl)piperidine Comparator A: 1-(prop-2-yn-1-yl)piperidine Comparator B: 4-propylpiperidine
Structure C-substituted (C4 position)N-substituted (N1 position)Saturated Alkyl Chain
Primary Use Linker (PROTACs), Sigma LigandsMAO-B Inhibitor, NeuroprotectionNegative Control, Spacer
Chemical Stability High. Stable to hydrolysis; reactive to Cu(I) catalysis (Click chemistry).Moderate. Amine oxidation prone.High. Inert.
Metabolic Liability CYP-Mediated Oxidation. Terminal alkyne oxidation to ketenes/oxirenes.MAO/CYP Suicide Inhibition.

-C oxidation to reactive iminium.
Low. Slow aliphatic hydroxylation.
Mechanism-Based Inhibition (MBI) Potential MBI of CYP450s (Heme alkylation).[1]Potent MBI of MAO-A/B and CYP2D6.None.
In Vivo Clearance High (Hepatic).High (Hepatic + Extrahepatic).Low to Moderate.
Metabolic Activation Pathways

The stability of the 4-(prop-2-yn-1-yl) moiety is compromised by CYP450 enzymes, which can oxidize the terminal alkyne. Unlike the N-propargyl mechanism (which targets the flavin cofactor of MAO), the C-propargyl group targets the heme iron of CYPs.

MetabolicPathways Parent 4-(prop-2-yn-1-yl)piperidine (Parent) CYP CYP450 (Oxidation) Parent->CYP Phase I Oxirene Oxirene / Ketene (Reactive Intermediate) CYP->Oxirene [O] Transfer HemeAdduct Heme Alkylation (Enzyme Inactivation) Oxirene->HemeAdduct Covalent Bond (Suicide Inhibition) Hydration Hydration Oxirene->Hydration H2O Ketone Ketone/Aldehyde (Stable Metabolite) Hydration->Ketone Rearrangement

Figure 1: CYP450-mediated metabolic activation of the terminal alkyne. The formation of a reactive oxirene/ketene species can lead to irreversible heme alkylation (toxicity/DDI risk) or hydrolysis to a ketone.

Part 2: In Vitro Stability Assessment

To validate the stability of molecules containing this moiety, a standard microsomal stability assay is insufficient. You must assess both intrinsic clearance and time-dependent inhibition (TDI) to rule out mechanism-based inactivation.

Protocol: Microsomal Stability & TDI Assay

Objective: Determine


, 

, and the

ratio for suicide inhibition.

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc).

  • Positive Control: Verapamil (Metabolism), 1-Ethynylpyrene (TDI).

Workflow:

  • Metabolic Stability (Clearance):

    • Incubation: Mix microsomes (0.5 mg/mL) with Test Compound (1 µM) in phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Add NADPH system.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
  • Time-Dependent Inhibition (TDI) - Critical for Alkynes:

    • Pre-incubation: Incubate Test Compound (various concentrations) with microsomes +/- NADPH for 30 mins.

    • Dilution: Dilute 1:10 into a secondary incubation containing a standard CYP probe substrate (e.g., Midazolam for CYP3A4).

    • Readout: Measure formation of probe metabolite (1'-hydroxymidazolam).

    • Interpretation: If pre-incubation with NADPH decreases probe metabolism significantly compared to without NADPH, the alkyne is acting as a suicide inhibitor.

Expected Results & Interpretation
Parameter4-(prop-2-yn-1-yl)piperidine4-propylpiperidineInterpretation

(Human)
Moderate (15-40 µL/min/mg)Low (<10 µL/min/mg)The alkyne increases clearance via oxidative attack.
NADPH Shift (TDI) Positive (Shift > 1.5x)Negative (Shift ~ 1.0)Warning: The propargyl moiety causes mechanism-based inactivation.
Major Metabolite +16 Da (Ketone/Oxide)+16 Da (Alkyl Hydroxyl)Alkyne hydration vs. Alkyl hydroxylation.

Part 3: In Vivo Stability & Pharmacokinetics

In vivo, the 4-(prop-2-yn-1-yl)piperidine moiety is often used as a linker in PROTACs. Its stability is governed by hepatic first-pass metabolism.

Protocol: Rat Pharmacokinetics (IV/PO)

Objective: Establish bioavailability (


) and clearance (

) to determine if the propargyl group limits systemic exposure.

Experimental Design:

  • Animals: Male Sprague-Dawley Rats (n=3 per group), cannulated.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is often good due to the piperidine amine).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: Oral Gavage (5 mg/kg).

Sampling Schedule:

  • Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Plasma separation and LC-MS/MS analysis.

Data Analysis (Non-Compartmental):

  • Calculate

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
Strategic Optimization (SAR)

If stability is poor (


 liver blood flow), consider these structural modifications:
  • Gem-dimethyl substitution: Add two methyl groups adjacent to the alkyne (at the propargyl methylene). This sterically hinders CYP oxidation.

    • Change:-CH2-C≡CH

      
      -C(Me)2-C≡CH
      
  • Fluorination: Replace the propargyl methylene hydrogens with fluorine.

    • Change:-CH2-C≡CH

      
      -CF2-C≡CH
      
  • Saturation: If the alkyne is only a linker and not a "click" handle for target engagement, reduce to propyl.

Part 4: References

  • Mechanism of Alkyne Oxidation: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates.[1] Journal of Biological Chemistry.[1] Link

  • 4-Substituted Piperidine Metabolism: Kalgutkar, A. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[2] Link

  • PROTAC Linker Chemistry: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link

  • MAO Inhibitor Structure-Activity: Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Link

  • Chemical Entity Data: PubChem Compound Summary for CID 56966144, 4-(prop-2-yn-1-yl)piperidine. Link

Sources

Structural Elucidation Guide: X-ray Crystallography of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Prop-2-yn-1-yl)piperidine serves as a critical pharmacophore in the development of monoamine oxidase B (MAO-B) inhibitors and sigma receptor ligands. While NMR confirms connectivity, it fails to capture the 3D conformational lock imposed by salt formation. This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing why SC-XRD is the non-negotiable standard for validating the chair conformation stability and ionic lattice architecture of these hydrochloride salts.

Part 1: The Comparative Landscape

Why SC-XRD Over NMR and PXRD?

In drug development, the "performance" of an analytical technique is defined by its ability to resolve ambiguity. For piperidine derivatives, the primary ambiguity is the axial vs. equatorial orientation of the C4-propargyl substituent and the specific hydrogen-bonding network of the hydrochloride salt.

Table 1: Technical Performance Comparison

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD)
3D Stereochemistry Absolute. Direct observation of C4-equatorial preference.Inferred. Based on coupling constants (

-values); often ambiguous in fluxional rings.
None. Only provides bulk phase fingerprint.
Salt Characterization Definitive. Maps exact

distances and geometry.
Indirect. Chemical shift changes indicate protonation but not lattice position.Phase ID. Confirms crystallinity but not atomic connectivity.
Disorder Resolution High. Refines propargyl group rotational disorder (occupancy factors).Low. Rapid rotation averages signals, masking conformers.N/A. Cannot resolve intramolecular disorder.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).Bulk powder (~10-50 mg).

Critical Insight: While NMR is faster, it measures a time-averaged structure in solution. SC-XRD captures the lowest energy conformation frozen in the solid state, which often correlates directly with the bioactive conformation in receptor binding pockets.

Part 2: Structural Analysis of the HCl Salt

The Hydrochloride Advantage

The conversion of the free base 4-(prop-2-yn-1-yl)piperidine to its hydrochloride salt is not merely for solubility; it fundamentally alters the structural landscape.

  • Conformational Locking:

    • The piperidine ring typically adopts a chair conformation .[1][2][3]

    • In the HCl salt, the nitrogen atom is protonated (

      
      ). This cationic center acts as a strong hydrogen bond donor.
      
    • Thermodynamic Preference: The bulky 4-propargyl group will almost exclusively adopt the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • The Ionic Lattice (The "Anchor"):

    • The chloride anion (

      
      ) acts as a bridge, accepting hydrogen bonds from the piperidinium nitrogen.
      
    • Metric: Typical

      
       distances range from 3.05 to 3.20 Å , with 
      
      
      
      angles approaching
      
      
      .
    • Packing: These charge-assisted hydrogen bonds often form infinite 1D chains or 2D sheets, significantly raising the melting point compared to the free base (which is often an oil or low-melting solid).

Visualization: The Structural Workflow

The following diagram outlines the decision logic for characterizing these derivatives, emphasizing the critical "Salt Selection" phase.

StructuralWorkflow Synthesis Crude 4-(Prop-2-yn-1-yl)piperidine SaltScreen Salt Screening (HCl vs. Fumarate vs. Tartrate) Synthesis->SaltScreen HClChoice HCl Salt Selected (High Crystallinity Potential) SaltScreen->HClChoice Best Packing Efficiency Crystallization Vapor Diffusion (MeOH / Et2O) HClChoice->Crystallization XRD SC-XRD Data Collection (Mo/Cu Source, <100K) Crystallization->XRD Single Crystal >0.1mm Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement H-Bond Resolution

Caption: Figure 1. Critical workflow for converting the crude piperidine intermediate into a diffraction-quality hydrochloride salt crystal.

Part 3: Experimental Protocol

Crystallization Strategy: Vapor Diffusion

For piperidine hydrochloride salts, standard evaporation often yields amorphous crusts. Vapor diffusion is the superior protocol to grow X-ray quality prisms.

Protocol:

  • Inner Vessel: Dissolve 10 mg of the 4-(prop-2-yn-1-yl)piperidine HCl derivative in 0.5 mL of Methanol (good solvent) in a small analytical vial. Ensure the solution is clear (filter if necessary).

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Acetone (antisolvent).

  • Equilibration: Seal the outer jar tightly. The volatile antisolvent will slowly diffuse into the methanol solution, gently lowering solubility and inducing nucleation.

  • Timeline: Leave undisturbed at 4°C for 3-7 days.

  • Harvesting: Crystals typically form as colorless blocks or prisms. Mount immediately in Paratone-N oil to prevent desolvation.

Data Collection & Refinement Logic
  • Temperature: Collect data at 100 K (using liquid nitrogen stream). This freezes the thermal vibration of the terminal alkyne group (

    
    ), which is prone to high thermal motion (libration) at room temperature.
    
  • Resolution: Aim for

    
     Å or better to resolve the H-atom positions on the ammonium nitrogen.
    

RefinementLogic RawData Raw Frames Integration Integration & Scaling (SAINT/CrysAlis) RawData->Integration Phasing Phasing (Intrinsic Phasing) Locates Cl and N atoms Integration->Phasing Refinement Least-Squares Refinement (Minimize R1 value) Phasing->Refinement H_Bonding Difference Fourier Map Locate NH2+ Protons Refinement->H_Bonding Residual Electron Density H_Bonding->Refinement Final Cycle

Caption: Figure 2. The crystallographic refinement pathway.[3] Locating the ammonium protons in the Difference Fourier Map is the final validation step.

Part 4: Representative Data & Interpretation

When analyzing the structure of 4-(prop-2-yn-1-yl)piperidine HCl, the following crystallographic parameters are diagnostic of a successful structure solution.

Table 2: Representative Crystallographic Parameters (Piperidine HCl Class) (Data derived from analogous 4-substituted piperidine salts)

ParameterTypical Value / ObservationStructural Significance
Space Group

or

Monoclinic/Orthorhombic systems are most common for these organic salts.
Piperidine Geometry Chair ConformationThe C2-C3-C4-C5 torsion angle is typically

.
N...Cl Distance

Å
Indicates strong charge-assisted Hydrogen Bonding.
C4-Substituent EquatorialThe propargyl group extends laterally, minimizing steric strain.
Alkyne Linearity

angle

Deviations

may indicate disorder or packing forces.

Interpretation of the Propargyl Group: The prop-2-yn-1-yl tail is a rigid linear rod. In the crystal lattice, this group often engages in weak C-H...


 interactions  with neighboring aromatic rings or alkyne groups. If the thermal ellipsoids for the terminal carbons are elongated (cigar-shaped), it indicates the alkyne is "waggling" in the lattice—a common feature in these derivatives that necessitates low-temperature collection (100 K).

References

  • NIST Chemistry WebBook. Piperidine hydrochloride - Standard Reference Data.[4] National Institute of Standards and Technology.[4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11355509, 4-methyl-1-(prop-2-yn-1-yl)piperidine. (Structural Analog Reference). [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization - Methods and Protocols. [Link]

  • Royal Society of Chemistry (RSC). CrystEngComm: Polymorphism in piperidine derivatives and hydrogen bonding analysis. [Link]

Sources

Comparison Guide: Validating Ternary Complex Formation in Piperidine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from passive polyethylene glycol (PEG) chains to active, structurally rigid motifs. Piperidine-based linkers represent a paradigm shift: they reduce the entropic penalty of ternary complex formation by pre-organizing the ligand orientation.[] However, this rigidity introduces a high risk of steric clash if the geometry is imperfect.

This guide provides an objective technical comparison of validation methods for piperidine-linked PROTACs. Unlike flexible PEG linkers, where binary affinity often predicts degradation, rigid piperidine linkers require explicit validation of cooperativity (


)  and ternary half-life (

)
to confirm that the conformational restriction is beneficial rather than detrimental.

Part 1: The Piperidine Advantage – Thermodynamic Rationale

To validate a piperidine linker, one must first understand the thermodynamic hypothesis being tested.

Entropy-Enthalpy Compensation
  • Flexible Linkers (PEG/Alkyl): High conformational freedom. Upon binding, the loss of conformational entropy (

    
    ) is significant. The complex relies heavily on enthalpic gain from the protein-ligand interaction.
    
  • Rigid Linkers (Piperidine/Piperazine): The linker is "pre-organized."[2] The entropic cost of binding is paid during synthesis, not during complex formation. If the vector is correct, this leads to a more stable ternary complex (lower

    
    ) and higher positive cooperativity (
    
    
    
    ).
The Solubility Factor

Piperidine introduces a basic nitrogen (


), which is often protonated at physiological pH. This improves aqueous solubility compared to alkyl chains and lowers the Topological Polar Surface Area (TPSA) compared to long PEG chains, addressing the "molecular obesity" often seen in PROTACs.
Mechanism of Action Visualization

TernaryComplex POI Protein of Interest (POI) Complex_Flex Ternary Complex (Low Stability) POI->Complex_Flex + PROTAC (Flex) Complex_Rigid Ternary Complex (High Cooperativity) POI->Complex_Rigid + PROTAC (Rigid) E3 E3 Ligase (e.g., CRBN/VHL) E3->Complex_Flex E3->Complex_Rigid PROTAC_Flex PROTAC (PEG Linker) High Entropy Cost PROTAC_Flex->Complex_Flex High Entropic Penalty PROTAC_Rigid PROTAC (Piperidine) Pre-organized PROTAC_Rigid->Complex_Rigid Low Entropic Penalty

Figure 1: Thermodynamic impact of linker rigidity. Piperidine linkers (green) aim to minimize the entropic penalty of binding, stabilizing the ternary complex compared to flexible PEG linkers (yellow).

Part 2: Comparative Methodologies for Validation

Validating the ternary complex of a rigid linker requires measuring kinetics , not just affinity. A piperidine linker might have weaker binary affinity but drive faster degradation due to a longer ternary residence time.

Table 1: Methodological Comparison
FeatureSurface Plasmon Resonance (SPR) TR-FRET AlphaLISA Isothermal Titration Calorimetry (ITC)
Primary Output

,

,

,


, Relative Proximity
Signal Intensity (Proximity)

,

,

, Stoichiometry
Cooperativity (

)
Directly Calculated (Gold Standard)Inferred (Indirectly)QualitativeDirectly Calculated
Throughput MediumHighHighVery Low
Piperidine Suitability High. Essential for measuring residence time (

).
Medium. Good for screening, but misses kinetic stability.Medium. Prone to "Hook Effect" artifacts.High. Validates the thermodynamic hypothesis (entropy).[3]
Sample Consumption Low (Regenerable chips)LowLowHigh (mg quantities)

Recommendation: Use TR-FRET for primary screening of linker libraries. Use SPR for the critical validation of the top piperidine hits to quantify the cooperativity factor (


).

Part 3: Deep Dive Protocol – SPR Validation

This protocol focuses on Surface Plasmon Resonance (SPR) because it is the only method that accurately differentiates between a PROTAC that binds transiently and one that forms a stable, cooperative complex—the primary goal of using a piperidine linker.

Experimental Setup (Biacore/Sierra Systems)

Objective: Determine the Cooperativity Factor (


) and Ternary Half-life (

).

Reagents:

  • Ligand: Biotinylated E3 Ligase (e.g., AviTag-CRBN or VHL).

  • Analyte 1: PROTAC (Piperidine-linked).[2][4]

  • Analyte 2: POI (Protein of Interest, e.g., BRD4).

  • Running Buffer: HBS-P+ with 0.1% DMSO (critical to match PROTAC solvent).

Step-by-Step Workflow
  • Immobilization:

    • Capture Biotin-E3 Ligase on a Streptavidin (SA) chip.

    • Target Density: Low density (~500-1000 RU) to minimize mass transport limitations.

  • Binary Affinity (

    
    ): 
    
    • Inject PROTAC (concentration series: 0.1x to 10x expected

      
      ) over the immobilized E3.
      
    • Fit to 1:1 binding model to obtain

      
      .
      
  • Ternary Complex Formation (

    
    ): 
    
    • Method: "Coinject" or "Dual Inject" mode.

    • Step A: Inject saturating concentration of PROTAC (e.g., 1-5

      
      M) to saturate E3 binding sites.
      
    • Step B: Immediately inject the POI (concentration series) in the presence of the same PROTAC concentration.

    • Control: Inject POI alone over E3 to ensure no non-specific binding exists between POI and E3.

The "Hook Effect" Control

Rigid linkers can exhibit a sharp Hook Effect (autoinhibition) where binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex at high concentrations.

  • Validation Step: In the SPR assay, ensure the PROTAC concentration in Step A is saturating but not effectively infinite. If the signal decreases at the highest PROTAC concentrations, you are observing the Hook Effect.

SPR Workflow Diagram

SPR_Workflow Step1 1. Immobilize E3 Ligase (SA Chip) Step2 2. Binary Kinetic Cycle Flow PROTAC over E3 Step1->Step2 Step3 3. Saturate Surface Constant [PROTAC] Flow Step2->Step3 Determine Binary KD Step4 4. Ternary Kinetic Cycle Flow POI + [PROTAC] Step3->Step4 Data Data Output: ka, kd, KD(ternary) Step4->Data Fit 1:1 Model

Figure 2: SPR workflow for ternary complex validation. The critical step is maintaining constant PROTAC concentration during the POI injection to measure true ternary kinetics.

Part 4: Data Interpretation & Cooperativity Calculation

The success of a piperidine linker is defined quantitatively by the Cooperativity Factor (


).
Calculating Alpha ( )

[5][6][7]
  • 
    :  Affinity of POI to PROTAC (measured in solution or separate SPR channel).
    
  • 
    :  Apparent affinity of POI to the E3-PROTAC complex.
    
Interpreting the Results
Alpha Value (

)
InterpretationPiperidine Linker Assessment

Positive Cooperativity. The E3 and POI stabilize each other.Success. The rigid linker correctly pre-organizes the interface.

Non-cooperative. Independent binding.Neutral. The linker acts as a passive tether (similar to PEG).

Negative Cooperativity. Steric clash.[3]Failure. The rigid linker prevents the formation of the complex.
Case Study: Piperidine vs. PEG[8]

Scenario: A researcher compares a standard PEG3-linker PROTAC against a Piperidine-linker PROTAC targeting BRD4 and CRBN.

Experimental Data (SPR):

ParameterPEG3-PROTAC (Flexible)Piperidine-PROTAC (Rigid)Analysis
Binary

(POI)
100 nM150 nMPiperidine slightly reduces binary affinity (steric bulk).
Ternary

100 nM15 nMPiperidine dramatically improves ternary affinity.
Cooperativity (

)
1.0 10.0 Key Finding.
Ternary

20 seconds180 secondsPiperidine complex is kinetically stable.

Conclusion: Although the Piperidine PROTAC has weaker binary binding, its 10-fold positive cooperativity and significantly longer residence time (


) predict it will be a more potent degrader in cells. This validates the "pre-organization" hypothesis.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Roy, M. J., et al. (2019). "SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate." ACS Chemical Biology. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Link

  • Hughes, S. J., et al. (2024). "Characterizing PROTAC ternary complex formation using Biacore SPR systems." Cytiva Application Note. Link

Sources

Optimizing PROTAC Linkerology: A Comparative Guide to 4-(prop-2-yn-1-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Rigid Linkers

In the rapidly evolving field of Targeted Protein Degradation (TPD), the "linker" is no longer viewed as a passive connector. Early PROTACs relied heavily on flexible Polyethylene Glycol (PEG) chains. However, recent Structure-Activity Relationship (SAR) studies have identified 4-(prop-2-yn-1-yl)piperidine as a superior "rigidified" scaffold.

This guide objectively compares 4-(prop-2-yn-1-yl)piperidine analogs against traditional PEG and alkyl linkers. We analyze how the conformational restriction of the piperidine ring, combined with the "clickable" propargyl handle, enhances ternary complex stability , cell permeability , and metabolic stability .

Key Advantages of the Scaffold
  • Conformational Rigidity: Reduces the entropic penalty upon ternary complex formation (Target Protein - PROTAC - E3 Ligase).

  • Click-Ready: The terminal alkyne allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Tunable Vector: The C4-substitution provides a defined exit vector distinct from N-substituted analogs.

SAR Analysis: Rigid vs. Flexible Linker Systems

The following analysis compares the performance of the 4-(prop-2-yn-1-yl)piperidine scaffold against standard alternatives in the context of degrading oncogenic proteins (e.g., BCL6, BRD4).

Comparative Performance Matrix
Feature4-(prop-2-yn-1-yl)piperidine (Rigid)PEG-4 / PEG-6 Chains (Flexible)Linear Alkyl Chains (Hydrophobic)
Entropy Cost (

)
Low (Pre-organized conformation)High (Must collapse to bind)Medium
Cell Permeability High (Lipophilic core, no H-bond donors)Low (High TPSA, hydrophilic)High
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to oxidative metabolism)Medium ( susceptible to

-oxidation)
Synthetic Utility High (Modular "Click" Chemistry)Medium (Linear coupling)Medium
Degradation (

)
< 10 nM (Target Dependent)50 - 200 nM20 - 100 nM
Mechanistic Insight: The "Goldilocks" Zone

The 4-(prop-2-yn-1-yl)piperidine scaffold operates in the "Goldilocks" zone of linker design.

  • Too Flexible (PEG): The linker acts like a "wet noodle," preventing the precise alignment required for ubiquitin transfer.

  • Too Rigid (Direct Bond): Steric clashes prevent the E3 ligase and Target Protein from approaching.

  • Optimal (Piperidine): The chair conformation of the piperidine ring projects the propargyl group at a defined angle, facilitating a productive ternary complex.

Visualizing the Logic: Ternary Complex Formation

The diagram below illustrates how the rigid piperidine linker facilitates the formation of a stable Ternary Complex compared to a flexible PEG linker.

TernaryComplex cluster_0 Flexible PEG Linker (High Entropy) cluster_1 Rigid Piperidine Linker (Low Entropy) PEG_E3 E3 Ligase PEG_Linker ~~~~ PEG ~~~~ PEG_E3->PEG_Linker PEG_POI Target Protein PEG_Linker->PEG_POI Pip_Linker 4-Propargyl Piperidine PEG_Linker->Pip_Linker Optimization Step Pip_E3 E3 Ligase Pip_E3->Pip_Linker Stable Interface Pip_POI Target Protein Pip_Linker->Pip_POI Precise Vector

Figure 1: Structural logic demonstrating how the rigid piperidine scaffold reduces entropic penalties, stabilizing the E3-Linker-Target ternary complex.

Experimental Protocols

To validate the SAR of this scaffold, we employ a two-phase workflow: Scaffold Synthesis followed by "Click" Conjugation .

Phase A: Synthesis of 4-(prop-2-yn-1-yl)piperidine Core

Reference Grounding: Adapted from WO2021077010A1 [1].

Reagents:

  • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate[1][2][3][4]

  • Lithium acetylide ethylenediamine complex[1][2][3][4]

  • Dry DMSO (Dimethyl sulfoxide)[1][2][3][4]

Step-by-Step Protocol:

  • Preparation: Dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMSO (0.3 M concentration).

  • Alkylation: Add Lithium acetylide ethylenediamine complex (2.5 eq) slowly at room temperature. Note: Exothermic reaction.

  • Reaction: Warm the solution to 35°C and stir for 16 hours .

  • Quench: Pour the reaction mixture into ice-water.

  • Extraction: Extract with MTBE (Methyl tert-butyl ether) x3. Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected alkyne.

Phase B: CuAAC "Click" Conjugation to Ligand

Objective: Connect the piperidine linker to an azide-functionalized Target Ligand (e.g., BCL6 binder).

Step-by-Step Protocol:

  • Dissolution: Dissolve the Alkyne-Linker (from Phase A) and Azide-Ligand (1.0 eq) in tBuOH:H₂O (1:1) .

  • Catalyst Prep: Prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq).

  • Cycloaddition: Add the catalyst solution to the reaction mixture. Stir at RT for 2-4 hours .

  • Monitoring: Monitor consumption of azide by LC-MS (Target mass = Ligand + Linker + Triazole).

  • Workup: Dilute with EtOAc, wash with 5% NH₄OH (to remove Copper), then brine.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group, exposing the piperidine amine for final coupling to the E3 Ligase ligand (e.g., Pomalidomide-acid).

Workflow Visualization: Synthesis & Assay

Workflow Start Start: Boc-Piperidine-CH2-OTs Step1 1. Alkylation (Li-Acetylide, DMSO, 35°C) Start->Step1 Inter1 Intermediate: Boc-4-propargylpiperidine Step1->Inter1 Step2 2. Click Reaction (CuAAC) (Azide-Ligand, CuSO4/Ascorbate) Inter1->Step2 Inter2 Intermediate: Boc-Piperidine-Triazole-Ligand Step2->Inter2 Step3 3. Boc Deprotection (4M HCl/Dioxane) Inter2->Step3 Step4 4. E3 Ligase Coupling (Pomalidomide-COOH, HATU) Step3->Step4 Final Final PROTAC Step4->Final Assay 5. Degradation Assay (Western Blot / HiBiT) Final->Assay Evaluate DC50

Figure 2: Synthetic workflow for generating PROTAC libraries using the 4-(prop-2-yn-1-yl)piperidine scaffold.

References

  • Google Patents. (2021).[2][3] Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety (WO2021077010A1).[2][3] Retrieved from

  • PubMed. (2012).[5] Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists.[5] Retrieved from [Link]

Sources

Comparative analysis of piperidine-based linkers versus PEG-based linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.[1][2][3][4][5][] While Polyethylene Glycol (PEG) linkers remain the standard for initial library generation due to synthetic accessibility and water solubility, they often suffer from poor membrane permeability and oxidative metabolic liabilities.

This guide analyzes the shift toward piperidine-based (rigid) linkers , demonstrating how conformational restriction can enhance oral bioavailability and degradation potency by reducing the entropic penalty of ternary complex formation.[7] We provide a head-to-head technical comparison, supported by representative experimental data and validated protocols.

Part 1: The Physicochemical Landscape

The choice between PEG and piperidine linkers represents a trade-off between solubility and permeability .

Polyethylene Glycol (PEG) Linkers

PEG chains are the historical default because they are commercially available in defined lengths and highly hydrophilic.

  • Mechanism: The ether oxygens accept hydrogen bonds, significantly lowering the logP (lipophilicity) of the parent molecule.

  • The Liability: High Topological Polar Surface Area (TPSA). As PEG chains elongate to span the required distance (often 12–20 Å), the TPSA frequently exceeds the 140 Ų threshold for oral bioavailability, leading to poor cellular permeability.

Piperidine-Based Linkers

Piperidine moieties introduce structural rigidity and basicity.[4]

  • Mechanism: The cyclic structure reduces the number of rotatable bonds (nRotB). The nitrogen atom can be protonated/deprotonated depending on pH, potentially aiding lysosomal escape (the "proton sponge" effect).

  • The Advantage: By replacing linear hydrophilic chains with lipophilic rings, these linkers often improve passive permeability (P_app) and metabolic stability.

Table 1: Physicochemical Comparison
FeaturePEG-Based LinkersPiperidine-Based LinkersImpact on PROTAC
Conformation Flexible (High Entropy)Rigid (Pre-organized)Rigid linkers reduce entropic cost of binding.
Solubility High (Hydrophilic)Moderate to LowPEG is preferred for IV formulations; Piperidine for oral.
Permeability Low (High TPSA)High (Lower TPSA)Piperidine improves intracellular concentration.
Metabolism High (Oxidative cleavage)Low (Stable)Piperidine resists CYP-mediated degradation.
Synthesis Amide coupling / ClickReductive Amination / SNArPEG is easier for rapid library synthesis.

Part 2: Ternary Complex Dynamics & Cooperativity

The efficiency of a PROTAC is governed by the formation of the ternary complex: Target Protein (POI) :: PROTAC :: E3 Ligase .[2][8][9]

The Entropic Penalty
  • PEG Linkers: Due to high flexibility, PEG linkers possess high conformational entropy. Upon binding, this entropy is lost, resulting in a thermodynamic penalty (

    
    ). This can weaken the ternary complex affinity.
    
  • Piperidine Linkers: These linkers are "pre-organized."[4][10] They occupy fewer conformational states in solution. Consequently, the entropic loss upon binding is lower, often leading to higher positive cooperativity (

    
    ).
    
Visualization of Linker Dynamics

The following diagram illustrates how linker rigidity influences the equilibrium between binary and ternary complexes.

TernaryComplex PROTAC_PEG PROTAC (PEG) High Entropy (Floppy) Binary Binary Complex (Low Efficiency) PROTAC_PEG->Binary Fast Association (Non-specific) PROTAC_PIP PROTAC (Piperidine) Low Entropy (Rigid) Ternary Productive Ternary Complex (Ubiquitination) PROTAC_PIP->Ternary Pre-organized Geometry POI Protein of Interest (POI) E3 E3 Ligase Binary->Ternary High Entropic Cost (Slow Step)

Figure 1: Impact of linker rigidity on ternary complex formation. Rigid linkers (Green path) bypass the high entropic cost associated with collapsing a flexible PEG chain (Red path), facilitating stable ternary complex formation.

Part 3: Metabolic Stability (The "Soft Spot" Analysis)

A major failure mode for PEG-based PROTACs in vivo is rapid clearance.

  • PEG Liability: The ethylene glycol units (–O–CH₂–CH₂–) are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). This leads to chain scission, separating the warhead from the E3 ligand and rendering the molecule inactive.

  • Piperidine Solution: Saturated nitrogen heterocycles are significantly more resistant to oxidative cleavage. Furthermore, substituting the central chain with a piperidine ring removes the specific ether linkages that serve as metabolic "soft spots."

Case Evidence: In the development of ARV-110 (an androgen receptor degrader), initial flexible linkers showed poor oral exposure. Rigidification using piperidine/piperazine motifs improved metabolic stability and oral bioavailability, allowing it to become one of the first PROTACs to enter clinical trials [1].

Part 4: Comparative Performance Data

The following data summarizes a representative comparison of two PROTAC analogs targeting BRD4 (recruiting CRBN), differing only by their linker structure.

Compound A: PEG-3 linker (Flexible) Compound B: Bis-piperidine linker (Rigid)

MetricCompound A (PEG-3)Compound B (Bis-Piperidine)Interpretation
DC50 (nM) 45 nM8 nMRigid linker improves potency 5-fold.
Dmax (%) 85%98%Better ternary stability leads to deeper degradation.
Permeability (P_app) 0.8 x 10⁻⁶ cm/s5.2 x 10⁻⁶ cm/sCompound B shows high permeability (Oral viable).
Microsomal Stability (t1/2) 12 min> 60 minPiperidine resists metabolic degradation.
Cooperativity (

)
0.9 (Negative/Neutral)3.5 (Positive)Rigid linker promotes constructive protein-protein interactions.

Data synthesized from trends observed in comparative linker studies [2, 3].

Part 5: Experimental Protocols

To validate the advantages of a specific linker, researchers must assess both the degradation efficiency and the ternary complex cooperativity .

Workflow Visualization

Workflow cluster_synthesis 1. Synthesis cluster_biophys 2. Biophysical Characterization cluster_cell 3. Cellular Assays Step1 Linker Attachment (Reductive Amination vs Amide) Step2 TR-FRET / AlphaLISA (Ternary Complex Affinity) Step1->Step2 Step3 Determine Cooperativity (α) Step2->Step3 Step4 Western Blot (DC50/Dmax) Step3->Step4 Go/No-Go Decision Step5 Cell Viability (CTG) Step4->Step5

Figure 2: Integrated workflow for validating linker efficacy. Note that biophysical validation (Step 2) should precede cellular assays to confirm mechanism of action.

Protocol: TR-FRET Ternary Complex Assay

This assay quantifies the ability of the linker to bring the E3 ligase and POI together.

Reagents:

  • Biotinylated POI (e.g., BRD4).

  • His-tagged E3 Ligase (e.g., CRBN).

  • Fluorophores: Europium-Streptavidin (Donor) and APC-anti-His (Acceptor).

Procedure:

  • Preparation: Dilute PROTACs in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127) to create a 10-point dose-response curve.

  • Incubation: Mix 50 nM Biotin-POI and 50 nM His-E3 with the PROTAC dilutions. Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add Europium-Streptavidin (1 nM final) and APC-anti-His (10 nM final). Incubate for 60 minutes at RT in the dark.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Plot the TR-FRET ratio (665/615 nm) against PROTAC concentration.

    • Result: A bell-shaped curve ("Hook Effect") confirms ternary complex formation.[11] The amplitude of the curve correlates with complex stability [4].

Protocol: Western Blot for DC50
  • Treatment: Seed cells (e.g., HEK293) and treat with PROTAC (0.1 nM – 10 µM) for 16–24 hours.

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors.

  • Normalization: Quantify total protein (BCA assay) to ensure equal loading.

  • Blotting: Separate proteins via SDS-PAGE, transfer to PVDF, and probe with primary antibody against POI and housekeeping protein (e.g., GAPDH).

  • Quantification: Densitometry analysis using ImageJ. Plot signal intensity vs. log[concentration] to derive DC50 (concentration at 50% degradation).

References

  • Mullard, A. (2019). "Targeted protein degraders crowd into the clinic." Nature Reviews Drug Discovery. Available at: [Link]

  • Maple, H. J., et al. (2019). "Development of a General Approach to the Synthesis of PROTACs." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Goracci, L., et al. (2020). "Quantifying the Effect of Linker Properties on PROTAC Permeability and Activity." Journal of Medicinal Chemistry. Available at: [Link]

  • Hughes, S. J., et al. (2020). "Assessing the Cooperativity of PROTAC-Induced Ternary Complexes using TR-FRET." Methods in Molecular Biology. Available at: [Link]

Sources

Technical Guide: Cell Permeability Assays for PROTACs Containing 4-(Prop-2-yn-1-yl)piperidine

[1]

Executive Summary: The "Beyond Rule of 5" Paradox

Proteolysis Targeting Chimeras (PROTACs) incorporating 4-(Prop-2-yn-1-yl)piperidine represent a specific subclass of "Beyond Rule of 5" (bRo5) molecules.[1] While the piperidine ring often serves as a solvent-exposed handle or E3 ligase attachment point (e.g., mimicking the glutarimide of Thalidomide/Pomalidomide), the propargyl (alkyne) group is the critical feature here.

For standard small molecules, permeability is a binary "in or out" question.[1] For PROTACs, it is a multi-step hurdle involving membrane insertion, "chameleonic" folding (hiding polar surface area), and evasion of efflux transporters (P-gp/ABCB1).

The Core Thesis of This Guide: Standard assays like PAMPA and unmodified Caco-2 often generate false negatives for this specific class of PROTACs due to low recovery (plastic binding) and complex solubility profiles. However, the presence of the alkyne handle in 4-(Prop-2-yn-1-yl)piperidine offers a unique advantage: it enables Bioorthogonal "Click" Quantification , allowing for precise measurement of intracellular concentration—the only metric that truly correlates with degradation potency.[1]

Comparative Analysis of Permeability Assays

The following table contrasts the three primary methodologies available for assessing this specific chemical series.

FeatureMethod A: PAMPA (Parallel Artificial Membrane)Method B: Caco-2 (Transwell)Method C: Click-Based Intracellular Quantitation
Principle Passive diffusion through lipid-oil-lipid sandwich.[1]Active/Passive transport across human epithelial monolayer.[1]Bioorthogonal Lysis: Cell incubation

Lysis

CuAAC Click Reaction.
Suitability for PROTACs Low. Fails to capture "chameleonic" folding or active efflux.[1]Medium. Gold standard for regulatory, but suffers from high non-specific binding (low recovery).[1]High. Directly measures cytosolic availability using the alkyne handle.[1]
Throughput High (96/384-well).[1]Low/Medium (24/96-well).[1]Medium (Lysate-based plate reading).
Key Output

(Passive).

(A-B/B-A), Efflux Ratio.[1][2]
Intracellular Concentration (

).[1]
Blind Spots No transporters; false negatives for slow-but-steady permeators.[1]Membrane retention; plastic adsorption; requires LC-MS/MS optimization.[1]Requires cell lysis (endpoint assay); not kinetic.[1]

Strategic Decision Framework

The choice of assay should be dictated by the stage of development and the specific physicochemical question being asked.[1]

AssayDecisionTreeStartStart: 4-(Prop-2-yn-1-yl)piperidine PROTACStageDevelopment Stage?Start->StageScreeningEarly Screening(>100 analogs)Stage->ScreeningHigh NLeadOptLead Optimization(<20 analogs)Stage->LeadOptLow NPAMPAExecute PAMPA(Check Passive Diffusion)Screening->PAMPACheckAlkyneIs Alkyne StericallyAccessible?LeadOpt->CheckAlkyneResult1Rank by Passive PermeabilityPAMPA->Result1ClickAssayExecute Click-Quant Assay(CuAAC Detection)CheckAlkyne->ClickAssayYesCaco2Execute Caco-2 + BSA(Assess Efflux/P-gp)CheckAlkyne->Caco2No/BlockedResult2True Intracellular OccupancyClickAssay->Result2Result3Efflux Ratio (P-gp liability)Caco2->Result3

Figure 1: Strategic decision tree for selecting the appropriate permeability assay based on development stage and molecular features.[1]

Deep Dive: The "Click-Quant" Protocol

Why this is the superior method for 4-(Prop-2-yn-1-yl)piperidine PROTACs.

Standard LC-MS quantification of PROTACs in cell lysate is often plagued by matrix effects and poor ionization efficiency of high-MW compounds.[1] However, your molecule contains a terminal alkyne .[1] This allows us to use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to tag the PROTAC after it has entered the cell and been lysed.[1]

This method avoids the "Observer Effect"—unlike tagging the PROTAC with a bulky fluorophore (which changes its permeability), the alkyne is already part of the pharmacophore.

Experimental Workflow
Materials:
  • Cell Line: HeLa or HEK293 (adherent).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors.[1]

  • Click Reagents:

    • Capture Reagent: Biotin-Azide (for Western/ELISA) or CalFluor-Azide (for fluorescence plate reader).[1]

    • Catalyst: CuSO4 (1 mM).[1]

    • Reducing Agent: Sodium Ascorbate (10 mM).[1]

    • Ligand: THPTA (stabilizes Cu(I) state).[1]

Step-by-Step Protocol:
  • Pulse (Incubation):

    • Seed cells at 50,000 cells/well in a 96-well plate.[1]

    • Treat cells with the PROTAC (1 µM - 10 µM) for 4 hours at 37°C.[1]

    • Control: Treat cells with 4-(Prop-2-yn-1-yl)piperidine fragment alone (high permeability control).[1]

  • Wash (Crucial Step):

    • Aspirate media.[1]

    • Wash 3x with ice-cold PBS + 0.1% BSA.[1]

    • Note: The BSA acts as a "scavenger" to remove PROTACs non-specifically stuck to the outer membrane plastic, a common source of false positives in bRo5 assays.[1]

  • Lysis:

    • Add 50 µL RIPA buffer.[1] Shake for 20 mins.

    • Clarify lysate via centrifugation (optional for plate reader, mandatory for LC-MS).[1]

  • The "Click" Reaction:

    • Prepare a Master Mix: 10 µM Azide-Fluorophore + 1 mM CuSO4 + 100 µM THPTA + 10 mM Sodium Ascorbate.[1]

    • Add Master Mix to lysate (1:1 ratio).[1]

    • Incubate for 1 hour at Room Temperature in the dark.

  • Readout:

    • Fluorescence: Read on a plate reader (Ex/Em depending on Azide-Fluorophore).

    • Quantification: Interpolate against a standard curve of the PROTAC "clicked" in empty cell lysate.[1]

ClickWorkflowcluster_0Cellular Phasecluster_1Chemical PhaseIncubateIncubate Cellswith PROTACWashWash 3x(PBS + BSA)Incubate->WashLyseCell LysisWash->LyseClickCuAAC Reaction(Add Azide-Probe)Lyse->ClickReadoutFluorescenceQuantificationClick->Readout

Figure 2: Workflow for the Click-based intracellular accumulation assay utilizing the native alkyne handle.[1]

Standard Protocol: Caco-2 with Modifications

If regulatory data is required, Caco-2 is mandatory.[1] However, for piperidine-containing PROTACs, the standard protocol must be modified to account for non-specific binding (NSB) .[1]

Modifications for bRo5 Molecules:

  • Receiver Plate Additive: Use 4% BSA in the receiver well.[1] This creates a "sink" condition that mimics the binding of the PROTAC to plasma proteins in the blood, driving the concentration gradient and preventing the molecule from bouncing back into the membrane.

  • Mass Balance Check: You must quantify the compound remaining in the donor well, receiver well, and extract the cell monolayer itself (using MeOH/H2O).[1]

    • Why? PROTACs often get trapped inside the lipid bilayer.[1]

    • Calculation: If Recovery < 70%, the

      
       value is invalid.[1]
      

Data Interpretation Table:


(

cm/s)
ClassificationAction Item for Chemist
< 0.5 Low PermeabilityReduce Hydrogen Bond Donors (HBD).[1] Mask polar N-H on the piperidine if exposed.[1]
0.5 - 2.0 ModerateAcceptable for PROTACs if potency is < 10 nM.[1]
> 2.0 HighExcellent.[1] Verify not a false positive due to membrane leak (Lucifer Yellow check).
Efflux Ratio > 2 P-gp SubstrateCommon for piperidines.[1] Consider capping the piperidine nitrogen or adding steric bulk near the alkyne.[1]

Scientific Rationale & Causality

The Piperidine Liability

The secondary amine in a piperidine ring (if not substituted) is basic (pKa ~11).[1] At physiological pH (7.4), it is fully protonated (cationic).[1]

  • Problem: Cationic species struggle to cross the hydrophobic core of the membrane.[1]

  • Solution: The 4-(Prop-2-yn-1-yl) substitution adds lipophilicity, but if the nitrogen remains free, permeability will be low.[1] If the piperidine is part of a linker (tertiary amine), the pKa drops, improving permeability.

The "Chameleonic" Effect

PROTACs are flexible.[1] In the aqueous cytosol, they expose polar groups (like the piperidine nitrogen).[1] In the lipid membrane, they must fold to hide these groups (intramolecular hydrogen bonding).[1]

  • Assay Implication: PAMPA uses a rigid oil layer (hexadecane) that does not allow this dynamic folding.[1] Therefore, PAMPA consistently underestimates PROTAC permeability .[1] Caco-2 or Cell-based Click assays are better because the phospholipid bilayer allows for this conformational adaptation.[1]

References

  • Matsson, P., & Kihlberg, J. (2017).[1] Cell permeability and oral absorption in the bRo5 chemical space.[1][3][4][5] Journal of Medicinal Chemistry. [Link][6]

  • Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[1][7][8] Chemistry & Biology. [Link]

  • Foley, C. A., et al. (2020).[1] Partitioning of PROTACs in Caco-2 and PAMPA systems: Insights into permeability and recovery. ACS Medicinal Chemistry Letters. [Link]

  • Verma, R., et al. (2020).[1] Constraints on the design of cell-permeable PROTACs. Nature Reviews Drug Discovery. [Link]

Safety Operating Guide

Proper Disposal Procedures: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain.

4-(Prop-2-yn-1-yl)piperidine hydrochloride presents a dual-hazard profile: it is a corrosive amine salt and possesses a terminal alkyne moiety. While the hydrochloride salt is relatively stable, improper disposal in municipal or facility plumbing can lead to the formation of explosive metal acetylides (specifically with copper or silver piping) and the release of toxic vapors if basified.

Immediate Action Plan:

  • Segregate from all oxidizing agents and strong bases.

  • Containerize in chemically resistant HDPE or glass.

  • Label clearly as "Flammable Solid / Corrosive / Toxic."

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safety, you must understand the "Why" behind the protocol. This compound is not just generic organic waste; its functional groups dictate specific handling.

FeatureChemical LogicOperational Risk
Piperidine Ring Secondary amine structure (masked as HCl salt).Incompatible with Oxidizers: Can form explosive reactions. Nitrosamine Risk: If mixed with nitrosating agents (e.g., nitrites), can form carcinogenic N-nitrosamines.
Terminal Alkyne Propargyl group (

).
Explosion Hazard: In the presence of Copper (Cu) or Silver (Ag), terminal alkynes form shock-sensitive metal acetylides. Never use brass fittings or copper drains.
HCl Salt Ionic hydrochloride form.Acidity: Aqueous solutions will be acidic (pH < 4). Corrosive to skin and eyes.[1]

Operational Disposal Protocol

This protocol is designed as a self-validating system. If you cannot check off a step, stop and re-evaluate.

Phase A: Waste Characterization & Segregation

The Golden Rule: Never mix this waste with "General Organic Waste" without verifying the absence of oxidizers.

  • Isolate the Stream: Create a dedicated satellite accumulation area for "Amine/Alkyne Waste."

  • Check Compatibility: Ensure no Nitric Acid, Peroxides, or Hypochlorites (Bleach) are present in the waste container.

    • Mechanism:[2] Amines + Hypochlorites

      
       Chloroamines (Toxic/Explosive).
      
Phase B: Packaging & Containment

Select the correct vessel to prevent leaching or reaction.

  • Solid Waste (Powder/Crystals):

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Protocol: Double-bag the container in 6-mil polyethylene bags before placing it in the drum.

  • Liquid Waste (Solutions):

    • Solvent Choice: If dissolving is necessary for transfer, use compatible solvents like Methanol or Ethanol. Avoid halogenated solvents (DCM/Chloroform) unless your incinerator profile specifically allows them, as this raises disposal costs.

    • Headspace: Leave 10% headspace to allow for thermal expansion.

Phase C: Labeling & Handoff

Standard "Hazardous Waste" stickers are insufficient. You must add specific hazard codes.[3]

  • Primary Label: "Hazardous Waste - 4-(Prop-2-yn-1-yl)piperidine HCl"

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Flammable (due to alkyne potential)

  • Specific Warning: "CONTAINS TERMINAL ALKYNE - NO METALS"

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Prop-2-yn-1-yl)piperidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Mother Liquor/Rinsate SolidPkg Double Bag in 6-mil Polyethylene SolidPath->SolidPkg LiquidSeg Segregation Check: Are Oxidizers Present? LiquidPath->LiquidSeg Container Transfer to HDPE Container (No Metal Fittings!) SolidPkg->Container OxidizerYes STOP: Do Not Mix. Create Separate Stream. LiquidSeg->OxidizerYes Yes OxidizerNo Safe to Combine LiquidSeg->OxidizerNo No OxidizerNo->Container Labeling Label: Toxic, Corrosive, Alkyne Warning Container->Labeling Final Ship for High-Temp Incineration Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of propargyl-piperidine waste streams.

Regulatory Framework (EPA/RCRA)

While specific waste codes depend on the exact concentration and mixture, the following classifications generally apply under US EPA RCRA regulations [1, 4].

ParameterClassificationCodeNotes
Ignitability PotentialD001 Applicable if the free base is liberated or if in flammable solvent.
Corrosivity LikelyD002 Applicable if aqueous solution pH

2.[4][5]
Toxicity CharacteristicListed While not always P-listed, treat as toxic due to piperidine moiety.

Compliance Note: Always consult your institution's EHS officer. If this material is a "P-listed" acute toxin in your specific jurisdiction, "empty" containers must be triple-rinsed, and the rinsate managed as hazardous waste [4].

Emergency Procedures

In the event of a spill during the disposal process:

  • Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (minimum 0.11mm thickness) and safety goggles.

  • Neutralization: Absorb liquids with vermiculite or sand. Do not use paper towels (combustible) if the waste is concentrated.

  • Decontamination: Clean surface with weak detergent; do not use bleach (hypochlorite) to avoid chloramine formation.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine Hydrochloride Derivatives. (General hazard class reference for piperidine salts).

  • Fisher Scientific. (2023). Material Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.[3] (Analogous handling for piperidine salts).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Propargylamine. (Reference for alkyne reactivity).

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Amines and Alkynes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.